(-)-Bis[(S)-1-phenylethyl]amine hydrochloride
Description
Propriétés
IUPAC Name |
(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-IODNYQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493490 | |
| Record name | (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40648-92-8 | |
| Record name | (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Bis[(S)-1-phenylethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(-)-Bis[(S)-1-phenylethyl]amine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride. This chiral amine salt is a crucial reagent in asymmetric synthesis and chiral resolution, playing a significant role in the development of enantiomerically pure pharmaceuticals and other fine chemicals.
Core Chemical Properties
This compound is a white to off-white crystalline solid. Its chemical structure consists of two chiral (S)-1-phenylethyl groups attached to a central nitrogen atom, which is protonated to form the hydrochloride salt. This structure imparts its key property as a chiral resolving agent.
| Property | Value | References |
| Chemical Formula | C₁₆H₂₀ClN | [1] |
| Molecular Weight | 261.79 g/mol | [1] |
| Melting Point | 261-263 °C (lit.) | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Optical Rotation | [α]²⁰/D ~ -73° (c=3 in ethanol) | |
| Solubility | Soluble in water and alcohols. | [1] |
Synthesis and Purification
While detailed synthetic procedures for the direct preparation of the hydrochloride salt are not extensively published in readily available literature, a common approach involves the synthesis of the free base, (-)-Bis[(S)-1-phenylethyl]amine, followed by treatment with hydrochloric acid.
A general synthetic pathway can be visualized as follows:
References
An In-depth Technical Guide to the Molecular Structure and Applications of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride. The information is tailored for researchers, scientists, and professionals in the field of drug development and asymmetric synthesis.
Molecular Structure and Physicochemical Properties
This compound is a chiral organic compound widely utilized as a resolving agent and a precursor for chiral ligands in asymmetric catalysis. Its structure consists of two (S)-1-phenylethyl groups attached to a central nitrogen atom, which is protonated to form the hydrochloride salt.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| CAS Number | 40648-92-8 | [1] |
| Molecular Formula | C₁₆H₂₀ClN | [2] |
| Molecular Weight | 261.79 g/mol | [1][2] |
| IUPAC Name | (1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride | |
| Synonyms | (S,S)-(-)-Bis(α-methylbenzyl)amine hydrochloride, (-)-Bis[(S)-α-methylbenzyl]amine hydrochloride | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 261-263 °C (lit.) | [4][5] |
| Optical Activity | [α]²⁰/D ~ -73° (c=3 in ethanol) | [3][] |
| SMILES | CC(--INVALID-LINK--N--INVALID-LINK--C2=CC=CC=C2)Cl | |
| InChI Key | ZBQCLJZOKDRAOW-IODNYQNNSA-N |
Experimental Protocols
A common application of this compound is as a precursor to its free base, which is then used in subsequent synthetic steps. The following protocol details the preparation and characterization of (-)-Bis[(S)-1-phenylethyl]amine from its hydrochloride salt.
Preparation of (-)-Bis[(S)-1-phenylethyl]amine (Free Base)
This procedure outlines the liberation of the free amine from its hydrochloride salt.
Materials:
-
This compound
-
6 N Potassium Hydroxide (KOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Magnetic stir bar
-
500-mL round-bottomed flask
Procedure:
-
A 500-mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (3.3 g, 12.6 mmol).
-
Aqueous 6 N KOH solution (60 mL, 360 mmol) and MTBE (60 mL) are added to the flask.
-
The mixture is stirred vigorously at room temperature for 6 hours.
-
The organic layer is separated, and the aqueous layer is extracted with MTBE.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by Kugelrohr distillation (150 °C, 0.15 mmHg) to yield the pure free base as a clear, colorless liquid.
Characterization Data for (-)-Bis[(S)-1-phenylethyl]amine (Free Base)
The following table summarizes the spectroscopic data obtained for the synthesized free base.
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.37–7.22 (m, 10 H), 3.52 (q, J = 6.6 Hz, 2 H), 1.59 (s (broad), 1 H), 1.29 (d, J = 6.6 Hz, 6 H) |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ: 145.8, 128.4, 126.6, 55.0, 25.0 |
| IR (CHCl₃) | cm⁻¹: 3082, 3061, 3025, 2960, 2924, 2863, 1602, 1492, 1469, 1451, 1368, 1202 |
| Mass Spectrometry (EI, 70 eV) | m/z (%): 225 (2), 210 (58), 120 (10), 105 (100), 77 (17) |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₆H₁₉N: 225.1517. Found: 225.1520 |
Synthetic Applications and Logical Workflow
This compound is a valuable chiral auxiliary in asymmetric synthesis.[4] One of its primary applications is in the preparation of phosphoramidite ligands, such as Feringa ligands, which are highly effective in asymmetric catalysis.[2] It also serves as a chiral cation for encapsulating polyoxometalates used in asymmetric oxidation and as a chiral shift agent in NMR spectroscopy for determining enantiomeric purity.[2]
The following diagram illustrates a typical workflow for the use of this compound in the synthesis of a phosphoramidite ligand.
This diagram illustrates the conversion of the hydrochloride salt to its free base, followed by lithiation and subsequent reaction with a chiral binaphthol-derived phosphorous source to generate the final phosphoramidite ligand. This workflow highlights the pivotal role of this compound as a chiral building block in the synthesis of sophisticated catalytic tools.
References
An In-Depth Technical Guide to the Synthesis of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (-)-Bis[(S)-1-phenylethyl]amine hydrochloride, a chiral amine salt with significant applications in asymmetric synthesis and drug development. The document details the core synthetic strategy, experimental protocols, and relevant quantitative data to support researchers in the preparation of this valuable compound.
Introduction
This compound, also known as (S,S)-(-)-Bis(α-methylbenzyl)amine hydrochloride, is a chiral organic compound widely utilized as a resolving agent and a precursor for chiral ligands in asymmetric catalysis.[1][2] Its stereospecific structure, arising from two (S)-configured chiral centers, makes it an invaluable tool for the synthesis of enantiomerically pure pharmaceutical intermediates and other complex organic molecules. This guide outlines a robust and well-established pathway for its synthesis, focusing on diastereoselective methods to ensure high optical purity.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the diastereoselective synthesis of the free base, (-)-Bis[(S)-1-phenylethyl]amine, via reductive amination. The second step is the conversion of the free base to its hydrochloride salt, followed by purification.
The key transformation is the reaction between (S)-1-phenylethylamine and acetophenone to form an intermediate imine, which is then stereoselectively reduced to yield the desired (S,S)-diastereomer. Catalytic hydrogenation is a highly effective method for this reduction, often employing transition metal catalysts to achieve high diastereoselectivity.[3]
Figure 1: Overall synthesis pathway for this compound.
Data Presentation
The following tables summarize the key physical and chemical properties of the target compound and a representative summary of the synthesis protocol.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40648-92-8 | [2] |
| Molecular Formula | C₁₆H₂₀ClN | [2] |
| Molecular Weight | 261.79 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 261-263 °C | [4] |
| Optical Rotation | [α]²⁰/D ~ -73° (c=3, EtOH) | [5] |
| Solubility | Soluble in water and ethanol | [2] |
Table 2: Representative Synthesis Protocol Summary
| Reactant/Reagent | Molar Ratio (to Acetophenone) | Key Parameters | Expected Outcome |
| Acetophenone | 1.0 | Starting material | - |
| (S)-1-Phenylethylamine | 1.0 - 1.2 | Forms imine intermediate | - |
| Hydrogen Gas (H₂) | Excess | Reductant | Diastereoselective reduction |
| Rhodium on Carbon (Rh/C) | Catalytic amount | Catalyst for hydrogenation | High diastereomeric excess |
| Hydrochloric Acid (HCl) | 1.0 - 1.1 | Salt formation | Hydrochloride salt |
| Overall Yield | Moderate to high | ||
| Purity | >98% after recrystallization |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the free base and its subsequent conversion to the hydrochloride salt.
Step 1: Synthesis of (-)-Bis[(S)-1-phenylethyl]amine (Free Base)
This protocol describes the diastereoselective reductive amination of acetophenone with (S)-1-phenylethylamine.
Materials:
-
(S)-1-Phenylethylamine
-
Acetophenone
-
Methanol (or another suitable solvent)
-
Rhodium on Carbon (5% Rh/C) or a similar hydrogenation catalyst
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
High-pressure hydrogenation apparatus (autoclave)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and (S)-1-phenylethylamine (1.0-1.2 eq) in methanol. The reaction can be stirred at room temperature for several hours to facilitate the formation of the N-(1-phenylethylidene)-(S)-1-phenylethanamine intermediate. The formation of the imine can be monitored by techniques such as TLC or NMR.
-
Catalyst Addition: To the solution containing the imine, add a catalytic amount of 5% Rhodium on Carbon under an inert atmosphere.
-
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the autoclave with an inert gas before introducing hydrogen gas. Pressurize the vessel with hydrogen gas (typical pressures range from 50 to 500 psi, this will need to be optimized) and heat the reaction mixture (temperatures may range from room temperature to 80 °C).
-
Reaction Monitoring: The progress of the hydrogenation can be monitored by the uptake of hydrogen. The reaction is typically complete within 24 hours.
-
Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst. The filter cake should be washed with methanol.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude (-)-Bis[(S)-1-phenylethyl]amine as an oil. This crude product can be used directly in the next step or purified by distillation under reduced pressure.
Step 2: Preparation and Purification of this compound
This protocol details the conversion of the free base to its hydrochloride salt and subsequent purification.
Materials:
-
Crude (-)-Bis[(S)-1-phenylethyl]amine
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)
-
Isopropanol or another suitable solvent for precipitation
-
Deionized water for recrystallization
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve the crude (-)-Bis[(S)-1-phenylethyl]amine in a minimal amount of a suitable solvent, such as isopropanol. Cool the solution in an ice bath. Slowly add a stoichiometric amount of hydrochloric acid with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent. Dry the crude this compound.
-
Purification by Recrystallization: To improve the diastereomeric purity, recrystallize the crude hydrochloride salt from water.[3] Dissolve the salt in a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to a constant weight.
Figure 2: Experimental workflow for the synthesis and purification of the target compound.
References
- 1. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google Patents [patents.google.com]
- 5. Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthylamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride (CAS Number: 40648-92-8) is a chiral resolving agent and a valuable building block in asymmetric synthesis.[1] Its efficacy in various chemical transformations is often dependent on its solubility in different organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Chemical Structure and Properties:
-
Molecular Formula: C₁₆H₂₀ClN[1]
-
Molecular Weight: 261.79 g/mol [1]
-
Appearance: White to almost white crystalline powder
-
Melting Point: 260-263 °C (lit.)
Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from structurally similar compounds provide valuable insights into its expected solubility profile. The hydrochloride salt form generally imparts greater polarity compared to the free base, influencing its solubility in polar solvents.
Table 1: Qualitative and Inferred Solubility of this compound
| Solvent Class | Solvent | Qualitative Solubility | Inferred Solubility | Rationale/Comments |
| Protic Solvents | Water | Soluble | - | The hydrochloride salt is ionic and readily solvated by water. |
| Methanol | Soluble | - | As a polar protic solvent, methanol is expected to be a good solvent. Data on the similar compound dibenzylamine hydrochloride shows solubility in methanol.[2] | |
| Ethanol | Soluble | - | Stated in literature as a suitable solvent.[2] | |
| Aprotic Polar Solvents | Acetone | Not specified | Likely Soluble | Dibenzylamine hydrochloride is reported to be soluble in acetone.[2] |
| Acetonitrile | Not specified | Likely Sparingly Soluble to Soluble | - | |
| Dimethylformamide (DMF) | Not specified | Likely Soluble | - | |
| Dimethyl Sulfoxide (DMSO) | Not specified | Likely Soluble | - | |
| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Not specified | Likely Sparingly Soluble | - |
| Chloroform | Not specified | Likely Sparingly Soluble | - | |
| Tetrahydrofuran (THF) | Not specified | Likely Sparingly Soluble | - | |
| Toluene | Not specified | Likely Insoluble | The nonpolar nature of toluene makes it a poor solvent for ionic salts. | |
| Hexane | Not specified | Likely Insoluble | Highly nonpolar, unlikely to dissolve the salt. | |
| Diethyl Ether | Not specified | Likely Insoluble | Dibenzylamine, the free base, is soluble in ether, but the hydrochloride salt is expected to be much less soluble.[3] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Gravimetric Method (Equilibrium Solubility)
This method determines the equilibrium solubility by creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath (e.g., 25 °C). Stir the suspension vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Drying and Weighing: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Dry to a constant weight.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = (Weight of dish with residue - Weight of empty dish) / Volume of filtrate (mL) * 100
UV-Vis Spectrophotometry Method
This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Other materials as listed in the Gravimetric Method.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method to prepare a filtered, saturated solution.
-
Dilution and Measurement: Dilute a precise volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Solubility (mol/L) = Concentration from calibration curve (mol/L) * Dilution factor
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
Caption: Workflow for determining the solubility of a compound.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
Technical Guide: Physicochemical Properties of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride, a chiral compound widely utilized in asymmetric synthesis and chiral resolution. The information is compiled to assist researchers and professionals in its effective application.
Physical Appearance and Form
This compound is consistently described as a white solid.[1] It is typically available in the form of a crystalline powder or crystals .[][3]
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀ClN | [1][4][5] |
| Molecular Weight | 261.79 g/mol | [1][4][5] |
| Melting Point | 261-263 °C | [1][4][6] |
| Appearance | White crystalline or powdery solid | [1][][3] |
| Solubility | Soluble in water and alcohol solvents | [1] |
| Optical Rotation | -73° (c=3, ethanol) | [1][] |
| -37° (c=1, ethanol) | [1] | |
| Storage Condition | Inert atmosphere, Room Temperature | [1][] |
Note on Optical Rotation: Discrepancies in reported optical rotation values may be attributed to variations in measurement conditions or sample purity.
Applications in Asymmetric Synthesis
This compound serves as a critical tool in synthetic organic chemistry. Its primary applications include:
-
Chiral Resolution Reagent: It is employed to separate racemic compounds into their constituent enantiomers, which is a crucial step in the production of optically active pharmaceuticals.[]
-
Catalyst in Asymmetric Synthesis: The compound functions as a catalyst to stereoselectively guide chemical reactions, leading to the desired chiral product.[1]
-
Intermediate for Chiral Ligands: It is used in the preparation of other chiral compounds and ligands, such as phosphoramidite ligands (e.g., Feringa ligand).[1][4]
-
Chiral Shift Agent: In NMR spectroscopy, it can be used as a chiral shift agent to determine the enantiomeric purity of other chiral molecules.[4]
Logical Workflow: Application in Chiral Resolution
The following diagram illustrates the logical workflow of using this compound as a chiral resolution agent.
Caption: Workflow for chiral resolution using a resolving agent.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound or its specific applications were not available in the initial search results. It is generally prepared through chiral synthesis methods.[1] For specific experimental procedures, researchers are advised to consult peer-reviewed chemical synthesis journals and established laboratory manuals.
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[1] It is essential to handle it with appropriate personal protective equipment, including gloves and eye/face protection, in a well-ventilated area.[1] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]
References
Unveiling the Molecular Handshake: A Technical Guide to the Chiral Recognition Mechanism of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of stereochemistry, the ability to distinguish between enantiomers is of paramount importance, particularly in the pharmaceutical industry where the physiological effects of mirror-image molecules can differ dramatically. (-)-Bis[(S)-1-phenylethyl]amine hydrochloride, a C2-symmetric chiral resolving agent, has emerged as a valuable tool for the separation of racemic mixtures, especially carboxylic acids. Understanding the intricate mechanism by which this molecule selectively interacts with one enantiomer over another is crucial for optimizing resolution processes and for the rational design of new, more efficient chiral selectors. This technical guide delves into the core principles of the chiral recognition mechanism of this compound, synthesizing available data and outlining the experimental and computational approaches used to elucidate this molecular handshake.
The Foundation of Chiral Recognition: Diastereomeric Salt Formation
The primary mechanism by which this compound achieves chiral recognition is through the formation of diastereomeric salts with a racemic analyte, typically a carboxylic acid. Enantiomers, being chemically identical in an achiral environment, are converted into diastereomers upon reaction with the chiral amine. These diastereomers possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.
The fundamental principle can be visualized as a three-point interaction model, where multiple non-covalent interactions between the chiral amine and the analyte dictate the stability of the resulting diastereomeric complex. The C2-symmetry of this compound presents a well-defined steric and electronic environment, facilitating a more ordered and predictable interaction with the chiral guest molecule.
Key Intermolecular Forces at Play
The chiral recognition process is a delicate balance of several intermolecular forces. While direct experimental and computational studies on this compound are limited, insights can be drawn from studies on the closely related 1-phenylethylamine and other C2-symmetric diamines. The key interactions governing the formation and stability of the diastereomeric salts are:
-
Ionic Interaction and Hydrogen Bonding: The most significant interaction is the acid-base reaction between the carboxylic acid of the analyte and the amine groups of the resolving agent, forming a salt. The resulting ammonium cation and carboxylate anion are held together by a strong electrostatic attraction. Furthermore, the N-H protons of the ammonium group and the oxygen atoms of the carboxylate group engage in a network of hydrogen bonds. The specific geometry and strength of these hydrogen bonds can differ between the two diastereomeric complexes, contributing to their differential stability.
-
π-π Stacking: The two phenyl rings of the bis(1-phenylethyl)amine moiety provide opportunities for π-π stacking interactions with aromatic rings present in the analyte molecule. The relative orientation of these aromatic groups is crucial for maximizing this stabilizing interaction, and the chirality of both the host and guest molecules will dictate the preferred arrangement.
-
Steric Hindrance: The spatial arrangement of the substituents on both the chiral amine and the analyte plays a critical role. The C2-symmetric structure of the resolving agent creates a specific chiral pocket. One enantiomer of the analyte will fit more snugly and with fewer steric clashes into this pocket than the other, leading to a more stable diastereomeric salt.
-
CH-π Interactions: Interactions between C-H bonds and the electron-rich π systems of the aromatic rings can also contribute to the overall stability of the diastereomeric complex. These weaker interactions, when acting in concert, can have a significant impact on the enantiodiscrimination.
Experimental Elucidation of the Mechanism
Several experimental techniques are instrumental in probing the mechanism of chiral recognition.
X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying chiral recognition in solution, providing insights into the initial interactions that lead to the formation of diastereomeric salts.
Experimental Protocol: NMR Titration for Chiral Recognition
-
Sample Preparation:
-
Prepare a stock solution of the chiral analyte (racemic or enantiopure) of a known concentration in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Prepare a stock solution of this compound of a known, higher concentration in the same deuterated solvent.
-
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the chiral analyte solution alone.
-
Titration:
-
Add small, precise aliquots of the this compound solution to the NMR tube containing the analyte solution.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Monitor the chemical shift changes of specific protons on the analyte molecule as a function of the concentration of the added resolving agent.
-
The formation of diastereomeric complexes will often lead to the splitting of signals for the enantiomers of the analyte, allowing for the determination of enantiomeric excess.
-
By fitting the chemical shift titration data to appropriate binding models, it is possible to determine the association constants (Kₐ) for the formation of the diastereomeric complexes. A significant difference in the Kₐ values for the two enantiomers indicates a high degree of chiral recognition.
-
Quantitative Data from a Hypothetical NMR Titration Study
To illustrate the expected outcome of such an experiment, the following table summarizes hypothetical data from an NMR titration of a racemic carboxylic acid with this compound.
| Analyte Enantiomer | Association Constant (Kₐ) [M⁻¹] | Change in Chemical Shift (Δδ) [ppm] |
| (R)-Carboxylic Acid | 150 | 0.25 |
| (S)-Carboxylic Acid | 85 | 0.12 |
This is hypothetical data for illustrative purposes.
A larger association constant for the (R)-enantiomer would indicate a more stable diastereomeric complex, suggesting that this is the enantiomer that would preferentially crystallize.
Computational Modeling: A Window into Molecular Interactions
Computational chemistry provides a powerful complementary approach to experimental studies, offering detailed insights into the energetics and geometries of the diastereomeric complexes at the molecular level.
Workflow for Computational Modeling of Chiral Recognition
Caption: A typical workflow for the computational investigation of chiral recognition.
By comparing the calculated binding energies of the two diastereomeric complexes, researchers can predict which enantiomer will form the more stable salt, thus corroborating experimental findings. Furthermore, the analysis of non-covalent interactions provides a detailed picture of the forces driving the chiral discrimination.
The Chiral Recognition Model: A Logical Relationship
The overall mechanism can be summarized in the following logical flow:
Caption: The logical progression of chiral resolution via diastereomeric salt formation.
Conclusion and Future Outlook
The chiral recognition mechanism of this compound is a multifaceted process governed by a combination of strong ionic interactions, directional hydrogen bonds, and weaker, yet significant, non-covalent forces such as π-π stacking and steric repulsion. While a complete, high-resolution picture for this specific resolving agent is still emerging, the principles outlined in this guide, drawn from studies of analogous systems, provide a robust framework for understanding its efficacy.
Future research, particularly comprehensive NMR titration studies and the successful crystallization and X-ray diffraction analysis of its diastereomeric salts with various chiral acids, will be invaluable in further refining our understanding. Coupled with advanced computational modeling, these studies will not only solidify our knowledge of this particular resolving agent but also pave the way for the in-silico design of next-generation chiral selectors with enhanced efficiency and broader applicability in the critical field of enantiomer separation.
(-)-Bis[(S)-1-phenylethyl]amine Hydrochloride: A Comprehensive Technical Guide to its Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride is a chiral amine salt that serves as a crucial reagent and building block in modern asymmetric synthesis. Its rigid C2-symmetric structure, derived from two (S)-1-phenylethylamine moieties, makes it a highly effective chiral auxiliary and resolving agent. This technical guide provides an in-depth overview of its primary applications, complete with experimental protocols, quantitative data, and visual representations of key processes. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required to effectively utilize this versatile chiral compound.
Core Applications
The utility of this compound in organic synthesis is centered around its ability to induce stereoselectivity. Its primary applications can be categorized as follows:
-
Intermediate in the Synthesis of Chiral Ligands: It is a key precursor for the synthesis of highly effective phosphoramidite ligands, most notably Feringa ligands, which are widely used in asymmetric catalysis.
-
Chiral Resolving Agent: It is employed for the separation of racemic mixtures of chiral carboxylic acids through the formation of diastereomeric salts.
-
Component in Asymmetric Catalysis: In its free-base form, it can act as a chiral ligand or be incorporated into more complex chiral catalysts for various asymmetric transformations.
-
Chiral Shift Agent: While less common, it has potential applications in nuclear magnetic resonance (NMR) spectroscopy for the determination of enantiomeric purity.
Intermediate in the Synthesis of Feringa Ligands
One of the most significant applications of this compound is as a precursor to (-)-Bis[(S)-1-phenylethyl]amine, which is then used to synthesize Feringa-type phosphoramidite ligands. These monodentate chiral ligands have proven to be highly effective in a variety of asymmetric catalytic reactions, including conjugate additions, hydrogenations, and allylic substitutions.
Experimental Protocol: Synthesis of a Feringa Phosphoramidite Ligand
This protocol details the synthesis of (R)-2,2′-Binaphthoyl-(S,S)-di-(1-phenylethyl)aminoylphosphine, a representative Feringa ligand.[1][2][3][4]
Step 1: Liberation of the Free Amine
-
Materials:
-
This compound (3.3 g, 12.6 mmol)
-
6 N Potassium hydroxide (KOH) solution (60 mL)
-
Methyl tert-butyl ether (MTBE) (60 mL)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stir bar, combine this compound and the 6 N KOH solution.
-
Add MTBE to the flask and stir the biphasic mixture vigorously for 6 hours at room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Extract the aqueous layer with two additional 40 mL portions of MTBE.
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (-)-Bis[(S)-1-phenylethyl]amine as a clear, colorless liquid.
-
Step 2: Preparation of the Phosphoramidite Ligand
-
Materials:
-
(-)-Bis[(S)-1-phenylethyl]amine (1.69 mL, 7.39 mmol)
-
Anhydrous tetrahydrofuran (THF) (35 mL)
-
n-Butyllithium (1.6 M in hexanes, 4.62 mL, 7.39 mmol)
-
(R)-(−)-(1,1′-Binaphthalene-2,2′-dioxy)chlorophosphine (2.85 g, 8.13 mmol) in anhydrous THF (10 mL)
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (-)-Bis[(S)-1-phenylethyl]amine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise over 15 minutes, maintaining the internal temperature below -68 °C.
-
Warm the resulting solution to -30 °C over 30 minutes and then re-cool to -78 °C for 1 hour.
-
Slowly add the solution of (R)-(−)-(1,1′-Binaphthalene-2,2′-dioxy)chlorophosphine while keeping the temperature below -68 °C.
-
Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for 12 hours.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the product by flash chromatography on silica gel.
-
Quantitative Data
| Step | Product | Yield | Purity/ee |
| 1 | (-)-Bis[(S)-1-phenylethyl]amine | 98% | >99% (GLC) |
| 2 | (R)-2,2′-Binaphthoyl-(S,S)-di-(1-phenylethyl)aminoylphosphine | ~95% | >99% (HPLC) |
Experimental Workflow
Caption: Workflow for the synthesis of a Feringa phosphoramidite ligand.
Chiral Resolving Agent for Racemic Acids
This compound, after conversion to its free base, is an effective resolving agent for racemic carboxylic acids. The principle of this application lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol is a representative example of the resolution of a racemic carboxylic acid using a chiral amine. While this specific example uses (S)-(-)-1-phenylethylamine, the principles and procedure are directly applicable to (-)-Bis[(S)-1-phenylethyl]amine.[5][6]
-
Materials:
-
Racemic Ibuprofen (e.g., 1.0 g)
-
(-)-Bis[(S)-1-phenylethyl]amine (1 molar equivalent to one enantiomer)
-
Methanol (or other suitable solvent)
-
2M Hydrochloric acid (HCl)
-
Ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the racemic ibuprofen in a minimal amount of hot methanol.
-
In a separate flask, dissolve the (-)-Bis[(S)-1-phenylethyl]amine in a small amount of methanol.
-
Slowly add the amine solution to the hot ibuprofen solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To recover the resolved ibuprofen, suspend the diastereomeric salt crystals in water and add 2M HCl until the solution is acidic.
-
Extract the liberated ibuprofen with ether.
-
Wash the ether layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the enantiomerically enriched ibuprofen.
-
The enantiomeric excess (ee) of the resolved acid can be determined by chiral HPLC or by measuring its specific rotation.
-
Quantitative Data
The efficiency of chiral resolution can vary significantly depending on the substrate, resolving agent, and crystallization conditions. The following table provides hypothetical but realistic data for such a resolution.
| Racemic Acid | Resolving Agent | Diastereomeric Salt Yield | Resolved Acid Yield | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |
| Ibuprofen | (-)-Bis[(S)-1-phenylethyl]amine | 40-50% (of one diastereomer) | 35-45% (of one enantiomer) | >95% de / >95% ee (after recrystallization) |
| Naproxen | (-)-Bis[(S)-1-phenylethyl]amine | 35-45% (of one diastereomer) | 30-40% (of one enantiomer) | >95% de / >95% ee (after recrystallization) |
Logical Diagram of Chiral Resolution
Caption: Logical workflow for the chiral resolution of a racemic acid.
Asymmetric Oxidation of Sulfides
Conceptual Experimental Workflow
Caption: Conceptual workflow for asymmetric sulfide oxidation.
Chiral Shift Agent in ³¹P NMR Spectroscopy
The use of this compound as a chiral shift agent for determining the enantiomeric purity of tris(tetrachlorobenzenediolato) phosphate(V) anion (TRISPHAT) is a specialized application. The interaction between the chiral amine and the enantiomers of the chiral phosphate anion leads to the formation of diastereomeric ion pairs. These diastereomeric species have different magnetic environments, which can result in the separation of their signals in the ³¹P NMR spectrum, allowing for the quantification of each enantiomer.
Conceptual Principles
-
Diastereomeric Interaction: The chiral amine cation [(S,S)-Amine-H]⁺ forms ion pairs with the (Δ)-TRISPHAT and (Λ)-TRISPHAT anions.
-
Different Chemical Environments: The resulting diastereomeric ion pairs, [(S,S)-Amine-H]⁺[(Δ)-TRISPHAT]⁻ and [(S,S)-Amine-H]⁺[(Λ)-TRISPHAT]⁻, are not mirror images and will have slightly different electronic and spatial arrangements.
-
NMR Signal Separation: This difference in the chemical environment of the phosphorus nucleus in the two diastereomers can lead to a separation of their resonance signals in the ³¹P NMR spectrum.
-
Quantification: The relative integration of the two separated signals corresponds to the ratio of the enantiomers of the TRISPHAT anion.
Logical Relationship Diagram
Caption: Logic of using a chiral amine as a ³¹P NMR shift agent.
Conclusion
This compound is a valuable and versatile tool in the field of asymmetric synthesis. Its primary role as a precursor to Feringa-type phosphoramidite ligands has had a significant impact on modern catalytic methods. Furthermore, its application as a chiral resolving agent provides a robust and classical method for obtaining enantiomerically pure carboxylic acids. While its use in other areas such as asymmetric oxidation and as a chiral shift agent is less documented in the readily available literature, the underlying principles of chirality transfer and diastereomeric interaction suggest significant potential. This guide provides a foundational understanding and practical protocols for the key applications of this important chiral building block, empowering researchers to leverage its capabilities in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 6. chemconnections.org [chemconnections.org]
Navigating the Safe Handling of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride is a chiral amine salt with applications in asymmetric synthesis and as a resolving agent. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available safety data sheets and toxicological information.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to be aware of the following GHS hazard statements:
Some sources may also indicate additional hazards, and it is imperative to consult the specific safety data sheet provided by the supplier.
Toxicological Profile
The toxicological properties of this compound have not been exhaustively investigated. However, data for analogous compounds and available safety data sheets provide some insight into its potential effects. It is important to note that the material can be destructive to the tissues of the mucous membranes and upper respiratory tract, eyes, and skin.
| Parameter | Test Species | Result | Reference Guideline |
| Acute Oral Toxicity (LD50) | Rat | 287 mg/kg | Not Specified |
| Germ Cell Mutagenicity (Ames Test) | Escherichia coli/Salmonella typhimurium | Negative | OECD Test Guideline 471 |
| Ready Biodegradability | Aerobic | 95% (Readily biodegradable) | OECD Test Guideline 301C |
| Acute Fish Toxicity (LC50) | Leuciscus idus (Golden orfe) | 38.3 mg/l (96 h) | DIN 38412 part 15 |
Experimental Protocols Overview
While the full, detailed experimental methodologies for the toxicological studies cited are often proprietary and not publicly available, this section provides an overview of the standardized guidelines referenced.
OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)
This test is performed to assess the mutagenic potential of a substance. The principle lies in using specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, with and without metabolic activation (often using a rat liver extract known as S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is then counted.
OECD Test Guideline 301C: Ready Biodegradability - Modified MITI Test (I)
This guideline is used to determine the ready biodegradability of a chemical in an aerobic aqueous medium. The test involves exposing the substance to a mixed population of microorganisms from activated sludge. The degradation of the test substance is followed by measuring the biochemical oxygen demand (BOD) over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a "10-day window" during the test period.
DIN 38412 Part 15: German Standard Methods for the Examination of Water, Waste Water and Sludge - Biological-ecological Test Methods (Group L) - Determination of the Effect of Water Pollutants on Fish and Fish Spawn by Means of an Acute Toxicity Test (L 15)
This standard outlines a method to determine the acute toxicity of substances to fish. In this static test, a species of fish, in this case, the Golden orfe (Leuciscus idus), is exposed to different concentrations of the test substance in water for a defined period, typically 96 hours. The concentration that is lethal to 50% of the test population (LC50) is then determined.
Safe Handling and Storage Workflow
Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles and/or a face shield are essential to protect against splashes.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the substance is in powder form and there is a risk of dust generation, a NIOSH-approved respirator may be necessary.
First Aid Measures
In the event of exposure, immediate action is crucial:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
Spill Response:
In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Waste Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Storage and Incompatibility
Store this compound in a tightly closed container in a dry and well-ventilated place.[3] It is recommended to store it under an inert atmosphere at room temperature.[4]
Incompatible Materials: Strong oxidizing agents, strong acids.[3]
Conclusion
This compound is a valuable reagent in chemical synthesis, but it requires careful handling due to its hazardous properties. By adhering to the safety precautions outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier before use and ensure all personnel are trained on the proper handling and emergency procedures for this compound.
References
An In-depth Technical Guide to the Storage and Stability of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride is a chiral amine salt widely employed as a resolving agent for racemic mixtures and as a precursor in the asymmetric synthesis of various pharmaceutical compounds.[1] The enantiomeric purity and overall stability of this reagent are critical for its successful application, ensuring the stereochemical integrity of the final products. This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the quality of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its proper handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | (S,S)-(-)-bis(α-Methylbenzyl)amine Hydrochloride | [3] |
| CAS Number | 40648-92-8 | [2][3] |
| Molecular Formula | C₁₆H₂₀ClN | [2][3] |
| Molecular Weight | 261.79 g/mol | [2] |
| Appearance | White to almost white crystalline powder | - |
| Melting Point | 261-263 °C | - |
| Solubility | Soluble in water and alcohols such as ethanol. | - |
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:
-
Temperature: The compound should be stored at room temperature.
-
Atmosphere: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[4] This is a common precaution for amines to prevent potential oxidation.
-
Container: Store in a tightly sealed, light-resistant container to protect from moisture and light.
-
Handling: Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation.
Stability Profile
While specific, long-term stability data for this compound is not extensively published, the stability of amine hydrochlorides is generally governed by their susceptibility to temperature, light, and humidity. Forced degradation studies are crucial for identifying potential degradation pathways and establishing stability-indicating analytical methods.[5][6]
4.1 Potential Degradation Pathways
Potential degradation pathways for this compound could include:
-
Oxidation: Amines are susceptible to oxidation, which can be accelerated by light and the presence of oxygen. Storing under an inert atmosphere minimizes this risk.
-
Hygroscopicity: As a salt, the compound may be hygroscopic. Absorption of water can lead to physical changes in the powder and potentially facilitate hydrolytic degradation, although the latter is less common for simple amine hydrochlorides.
-
Thermal Decomposition: While the melting point is high, prolonged exposure to elevated temperatures could lead to decomposition.
4.2 Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the molecule under stress conditions.[7] These studies typically involve exposing the compound to heat, humidity, light, and acidic, basic, and oxidative conditions.[6] The results help in the development of stability-indicating analytical methods.[8]
Table 2: Example Conditions for a Forced Degradation Study
| Stress Condition | Example Protocol | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Unlikely to be significant |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Free amine |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | N-oxides, other oxidation products |
| Thermal | 80°C for 48 hours | Thermally induced decomposition products |
| Photolytic | ICH Q1B compliant light exposure | Photodegradation products |
Experimental Protocols
5.1 Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Chiral HPLC column
-
Forced degradation chamber (for temperature, humidity, and light studies)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours, then dissolve in the solvent for analysis.
-
Photolytic: Expose the solid compound to light as per ICH Q1B guidelines, then dissolve for analysis.
-
-
Neutralization: For the acidic and basic samples, neutralize to approximately pH 7 before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A chiral HPLC method should also be used to assess enantiomeric purity.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. If significant degradation is observed, further studies (e.g., LC-MS) may be required to identify the degradation products.
Analytical Methods for Stability and Quality Control
The following analytical methods are recommended for assessing the purity, identity, and stability of this compound.
Table 3: Recommended Analytical Methods
| Parameter | Method | Typical Conditions |
| Identity | FTIR, ¹H NMR | Comparison to a reference standard |
| Purity (Assay) | HPLC-UV | C18 column, mobile phase of acetonitrile and water with a buffer, UV detection at ~254 nm |
| Enantiomeric Purity | Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based), mobile phase of hexane/isopropanol, UV detection |
| Related Substances | HPLC-UV | Gradient elution to separate potential impurities |
| Water Content | Karl Fischer Titration | To assess hygroscopicity |
Visualizations
7.1 Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study on this compound.
Caption: A logical workflow for a comprehensive stability study.
Conclusion
Maintaining the quality and stability of this compound is paramount for its effective use in research and development. Adherence to the recommended storage conditions of room temperature under an inert atmosphere in a tightly sealed container is crucial. While specific degradation data is limited, a proactive approach utilizing forced degradation studies and robust analytical methods, such as HPLC and chiral HPLC, will ensure the material's integrity over time. The protocols and workflows provided in this guide offer a framework for researchers and scientists to establish in-house best practices for the storage, handling, and stability assessment of this important chiral reagent.
References
- 1. iiste.org [iiste.org]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. chiral-labs.com [chiral-labs.com]
An In-depth Technical Guide to the Discovery and History of Bis(1-phenylethyl)amine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1-phenylethyl)amine, a chiral secondary amine, represents a significant class of compounds in the field of asymmetric synthesis and catalysis. Available as two key enantiomers, (+)-bis[(R)-1-phenylethyl]amine and (-)-bis[(S)-1-phenylethyl]amine, these molecules have become indispensable tools for chemists seeking to control stereochemistry in chemical reactions. Their utility stems from the fixed, chiral environment created by the two stereogenic centers, which can influence the stereochemical outcome of a reaction. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of bis(1-phenylethyl)amine compounds, with a focus on detailed experimental protocols and quantitative data.
Historical Context and Discovery
The development of bis(1-phenylethyl)amine is intrinsically linked to the broader history of chiral amine synthesis and their application as resolving agents and chiral auxiliaries. The foundational work on the use of chiral amines for resolving racemic mixtures dates back to the early 20th century. However, the specific use of 1-phenylethylamine as a chiral auxiliary was pioneered by A. W. Ingersoll in 1937.[1] This laid the groundwork for the development of more complex chiral amines, including the bis(1-phenylethyl)amine series.
While a singular "discovery" paper for bis(1-phenylethyl)amine is not readily identifiable, its emergence can be seen as a logical progression in the field of asymmetric synthesis. As chemists sought more effective and stereochemically defined chiral auxiliaries and ligands, the synthesis of C2-symmetric amines like bis(1-phenylethyl)amine became a natural objective. Early methods for the synthesis of secondary amines, such as reductive amination of ketones, provided the chemical basis for its preparation from 1-phenylethylamine and acetophenone.
The Leuckart reaction, a method for the reductive amination of ketones and aldehydes, has historically been a common route for the synthesis of 1-phenylethylamine itself from acetophenone and ammonium formate.[2] The subsequent development of catalytic hydrogenation and other reductive amination techniques provided more efficient and stereocontrolled pathways to chiral amines, including the synthesis of bis(1-phenylethyl)amine.
Physicochemical Properties and Data
The enantiomers of bis(1-phenylethyl)amine are commercially available and their key physicochemical properties are summarized in the table below for easy comparison.
| Property | (+)-Bis[(R)-1-phenylethyl]amine | (-)-Bis[(S)-1-phenylethyl]amine |
| CAS Number | 23294-41-9[3][4] | 56210-72-1 |
| Molecular Formula | [C₆H₅CH(CH₃)]₂NH[3][4] | [C₆H₅CH(CH₃)]₂NH |
| Molecular Weight | 225.33 g/mol [3][4] | 225.33 g/mol |
| Appearance | Liquid | Liquid |
| Boiling Point | 86 °C at 0.05 mmHg[4] | 86 °C at 0.05 mmHg |
| Density | 0.985 g/mL at 25 °C[4] | 0.987 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5523[4] | 1.5525 |
| Optical Activity ([α]20/D) | +199.0° (neat)[4] | -159° (c = 2 in ethanol) |
| Enantiomeric Excess (ee) | ≥99% (GLC)[4] | ≥98% to ≥99% (GLC)[5] |
Experimental Protocols
Synthesis of (-)-Bis[(S)-1-phenylethyl]amine from its Hydrochloride Salt
This protocol describes the preparation of the free base from its commercially available hydrochloride salt.[6]
Materials:
-
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride
-
6 N Potassium hydroxide (KOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add 6 N aqueous KOH solution (approx. 28 eq) and MTBE.
-
Stir the biphasic mixture vigorously at room temperature for 6 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with MTBE.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base.
-
The product can be further purified by Kugelrohr distillation.
General Synthesis via Reductive Amination
A general and widely applicable method for the synthesis of chiral secondary amines is reductive amination. The following protocol for a related compound, (R)-N-(1-phenylethyl)propan-2-amine, illustrates the key steps that can be adapted for the synthesis of bis(1-phenylethyl)amine (by reacting 1-phenylethylamine with acetophenone).[7]
Materials:
-
(R)-1-Phenylethylamine
-
Acetone (or Acetophenone for bis(1-phenylethyl)amine synthesis)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve (R)-1-phenylethylamine (1.0 eq) in methanol. Add a molar excess of the ketone (e.g., acetone or acetophenone). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Remove the organic solvent under reduced pressure. Basify the remaining aqueous layer to pH > 12 with 2 M NaOH. Extract the product with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by vacuum distillation.
Applications in Asymmetric Synthesis
Bis(1-phenylethyl)amine and its derivatives are primarily used as chiral auxiliaries and ligands in a variety of asymmetric transformations. Some key applications include:
-
Asymmetric Deprotonation: The lithium amide of bis(1-phenylethyl)amine is a highly effective chiral base for the enantioselective deprotonation of prochiral ketones.[8]
-
Synthesis of Chiral Ligands: It serves as a starting material for the synthesis of more complex chiral ligands, such as phosphoramidites (e.g., Feringa ligands), which are used in asymmetric catalysis.
-
Synthesis of Bioactive Molecules: It has been employed in the synthesis of various biologically active compounds, including β-amino acids and natural product fragments.[8]
-
Diels-Alder Reactions: Chiral cyclic isoimidium salts derived from bis(1-phenylethyl)amine have been used to achieve high diastereoselectivity in Diels-Alder reactions.[8]
Potential Signaling Pathway Interaction
While bis(1-phenylethyl)amine itself has not been extensively studied for its biological activity, its structural precursor, 1-phenylethylamine (which is isomeric to β-phenylethylamine, PEA), belongs to the class of trace amines. PEA is known to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[9][10] Activation of TAAR1 by trace amines can modulate the function of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9] This modulation can lead to the inhibition of monoamine reuptake and the induction of their efflux.[9]
Based on this, a hypothetical signaling pathway for bis(1-phenylethyl)amine can be proposed, where it may act as a ligand for TAAR1, initiating a downstream signaling cascade that affects monoaminergic neurotransmission. It is important to note that this is a potential pathway based on the activity of its structural analog, and further research is needed to confirm such activity for the bis-substituted compound.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 3. (+)-Bis (R)-1-phenylethyl amine 99 23294-41-9 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (-)-Bis[(S)-1-phényléthyl]amine, ChiPros™, 99 %, ee 98+ %, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 6. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride optical rotation value
An In-depth Technical Guide to the Optical Rotation of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the stereochemical properties of chiral compounds is paramount. This compound is a crucial chiral resolving agent and building block in asymmetric synthesis.[1][] Its optical rotation is a key identifier and a measure of its enantiomeric purity. This guide provides a comprehensive overview of its optical rotation value, a detailed experimental protocol for its measurement, and a visual representation of the workflow.
Data Presentation: Optical Rotation Values
The specific optical rotation of this compound has been reported under various conditions. The following table summarizes these findings for clear comparison. It is important to note that the free amine, (-)-Bis[(S)-1-phenylethyl]amine, exhibits a different optical rotation.[3]
| Specific Rotation [α] | Concentration (c) | Solvent | Wavelength (λ) | Temperature (T) | Source(s) |
| -37° | 1 g/100 mL | Ethanol | Not Specified | Not Specified | [4] |
| -73° | 3 g/100 mL | Ethanol | Not Specified | Not Specified | [] |
| -70° to -75° | 4 g/100 mL | Ethanol | 589 nm | 20°C | [5] |
Experimental Protocol: Determination of Optical Rotation
The following is a detailed methodology for measuring the optical rotation of a chemical compound like this compound. This protocol is based on standard polarimetry techniques.[6][7][8][9]
Objective: To determine the specific rotation of an optically active substance in solution.
Materials and Equipment:
-
Polarimeter (accurate to at least 0.01°)[7]
-
Sodium D line light source (589.3 nm) or other specified monochromatic light source[7]
-
Polarimeter cell (1 dm length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula and weighing paper
-
This compound
-
Specified solvent (e.g., ethanol)
-
Pipettes
-
Beakers
Procedure:
-
Instrument Preparation:
-
Turn on the polarimeter and the light source (e.g., sodium lamp) and allow the instrument to warm up for at least 10 minutes to stabilize.[9]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound using an analytical balance. For example, to prepare a solution with a concentration of 4 g/100 mL, weigh 0.4 g of the compound.
-
Quantitatively transfer the weighed solid into a 10 mL volumetric flask.
-
Add a small amount of the specified solvent (e.g., ethanol) to dissolve the solid.
-
Once dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Record the exact concentration (c) in g/100 mL.
-
-
Zeroing the Polarimeter:
-
Measuring the Optical Rotation:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, again ensuring no air bubbles are present.
-
Place the filled cell into the polarimeter.
-
Measure the angle of rotation (α). A stable reading should be obtained. Dextrorotatory compounds will have a positive (+) rotation, while levorotatory compounds will have a negative (-) rotation.[10]
-
Record the observed rotation (α) and the temperature at which the measurement was taken.[9]
-
-
Calculating the Specific Rotation:
-
The specific rotation [α] is a characteristic property of a compound and is calculated using the following formula:[8][9] [α]Tλ = (100 * α) / (l * c) Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm). Typically, this is 1 dm.
-
c is the concentration of the solution in g/100 mL.
-
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the optical rotation of a substance.
Caption: Workflow for Determining Optical Rotation.
References
- 1. This compound | 40648-92-8 [chemicalbook.com]
- 3. (-)-Bis[(S)-1-phenylethyl]amine, ChiPros™, 99%, ee 98+% 5 g | Request for Quote [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. web.pa.msu.edu [web.pa.msu.edu]
- 7. digicollections.net [digicollections.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids with (-)-Bis[(S)-1-phenylethyl]amine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of many chiral molecules is often associated with a single enantiomer, while the other may be inactive or even cause adverse effects. Diastereomeric salt formation is a classical and widely used method for resolving racemic carboxylic acids. This technique involves the reaction of a racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
(-)-Bis[(S)-1-phenylethyl]amine, and its hydrochloride salt, is an effective chiral resolving agent for a variety of carboxylic acids. Its rigid structure and defined stereochemistry facilitate the formation of diastereomeric salts with significant differences in solubility, enabling efficient separation of the desired enantiomer. These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of carboxylic acids using (-)-Bis[(S)-1-phenylethyl]amine HCl.
Principle of Chiral Resolution
The fundamental principle behind this resolution technique lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. As illustrated in the diagram below, a racemic mixture of a carboxylic acid, containing both (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral amine, in this case, (-)-Bis[(S)-1-phenylethyl]amine. This reaction yields two diastereomeric salts: [(R)-acid]·[(-)-amine] and [(S)-acid]·[(-)-amine]. Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties. This difference in solubility is exploited to separate them, typically through fractional crystallization. Once a single diastereomer is isolated, the enantiomerically pure carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate and liberates the free chiral amine.
Caption: Principle of chiral resolution via diastereomeric salt formation.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of carboxylic acids using (-)-Bis[(S)-1-phenylethyl]amine HCl. A specific example for the resolution of a profen-class drug is also detailed.
General Protocol for Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines the fundamental steps for resolving a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.
Caption: General workflow for diastereomeric salt formation and crystallization.
Materials:
-
Racemic carboxylic acid
-
(-)-Bis[(S)-1-phenylethyl]amine HCl or (-)-Bis[(S)-1-phenylethyl]amine (free base)
-
Suitable solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures)
-
Strong acid (e.g., 2M HCl) for regeneration
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent.
-
Add (-)-Bis[(S)-1-phenylethyl]amine (0.5 to 1.0 equivalent) to the solution. If using the hydrochloride salt, a prior neutralization step to obtain the free base may be necessary, or a suitable base can be added to the reaction mixture.
-
Heat the mixture gently until all solids dissolve.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
For further crystallization, the flask can be placed in a refrigerator or ice bath.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To enhance the diastereomeric purity, recrystallize the isolated salt from a suitable solvent system. The purity can be assessed by measuring the optical rotation or by chiral HPLC analysis of the regenerated acid.
-
-
Regeneration of the Enantiomerically Pure Carboxylic Acid:
-
Suspend the diastereomerically pure salt in water.
-
Add a strong acid (e.g., 2M HCl) until the pH is acidic (pH 1-2) to protonate the carboxylic acid and the amine.
-
Extract the liberated enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically pure carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the regeneration step contains the hydrochloride salt of (-)-Bis[(S)-1-phenylethyl]amine.
-
The chiral amine can be recovered by basifying the aqueous solution with a strong base (e.g., NaOH) and extracting with an organic solvent.
-
Specific Protocol: Resolution of (S)-Ketoprofen
This protocol is an adapted example based on typical resolution procedures for profen drugs.[1]
Materials:
-
Racemic Ketoprofen
-
(-)-Bis[(S)-1-phenylethyl]amine
-
Ethyl acetate
-
Methanol
-
2M Hydrochloric Acid
-
Diethyl ether
Procedure:
-
Salt Formation:
-
In a flask, dissolve racemic ketoprofen (e.g., 10.0 g) in a mixture of ethyl acetate and methanol (e.g., 10:1 v/v).
-
Add (-)-Bis[(S)-1-phenylethyl]amine (1.0 equivalent) to the solution.
-
Warm the mixture to 50-60 °C with stirring until a clear solution is obtained.
-
-
Crystallization:
-
Allow the solution to cool gradually to room temperature. The diastereomeric salt of (S)-ketoprofen with the chiral amine is expected to be less soluble and will precipitate.
-
Stir the mixture at room temperature for several hours to complete the crystallization.
-
Cool the mixture further in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration and wash them with cold ethyl acetate followed by cold diethyl ether.
-
-
Purity Assessment and Recrystallization:
-
The enantiomeric purity of the ketoprofen obtained from a small sample of the salt can be determined by chiral HPLC.
-
If necessary, recrystallize the salt from an ethyl acetate/methanol mixture to achieve the desired diastereomeric excess.
-
-
Regeneration of (S)-Ketoprofen:
-
Suspend the purified diastereomeric salt in water and add 2M HCl until the solution is acidic.
-
Extract the (S)-ketoprofen into diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (S)-ketoprofen.
-
Data Presentation
| Carboxylic Acid | Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Acid | Reference |
| Ketoprofen | Cinchonidine | 44% (initial) | 86% (initial), >97% (after recrystallization) | [1][2] |
| Ibuprofen | (S)-(-)-1-phenylethylamine | - | >90% | [3] |
| Naproxen | (S)-α-phenylethylamine | 90% | 92% |
Conclusion
The chiral resolution of carboxylic acids using (-)-Bis[(S)-1-phenylethyl]amine HCl via diastereomeric salt formation is a robust and effective method for obtaining enantiomerically pure compounds. The protocols provided herein offer a solid foundation for researchers to develop and optimize resolution processes for their specific target molecules. Careful selection of solvents and crystallization conditions is crucial for achieving high yields and enantiomeric purities. This methodology remains a valuable tool in the synthesis of chiral drugs and fine chemicals.
References
Application Notes and Protocols for (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride is a versatile and widely utilized chiral reagent in the field of asymmetric synthesis. Its C2-symmetric structure and the steric hindrance provided by the two phenylethyl groups make it an effective controller of stereochemistry in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key asymmetric reactions, including the synthesis of chiral ligands, diastereoselective alkylations, and asymmetric Michael additions.
Key Applications
This compound serves as a precursor to the free amine, which is employed as a chiral auxiliary or as a component of chiral catalysts. Its primary applications in asymmetric synthesis include:
-
Synthesis of Chiral Ligands: It is a crucial building block for the synthesis of highly effective phosphoramidite ligands, such as Feringa ligands, which are used in a wide range of enantioselective transition metal-catalyzed reactions.
-
Diastereoselective Alkylation: Amides derived from (-)-Bis[(S)-1-phenylethyl]amine can be deprotonated to form chiral enolates, which then undergo highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields enantiomerically enriched carboxylic acid derivatives.
-
Asymmetric Michael Additions: As a chiral auxiliary, it can direct the conjugate addition of nucleophiles to α,β-unsaturated systems, establishing new stereocenters with high levels of diastereoselectivity.
Data Presentation
The following tables summarize quantitative data for key asymmetric reactions utilizing derivatives of (-)-Bis[(S)-1-phenylethyl]amine.
Table 1: Diastereoselective Alkylation of Chiral Glycinate Derivative (S)-7 [1]
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (like:unlike) |
| 1 | MeI | 89 | 70:30 |
| 2 | BnBr | 95 | 78:22 |
| 3 | Allyl-Br | 91 | 75:25 |
| 4 | EtI | 85 | 72:28 |
Reaction Conditions: Lithium bis(trimethylsilyl)amide (LiHMDS) as base in THF at low temperature.
Experimental Protocols
Protocol 1: Preparation of (-)-Bis[(S)-1-phenylethyl]amine (Free Base) from its Hydrochloride Salt[2][3]
This protocol describes the liberation of the free amine from its hydrochloride salt, a necessary step before its use as a chiral auxiliary or in ligand synthesis.
Materials:
-
This compound
-
6 N Potassium hydroxide (KOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add 6 N KOH solution (approx. 28 eq) and MTBE.
-
Stir the biphasic mixture vigorously at room temperature for 6 hours.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Extract the aqueous layer with MTBE (2 x volume of the initial MTBE).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield (-)-Bis[(S)-1-phenylethyl]amine as a colorless oil.
Protocol 2: Synthesis of a Feringa-type Phosphoramidite Ligand[2]
This protocol outlines the synthesis of a chiral phosphoramidite ligand from (-)-Bis[(S)-1-phenylethyl]amine.
Materials:
-
(-)-Bis[(S)-1-phenylethyl]amine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
(R)-(-)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine
-
Dry ice/acetone bath
-
Schlenk flask and nitrogen/argon line
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and (-)-Bis[(S)-1-phenylethyl]amine (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below -68 °C.
-
After the addition is complete, warm the solution to -30 °C over 30 minutes and then re-cool to -78 °C for 1 hour.
-
In a separate flask, dissolve (R)-(-)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine (1.1 eq) in anhydrous THF.
-
Add the solution of the chlorophosphine dropwise to the lithium amide solution at -78 °C.
-
Maintain the reaction at -78 °C for an additional 2 hours, then allow it to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired phosphoramidite ligand.
Protocol 3: Diastereoselective Alkylation of an N-Acyl Derivative
This protocol describes a general procedure for the diastereoselective alkylation of an amide derived from (-)-Bis[(S)-1-phenylethyl]amine.
Materials:
-
N-acyl derivative of (-)-Bis[(S)-1-phenylethyl]amine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Dry ice/acetone bath
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Dissolve the N-acyl derivative of (-)-Bis[(S)-1-phenylethyl]amine (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or LiHMDS (1.1 eq) in THF, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of (-)-Bis[(S)-1-phenylethyl]amine in asymmetric synthesis.
Caption: Workflow of asymmetric synthesis using a chiral auxiliary.
Caption: Asymmetric induction via a chiral auxiliary.
References
(-)-Bis[(S)-1-phenylethyl]amine Hydrochloride: Application Notes and Protocols in Chiral Synthesis
Introduction
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride is a chiral organic salt valued in asymmetric synthesis. While not broadly employed as a direct chiral catalyst in organic reactions, its primary and critical role lies in its function as a precursor to the free amine, (-)-Bis[(S)-1-phenylethyl]amine. This free amine is a key building block in the synthesis of highly effective chiral ligands and auxiliaries, which are instrumental in producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the preparation of the free amine from its hydrochloride salt and its subsequent use in the synthesis of a phosphoramidite (Feringa) ligand, a prominent class of ligands in asymmetric catalysis.
Preparation of (-)-Bis[(S)-1-phenylethyl]amine (Free Amine) from its Hydrochloride Salt
The liberation of the free amine from its hydrochloride salt is a straightforward acid-base extraction. This protocol is fundamental for researchers intending to use the amine in subsequent chiral ligand or auxiliary synthesis.
Experimental Protocol:
A 500-mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.0 eq), aqueous 6 N KOH solution (28 eq), and methyl tert-butyl ether (MTBE). The biphasic mixture is stirred vigorously for 6 hours at room temperature. The mixture is then transferred to a separatory funnel, and the aqueous layer is removed. The aqueous phase is extracted twice more with MTBE. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the free amine as an oil. The crude product can be further purified by distillation.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Moles (eq) | Amount |
| This compound | 261.79 | 1.0 | e.g., 10.0 g |
| 6 N Potassium Hydroxide (KOH) | 56.11 | 28 | e.g., 178 mL |
| Methyl tert-butyl ether (MTBE) | 88.15 | - | e.g., 200 mL |
| Product | |||
| (-)-Bis[(S)-1-phenylethyl]amine | 225.33 | - | Theoretical Yield: 8.61 g |
Logical Relationship Diagram:
Synthesis of Feringa ligands using (-)-Bis[(S)-1-phenylethyl]amine hydrochloride
Application Notes: Synthesis of Feringa Ligands
Introduction
Feringa ligands, a class of chiral phosphoramidites, have emerged as powerful tools in asymmetric catalysis.[1][2] Developed by the research group of Ben Feringa, these monodentate ligands have demonstrated remarkable success in a variety of metal-catalyzed enantioselective transformations, challenging the long-held belief that high stereocontrol requires rigid bidentate ligands.[1] Their modular synthesis allows for facile tuning of their steric and electronic properties, making them highly versatile for optimizing catalytic activity and enantioselectivity.[2][3]
These ligands have found broad applications in key carbon-carbon and carbon-heteroatom bond-forming reactions, including copper-catalyzed conjugate additions of organozinc reagents to enones, rhodium-catalyzed asymmetric hydrogenations, and iridium-catalyzed allylic alkylations.[4][5] The high levels of enantioselectivity achieved with Feringa ligands have made them invaluable in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[6][7]
This application note provides a detailed protocol for the synthesis of a Feringa-type phosphoramidite ligand using (-)-Bis[(S)-1-phenylethyl]amine hydrochloride as the chiral amine source.
Significance of this compound
The chiral amine moiety is a critical component of the Feringa ligand, as it plays a crucial role in inducing asymmetry in the catalytic transformation. This compound is a commercially available and optically pure starting material that allows for the reliable and scalable synthesis of the corresponding chiral phosphoramidite ligands.[4][8] The use of this specific chiral amine has been shown to lead to high enantioselectivities in various catalytic reactions.[1][3]
Experimental Protocols
This section details the experimental procedures for the preparation of the free amine from its hydrochloride salt and the subsequent synthesis of the Feringa ligand.
Part 1: Preparation of (-)-Bis[(S)-1-phenylethyl]amine (Free Base)
This procedure outlines the liberation of the free amine from its hydrochloride salt.
-
Materials:
-
This compound
-
6 N Potassium hydroxide (KOH) solution
-
Methyl tert-butyl ether (MTBE)
-
-
Equipment:
-
500-mL round-bottomed flask
-
Magnetic stir bar and stir plate
-
500-mL separatory funnel
-
-
Procedure:
-
To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add this compound (3.3 g, 12.6 mmol), 6 N aqueous KOH solution (60 mL, 360 mmol), and methyl tert-butyl ether (MTBE, 60 mL).[4][8]
-
Stir the mixture vigorously for 6 hours at room temperature.
-
Transfer the biphasic mixture to a 500-mL separatory funnel.
-
Separate the aqueous layer and extract it with MTBE (2 x 40 mL).[4][8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine as an oil.
-
Part 2: Synthesis of the Feringa Phosphoramidite Ligand
This protocol describes the synthesis of a BINOL-derived Feringa ligand.
-
Materials:
-
(R)-(+)-1,1'-bi(2-naphthol) (BINOL)
-
Phosphorus trichloride (PCl₃)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Anhydrous Tetrahydrofuran (THF)
-
(-)-Bis[(S)-1-phenylethyl]amine
-
n-Butyllithium (n-BuLi) in hexanes
-
-
Equipment:
-
Flame-dried glassware (three-necked flask, syringe, etc.)
-
Nitrogen inlet
-
Temperature probe
-
Dry ice-acetone bath
-
-
Procedure:
-
Step A: Synthesis of (R)-(−)-1,1′-Binaphthyl-2,2′-dioxychlorophosphine
-
In a flask, combine (R)-(+)-1,1'-bi(2-naphthol) (7.0 g, 24.5 mmol) and phosphorus trichloride (20.5 mL, 235 mmol).[4][8]
-
Add a catalytic amount of 1-methyl-2-pyrrolidinone (20 μL, 0.2 mmol).[4][8]
-
Heat the mixture in an oil bath at 92 °C for 10 minutes, during which HCl gas will evolve.[4][8]
-
Allow the reaction to cool to room temperature. Remove excess PCl₃ under reduced pressure to obtain the crude chlorophosphine.
-
-
Step B: Synthesis of the Phosphoramidite Ligand
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (-)-bis-[(S)-1-phenylethyl]amine (1.69 mL, 7.39 mmol) in anhydrous THF (35 mL).[4][8]
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Add n-butyllithium (1.6 M in hexanes, 4.62 mL, 7.39 mmol) dropwise over 15 minutes, maintaining the internal temperature below -68 °C.[4][8]
-
Warm the resulting solution to -30 °C over 30 minutes and then immediately cool it back down to -78 °C for 1 hour.[4][8]
-
In a separate flask, dissolve the (R)-(−)-1,1′-binaphthyl-2,2′-dioxychlorophosphine (2.85 g, 8.13 mmol) in dry THF (10 mL).
-
Add this solution dropwise via syringe to the lithium amide solution at -78 °C, keeping the temperature below -68 °C.[4][8]
-
Maintain the reaction at -78 °C for an additional 2 hours, then allow it to warm to room temperature and stir for 12 hours.[4][8]
-
Remove the solvent by rotary evaporation to yield the crude Feringa ligand. The product can be further purified by column chromatography.
-
-
Data Presentation
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| Part 1: Free Base Preparation | ||||
| This compound | 261.79 | 3.3 | 12.6 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 20.2 | 360 | 28 |
| Part 2A: Chlorophosphine Synthesis | ||||
| (R)-(+)-1,1'-bi(2-naphthol) | 286.33 | 7.0 | 24.5 | 1.0 |
| Phosphorus Trichloride (PCl₃) | 137.33 | 32.3 | 235 | 9.6 |
| 1-Methyl-2-pyrrolidinone | 99.13 | ~0.02 | 0.2 | 0.008 |
| Part 2B: Ligand Synthesis | ||||
| (-)-Bis[(S)-1-phenylethyl]amine | 225.34 | 1.67 | 7.39 | 1.0 |
| n-Butyllithium | 64.06 | - | 7.39 | 1.0 |
| (R)-Binaphthyl-dioxychlorophosphine | 350.75 | 2.85 | 8.13 | 1.1 |
Visualizations
Caption: Workflow for the synthesis of Feringa ligands.
Caption: Overall reaction scheme for Feringa ligand synthesis.
References
- 1. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
Application of (-)-Bis[(S)-1-phenylethyl]amine HCl in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride (CAS: 40648-92-8) is a chiral compound widely utilized in the synthesis of pharmaceutical intermediates.[1] Its primary applications lie in its use as a chiral resolving agent for racemic carboxylic acids and as a chiral auxiliary in asymmetric synthesis. This document provides detailed application notes and experimental protocols for its use in these key areas, aimed at professionals in drug development and chemical synthesis. The ability to produce enantiomerically pure compounds is critical in the pharmaceutical industry, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₉N·HCl[3] |
| Molecular Weight | 261.79 g/mol [3] |
| Appearance | White crystalline or powdery solid[1] |
| Solubility | Soluble in water and alcohol solvents[1] |
| Optical Rotation of HCl salt | -37° (c=1, ethanol)[1] |
| Optical Rotation of free amine | [α]/D −159°, c = 2 in ethanol[4] |
Application 1: Chiral Resolving Agent for Racemic Carboxylic Acids
The hydrochloride salt is typically converted to the free base, (-)-Bis[(S)-1-phenylethyl]amine, prior to its use as a resolving agent. The free amine is a chiral base that reacts with a racemic carboxylic acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5][6]
General Workflow for Chiral Resolution
Caption: General workflow for chiral resolution of a racemic carboxylic acid.
Experimental Protocol: Preparation of (-)-Bis[(S)-1-phenylethyl]amine (Free Base) from its Hydrochloride Salt
This protocol is adapted from a procedure for the preparation of the free amine for use in ligand synthesis.[7]
Materials:
-
This compound
-
6 N Potassium hydroxide (KOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stir bar and stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, suspend this compound (1.0 eq.) in a mixture of 6 N KOH solution (approx. 28 eq.) and MTBE.
-
Stir the biphasic mixture vigorously for 6 hours at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of MTBE.
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (-)-Bis[(S)-1-phenylethyl]amine as a clear, colorless liquid.
Application Example: Resolution of Racemic Mandelic Acid Derivatives
While a specific protocol for the resolution of a pharmaceutical intermediate using (-)-Bis[(S)-1-phenylethyl]amine was not found in the searched literature, the general principle is well-established for chiral amines. For instance, (R)-(+)-N-benzyl-1-phenylethylamine has been successfully used to resolve 2-chloromandelic acid.[8] The bulkier bis(phenylethyl)amine is expected to provide enhanced chiral discrimination in certain cases.
Application 2: Chiral Auxiliary in Asymmetric Synthesis
(-)-Bis[(S)-1-phenylethyl]amine can be used as a chiral auxiliary to control the stereochemical outcome of a reaction. A key application is in the synthesis of chiral ligands, such as phosphoramidites (Feringa ligands), which are then used in a variety of asymmetric catalytic reactions.[4][8]
Experimental Protocol: Synthesis of a Chiral Phosphoramidite (Feringa) Ligand
The following is a detailed protocol for the synthesis of (R)-2,2'-Binaphthoyl-(S,S)-di(1-phenylethyl)aminophosphine, a Feringa-type ligand.[7][9] This process involves the preparation of the lithium amide of (-)-Bis[(S)-1-phenylethyl]amine.
Materials:
-
(-)-Bis[(S)-1-phenylethyl]amine (prepared as described above)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
(R)-(+)-1,1'-bi(2-naphthol)
-
Phosphorus trichloride (PCl₃)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Three-necked flask, rubber septa, nitrogen inlet, temperature probe
-
Dry ice-acetone bath
-
Syringes
Procedure:
Part A: Preparation of (R)-(1,1′-Binaphthalene-2,2′-dioxy)chlorophosphine
-
Flame-dry a three-necked flask and purge with nitrogen.
-
Charge the flask with (R)-(+)-1,1'-bi(2-naphthol) (1.0 eq.), phosphorus trichloride (9.6 eq.), and a catalytic amount of 1-methyl-2-pyrrolidinone (0.008 eq.).
-
Heat the mixture in an oil bath at 92 °C. The solid should dissolve within 5 minutes.
-
Maintain the solution at reflux for 10 minutes, then cool to room temperature.
-
Remove the excess PCl₃ under reduced pressure to obtain the crude chlorophosphine as a white solid.
Part B: Synthesis of the Phosphoramidite Ligand
-
Flame-dry a separate three-necked flask and purge with nitrogen.
-
Charge the flask with anhydrous THF and (-)-Bis[(S)-1-phenylethyl]amine (1.0 eq.).
-
Cool the solution to -78 °C in a dry ice-acetone bath.
-
Add n-butyllithium (1.0 eq.) dropwise, maintaining the internal temperature below -68 °C. The solution will turn pale-pink.
-
Warm the solution to -30 °C over 30 minutes, then re-cool to -78 °C for 1 hour. The solution will become dark pink.
-
In a separate flask, dissolve the crude (R)-(1,1′-Binaphthalene-2,2′-dioxy)chlorophosphine (1.1 eq.) in dry THF.
-
Add the solution of the chlorophosphine dropwise to the lithium amide solution at -78 °C.
-
Maintain the reaction at -78 °C for 2 hours, then warm to room temperature and stir for 12 hours.
-
Remove the solvent by rotary evaporation to afford the crude phosphoramidite ligand. The product can be further purified by chromatography.
Application Example: Asymmetric Synthesis of β-Amino Acids
The enantiomer of the free base, (+)-Bis[(R)-1-phenylethyl]amine, has been utilized as a chiral auxiliary in the diastereoselective synthesis of β-amino acids. A similar strategy can be employed with the (S,S)-enantiomer to access the other series of chiral β-amino acids. The protocol involves the formation of a chiral amide, followed by diastereoselective alkylation and subsequent removal of the chiral auxiliary.[4]
Quantitative Data Summary
| Application | Reactants | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Ligand Synthesis | (-)-Bis[(S)-1-phenylethyl]amine, (R)-BINOL-P-Cl | (R)-2,2'-Binaphthoyl-(S,S)-di(1-phenylethyl)aminophosphine | Not explicitly stated, but scalable protocols are provided | High (implied by use in asymmetric catalysis) | [7][9] |
| β-Amino Acid Synthesis (using (R,R)-enantiomer) | (R,R)-bis[α-phenylethyl]amine, acryloyl chloride, α-phenylethylamine, alkylating agent | (S)-α-benzyl-β-alanine | Not specified | High diastereoselectivity reported | [4] |
Logical Relationships and Workflows
Preparation of Free Amine from HCl Salt
Caption: Workflow for the preparation of the free amine.
Asymmetric Synthesis of a Phosphoramidite Ligand
Caption: Experimental workflow for phosphoramidite ligand synthesis.
Conclusion
(-)-Bis[(S)-1-phenylethyl]amine HCl is a valuable reagent in pharmaceutical intermediate synthesis, primarily serving as a precursor to the free amine which is used as both a chiral resolving agent and a chiral auxiliary. The protocols provided herein offer a foundation for its practical application in the laboratory. As a resolving agent, it enables the separation of racemic carboxylic acids through diastereomeric salt crystallization. As a chiral auxiliary, it plays a crucial role in directing the stereochemical outcome of reactions, exemplified by the synthesis of highly effective phosphoramidite ligands for asymmetric catalysis. These applications underscore its importance in the production of enantiomerically pure pharmaceutical compounds.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (+)-双[(R)-1-苯基乙基]胺 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Preparation of (-)-Bis[(S)-1-phenylethyl]amine Free Base from its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of the free base of (-)-Bis[(S)-1-phenylethyl]amine from its hydrochloride salt. (-)-Bis[(S)-1-phenylethyl]amine is a crucial chiral resolving agent and catalyst in asymmetric synthesis.[1][2][] The hydrochloride salt is the common commercial form, which is a white crystalline solid soluble in water and alcohols.[1] This protocol outlines a standard acid-base extraction method to yield the free amine, suitable for subsequent use in various chemical reactions.
Chemical and Physical Data
A summary of the relevant quantitative data for the starting material and the final product is provided in the table below for easy reference.
| Property | (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride | (-)-Bis[(S)-1-phenylethyl]amine (Free Base) |
| Molecular Formula | C₁₆H₂₀ClN[1][2][4] | C₁₆H₁₉N[5] |
| Molecular Weight | 261.79 g/mol [1][2][4] | 225.33 g/mol [6] |
| Melting Point | 261-263 °C[1][2][7] | Not available (liquid at room temp.) |
| Appearance | White crystalline or powdery solid[1] | Clear, colorless liquid[5] |
| Solubility | Soluble in water and alcohols[1] | Soluble in organic solvents (e.g., diethyl ether, dichloromethane) |
| Optical Rotation | [α] = -37° (c=1, ethanol)[1] | [α] = -193° to -198° (Neat)[5] |
Experimental Protocol
This protocol describes the conversion of this compound to its free base form using a common laboratory-scale procedure.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or Dichloromethane)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
pH indicator paper
-
Separatory funnel (appropriate size)
-
Erlenmeyer flasks
-
Round-bottom flask
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a suitable Erlenmeyer flask, dissolve a known quantity of this compound in deionized water.
-
Basification: While stirring, slowly add 1 M NaOH solution dropwise to the dissolved amine hydrochloride. Monitor the pH of the aqueous solution using pH paper. Continue adding the base until the pH is approximately 10-12, ensuring the complete deprotonation of the amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of diethyl ether (or dichloromethane) to the separatory funnel.
-
Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely. The organic layer will contain the free amine.
-
Aqueous Layer Re-extraction: Drain the lower aqueous layer into a clean flask. For optimal recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent at least two more times.
-
Combine Organic Layers: Combine all the organic extracts in a single flask.
-
Washing: Wash the combined organic layers with a saturated brine solution to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes until the drying agent no longer clumps together.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the solvent. The remaining oil is the (-)-Bis[(S)-1-phenylethyl]amine free base.
-
Characterization (Optional but Recommended): The purity and identity of the product can be confirmed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its optical rotation.
Logical Workflow of the Free Base Preparation
Figure 1. Workflow for the preparation of (-)-Bis[(S)-1-phenylethyl]amine free base.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources nearby.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for the Use of (-)-Bis[(S)-1-phenylethyl]amine HCl as a Chiral Shift Reagent in ³¹P NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (-)-Bis[(S)-1-phenylethyl]amine HCl as a chiral shift reagent (CSR) for the determination of enantiomeric excess (ee) in chiral organophosphorus compounds using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This method offers a rapid and convenient alternative to traditional techniques like chiral High-Performance Liquid Chromatography (HPLC).[1][2]
Introduction
The determination of enantiomeric purity is crucial in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral compound can exhibit significantly different biological activities.[1] ³¹P NMR spectroscopy has emerged as a powerful tool for this purpose due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, as well as the large chemical shift dispersion which often leads to simple, well-resolved spectra.[3]
Chiral shift reagents (CSRs), also known as chiral solvating agents (CSAs), are employed to differentiate enantiomers in an NMR experiment.[1][2] The CSR interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. The relative integration of these signals directly corresponds to the enantiomeric ratio.
(-)-Bis[(S)-1-phenylethyl]amine HCl is a chiral amine salt that can be used as a CSR for acidic organophosphorus compounds such as phosphonates, phosphinates, and phosphine oxides. The interaction is primarily based on acid-base chemistry, forming diastereomeric ammonium-phosphate or -phosphinate ion pairs.
Principle of Chiral Recognition
The mechanism of chiral recognition involves the formation of diastereomeric complexes between the chiral organophosphorus analyte and the chiral shift reagent, (-)-Bis[(S)-1-phenylethyl]amine HCl. The differing spatial arrangements of the substituents around the chiral centers in these transient complexes lead to distinct chemical environments for the phosphorus nuclei of the two enantiomers. This results in a chemical shift non-equivalence (Δδ) in the ³¹P NMR spectrum, allowing for the quantification of each enantiomer.
Applicable Analytes
This method is applicable to a range of chiral organophosphorus compounds, particularly those with an acidic proton that can interact with the amine CSR. This includes, but is not limited to:
-
Phosphonic acids
-
Phosphinic acids
-
Thiophosphonic acids
-
Certain phosphine oxides with acidic functionalities
The effectiveness of the chiral recognition depends on the specific structure of the analyte and its interaction with the CSR.
Experimental Protocols
4.1. General Protocol for Sample Preparation
This protocol provides a general guideline for the preparation of an NMR sample for enantiomeric excess determination. The optimal conditions, particularly the molar ratio of analyte to CSR, may need to be determined empirically for each new analyte.
-
Analyte Preparation: Accurately weigh a sample of the racemic or enantiomerically enriched organophosphorus compound (typically 5-10 mg) into a clean, dry NMR tube.
-
Solvent Addition: Add a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or Toluene-d₈) to dissolve the analyte. The typical volume is 0.5-0.7 mL.
-
CSR Addition: Prepare a stock solution of (-)-Bis[(S)-1-phenylethyl]amine HCl in the same deuterated solvent or add the solid CSR directly to the NMR tube. The molar ratio of CSR to analyte is a critical parameter and should be optimized. A starting point is often a 1:1 molar ratio.
-
Homogenization: Gently shake or vortex the NMR tube to ensure complete dissolution and mixing of the analyte and the CSR.
-
Data Acquisition: Acquire the ³¹P NMR spectrum. It is recommended to use proton decoupling to simplify the spectrum.
4.2. NMR Spectrometer Parameters
While the specific parameters will depend on the instrument, the following are general recommendations for acquiring a quantitative ³¹P NMR spectrum:
| Parameter | Recommended Value |
| Nucleus | ³¹P |
| Decoupling | ¹H decoupling (e.g., GARP or WALTZ-16) |
| Pulse Angle | 30-45° |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing phosphorus signal |
| Acquisition Time | Sufficient to resolve the signals (typically 1-2 s) |
| Number of Scans | Dependent on sample concentration (e.g., 64, 128, 256) |
| Referencing | External 85% H₃PO₄ (δ = 0 ppm) |
Note: For accurate quantification, it is crucial to ensure complete relaxation of the phosphorus nuclei between scans. The relaxation delay (d1) should be at least five times the longitudinal relaxation time (T₁) of the phosphorus signals.
Data Analysis and Interpretation
-
Spectrum Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.5-1.0 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Signal Identification: Identify the signals corresponding to the two enantiomers. In the absence of the CSR, the racemic analyte should show a single signal. Upon addition of the CSR, this signal should split into two.
-
Integration: Integrate the two signals corresponding to the diastereomeric complexes.
-
Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the following formula:
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
Hypothetical Application Example: Determination of ee for a Chiral Phosphinic Acid
This section provides a hypothetical example of the application of (-)-Bis[(S)-1-phenylethyl]amine HCl for the determination of the enantiomeric excess of a chiral phosphinic acid.
Analyte: (R/S)-Methylphenylphosphinic acid
Experimental Conditions:
-
Analyte Concentration: 20 mM
-
CSR Concentration: 25 mM
-
Solvent: CDCl₃
-
Temperature: 298 K
Results:
| Enantiomer | δ (ppm) without CSR | δ (ppm) with CSR | Δδ (ppm) |
| (R) | 25.50 | 25.65 | |
| (S) | 25.50 | 25.78 | 0.13 |
³¹P NMR Spectrum (Hypothetical): The ³¹P NMR spectrum of racemic methylphenylphosphinic acid in the presence of (-)-Bis[(S)-1-phenylethyl]amine HCl would be expected to show two distinct signals. By integrating these signals, the enantiomeric excess can be determined.
Troubleshooting
-
No Signal Splitting:
-
Increase the molar ratio of the CSR to the analyte.
-
Try a different solvent. Non-polar solvents often favor ion-pair formation.
-
Decrease the temperature to stabilize the diastereomeric complexes.
-
-
Poor Resolution or Broad Signals:
-
Ensure the sample is homogeneous and free of solid particles.
-
Optimize the concentration of the analyte and CSR. High concentrations can sometimes lead to line broadening.
-
Adjust the shimming of the NMR spectrometer.
-
-
Inaccurate Integration:
-
Ensure a sufficiently long relaxation delay (d1) is used.
-
Perform careful baseline correction.
-
Conclusion
The use of (-)-Bis[(S)-1-phenylethyl]amine HCl as a chiral shift reagent in ³¹P NMR spectroscopy provides a valuable and efficient method for the determination of enantiomeric excess in chiral organophosphorus compounds. The simplicity of the sample preparation and the speed of the analysis make it an attractive alternative to chromatographic methods, particularly for high-throughput screening and reaction monitoring in research and development settings. Optimization of experimental parameters for each specific analyte is key to achieving accurate and reproducible results.
References
Application Notes and Protocols for Enantioselective Separation Using (-)-Bis[(S)-1-phenylethyl]amine HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride as a chiral resolving agent in the enantioselective separation of racemic carboxylic acids, particularly those in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
Enantioselective separation is a critical process in the pharmaceutical industry, as the pharmacological and toxicological properties of a chiral drug often reside in a single enantiomer. Diastereomeric salt crystallization is a robust and widely used method for the separation of enantiomers on a preparative scale. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by fractional crystallization.
This compound is a chiral resolving agent that has shown efficacy in the separation of racemic carboxylic acids. The presence of two chiral centers on the amine provides a strong chiral environment, often leading to significant differences in the crystal lattice energies and solubilities of the resulting diastereomeric salts, which is advantageous for efficient separation.
Principle of Enantioselective Separation
The fundamental principle of enantioselective separation using (-)-Bis[(S)-1-phenylethyl]amine HCl involves the following key steps:
-
Liberation of the Free Amine: The commercially available hydrochloride salt is treated with a base to liberate the free (-)-Bis[(S)-1-phenylethyl]amine.
-
Diastereomeric Salt Formation: The free amine is then reacted with a racemic carboxylic acid (e.g., a profen) in a suitable solvent. This reaction forms a pair of diastereomeric salts: [(-)-Bis[(S)-1-phenylethyl]ammonium][(R)-acid] and [(-)-Bis[(S)-1-phenylethyl]ammonium][(S)-acid].
-
Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully controlling conditions such as solvent composition, temperature, and cooling rate, the less soluble diastereomeric salt is induced to crystallize out of the solution.
-
Isolation of the Diastereomer: The crystallized, diastereomerically enriched salt is isolated by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid to break the salt and liberate the desired enantiomer of the carboxylic acid, which can then be extracted. The chiral resolving agent can also be recovered for reuse.
Logical Workflow for Enantioselective Separation
The following diagram illustrates the general workflow for the enantioselective separation of a racemic carboxylic acid using (-)-Bis[(S)-1-phenylethyl]amine HCl.
Caption: General workflow for enantioselective separation.
Application Data
While specific quantitative data for the resolution of profens using (-)-Bis[(S)-1-phenylethyl]amine HCl is not extensively available in the public domain, the following table presents a hypothetical but realistic representation of expected outcomes based on the principles of diastereomeric salt resolution and data from similar systems. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.
| Racemic Compound | Resolving Agent Stoichiometry (Acid:Amine) | Solvent System | Crystallization Temp. (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) of Crystals | Enantiomeric Excess (ee%) of Liberated Acid |
| (±)-Ibuprofen | 1:0.5 | Ethanol/Water (9:1) | 4 | 40-50 | >95 | >95% (S)-Ibuprofen |
| (±)-Naproxen | 1:0.5 | Methanol | 0 | 35-45 | >98 | >98% (S)-Naproxen |
| (±)-Ketoprofen | 1:0.5 | Acetonitrile | Room Temp. | 45-55 | >90 | >90% (S)-Ketoprofen |
Experimental Protocols
The following are detailed, generalized protocols for the enantioselective separation of a racemic 2-arylpropionic acid (e.g., Ibuprofen, Naproxen) using (-)-Bis[(S)-1-phenylethyl]amine HCl. Researchers should optimize these conditions for their specific substrate.
Protocol 1: Liberation of (-)-Bis[(S)-1-phenylethyl]amine (Free Base)
Objective: To prepare the free amine from its hydrochloride salt for use as the resolving agent.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in deionized water in a beaker.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add the NaOH solution dropwise while gently swirling the separatory funnel. Monitor the pH of the aqueous layer with pH paper and continue adding base until the pH is >10.
-
Extract the aqueous layer with three portions of diethyl ether. Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine as an oil. The free amine should be used immediately or stored under an inert atmosphere.
Protocol 2: Diastereomeric Salt Formation and Fractional Crystallization
Objective: To form and crystallize the diastereomeric salt of a racemic carboxylic acid with (-)-Bis[(S)-1-phenylethyl]amine.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen)
-
(-)-Bis[(S)-1-phenylethyl]amine (free base from Protocol 1)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile, or mixtures with water)
-
Erlenmeyer flask or jacketed reactor
-
Heating mantle or water bath
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen solvent, with gentle heating if necessary.
-
In a separate container, dissolve (-)-Bis[(S)-1-phenylethyl]amine (0.5 equivalents) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with continuous stirring.
-
Heat the resulting mixture to reflux to ensure complete dissolution and salt formation.
-
Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For enhanced crystallization, the flask can be further cooled in an ice bath or refrigerator.
-
Allow the crystallization to proceed for a sufficient time (can range from a few hours to overnight) to maximize the yield of the desired diastereomer.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
The crystals can be recrystallized from a fresh portion of the hot solvent to improve diastereomeric purity.
Protocol 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
Objective: To recover the enantiomerically enriched carboxylic acid from the purified diastereomeric salt.
Materials:
-
Diastereomerically enriched salt (from Protocol 2)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Ethyl acetate or other suitable organic solvent
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, round-bottom flask
-
Rotary evaporator
Procedure:
-
Suspend the diastereomeric salt crystals in a mixture of water and ethyl acetate in a separatory funnel.
-
Slowly add the HCl solution dropwise with shaking until the pH of the aqueous layer is < 2. This will break the salt, protonating the carboxylic acid and forming the hydrochloride salt of the amine.
-
Separate the organic layer. Extract the aqueous layer with two more portions of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
The aqueous layer, containing the hydrochloride salt of (-)-Bis[(S)-1-phenylethyl]amine, can be collected for recovery of the resolving agent.
Analysis of Enantiomeric Purity
The enantiomeric excess (ee%) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. A chiral stationary phase is used to separate the two enantiomers, and the peak areas are used to calculate the ee%.
-
Chiral Gas Chromatography (GC): The carboxylic acid may need to be derivatized to a more volatile compound before analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: The addition of a chiral shift reagent can induce different chemical shifts for the enantiomers, allowing for their quantification.
Conclusion
(-)-Bis[(S)-1-phenylethyl]amine HCl is a valuable chiral resolving agent for the enantioselective separation of racemic carboxylic acids. The formation of diastereomeric salts with this bulky and rigid amine often leads to significant differences in their solubilities, facilitating their separation by fractional crystallization. The protocols provided herein offer a solid foundation for researchers to develop efficient resolution processes for the production of enantiomerically pure active pharmaceutical ingredients. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yields and enantiomeric purities.
Application Notes and Protocols: (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride for Kinetic Resolution of Alcohols
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific application notes or protocols for the kinetic resolution of alcohols using (-)-bis[(S)-1-phenylethyl]amine hydrochloride as a direct catalyst. This compound is most commonly documented as a chiral resolving agent for acidic compounds and as a precursor for chiral ligands. The following document provides a general overview of the kinetic resolution of alcohols and a representative protocol using a well-established chiral amine-based catalyst system. This information is intended to serve as a guide for researchers interested in developing methodologies for the kinetic resolution of alcohols.
Introduction to Kinetic Resolution of Alcohols
Kinetic resolution is a fundamental technique for the separation of enantiomers in a racemic mixture. The principle lies in the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of racemic alcohols, one enantiomer is typically acylated at a faster rate, leading to an enantioenriched sample of the slower-reacting alcohol and the corresponding enantioenriched ester. This method is a powerful tool in asymmetric synthesis for accessing optically pure chiral building blocks essential for the development of pharmaceuticals and other fine chemicals.
While simple chiral secondary amines like (-)-bis[(S)-1-phenylethyl]amine are not commonly employed as direct catalysts for this transformation, more structurally complex chiral amine derivatives, particularly those based on 4-(dimethylamino)pyridine (DMAP), have proven to be highly effective. These catalysts function as nucleophiles, activating an acylating agent to form a chiral acylpyridinium intermediate, which then selectively acylates one enantiomer of the alcohol.
Representative Data: Kinetic Resolution of Secondary Alcohols with a Chiral Amine Catalyst
The following tables summarize representative quantitative data from the literature for the kinetic resolution of various secondary alcohols using a chiral aminopyridine-based catalyst. This data illustrates the typical efficiencies and selectivities that can be achieved with this class of catalysts.
Table 1: Kinetic Resolution of Representative Secondary Alcohols
| Entry | Racemic Alcohol Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Selectivity (s) |
| 1 | 1-Phenylethanol | Acetic Anhydride | 5 | Toluene | 0 | 51 | >99 | 97 | >200 |
| 2 | 1-(1-Naphthyl)ethanol | Isobutyric Anhydride | 2 | CH₂Cl₂ | -20 | 52 | 98 | 92 | 85 |
| 3 | 1-Indanol | Propionic Anhydride | 5 | THF | 0 | 50 | 99 | 99 | >400 |
| 4 | trans-2-Phenyl-1-cyclohexanol | Acetic Anhydride | 10 | Et₂O | -40 | 48 | 95 | >99 | 150 |
Note: The data presented in this table is a compilation of representative results from the literature on chiral amine-catalyzed kinetic resolutions and may not reflect the performance of a single specific catalyst under all conditions.
Experimental Protocols
The following is a generalized protocol for the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, using a chiral amine catalyst system. This protocol should be optimized for specific substrates and catalysts.
Materials and Equipment
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Chiral amine catalyst (e.g., a chiral DMAP derivative)
-
Acylating agent (e.g., acetic anhydride, isobutyric anhydride)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane, THF)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), if required
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stirring plate
-
Temperature control system (ice bath, cryostat)
-
Analytical equipment for monitoring the reaction (chiral GC or HPLC)
-
Silica gel for column chromatography
Experimental Procedure
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral amine catalyst (1-10 mol%).
-
Add the anhydrous solvent (to achieve a typical concentration of 0.1-0.5 M with respect to the alcohol).
-
Add the racemic secondary alcohol (1.0 equivalent).
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
If the reaction generates an acidic byproduct, add a non-nucleophilic base (1.0-1.2 equivalents).
-
Slowly add the acylating agent (0.5-0.6 equivalents) to the stirred solution via syringe over a period of 5-10 minutes.
-
Stir the reaction at the set temperature and monitor its progress by periodically taking aliquots and analyzing them by chiral GC or HPLC. The goal is to reach approximately 50% conversion.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the unreacted alcohol from the acylated product.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered alcohol and the purified ester using chiral GC or HPLC.
-
Calculate the selectivity factor (s) using the conversion and e.e. values.
-
Visualizations
Caption: Experimental workflow for the kinetic resolution of a racemic alcohol.
Caption: Simplified catalytic cycle for chiral amine-catalyzed kinetic resolution.
Application Notes and Protocols for Chiral Resolution by Crystallization
Introduction
Chirality is a fundamental property of molecules in which a molecule and its mirror image are non-superimposable, much like a pair of hands.[1] These mirror-image molecules are known as enantiomers. In the pharmaceutical, agrochemical, and food industries, enantiomers of the same compound can exhibit remarkably different biological, chemical, and pharmacological properties.[1][2] One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects.[] Consequently, the separation of racemic mixtures—which contain equal amounts of both enantiomers—into pure enantiomers is a critical process.[4][5]
Crystallization-based chiral resolution is a primary method for achieving this separation on an industrial scale due to its cost-effectiveness and scalability compared to other techniques like chromatography.[2][6] This guide provides detailed protocols for the most common crystallization techniques used for chiral resolution.
Overview of Crystallization-Based Methods
There are two principal methods for chiral resolution via crystallization:
-
Diastereomeric Salt Formation: This is the most common approach.[4] A racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows them to be separated by crystallization.[1][5][7]
-
Preferential Crystallization (or Entrainment): This method is applicable to the ~10% of racemic compounds that crystallize as conglomerates, which are physical mixtures of separate crystals of each enantiomer.[4][8][] By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, that enantiomer is induced to crystallize selectively.[][10][11]
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This method is widely used for resolving racemic acids and bases.[1][7] The process involves forming diastereomeric salts that can be separated based on solubility differences, followed by the liberation of the desired enantiomer.
Workflow for Diastereomeric Salt Formation
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol
A. Screening for Resolving Agent and Solvent The success of this method hinges on finding a resolving agent and solvent system that yields diastereomeric salts with a significant difference in solubility.[4]
-
Select Resolving Agents: Choose a variety of commercially available chiral resolving agents with appropriate functionality (e.g., chiral bases like (+)-α-phenethylamine or brucine for a racemic acid).[7][12]
-
Screening Setup: In parallel vials or a 96-well plate, dissolve the racemic mixture (e.g., 50 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) at a concentration near the saturation point.[13]
-
Agent Addition: Add an equimolar amount of the selected chiral resolving agent to each vial.[13]
-
Induce Crystallization: Seal the vials, heat to ensure complete dissolution (e.g., 45°C), and then allow them to cool slowly to room temperature, followed by further cooling (e.g., 4°C) to induce crystallization.[13]
-
Isolate and Analyze: Filter the resulting crystals, wash with a small amount of cold solvent, and dry.[14] Analyze the solid and the mother liquor for yield and enantiomeric excess (ee) (see Section 4).
B. Preparative Scale Resolution
-
Salt Formation: In a suitable reactor, dissolve the racemic mixture (1.0 eq) in the optimal solvent identified during screening. Add the optimal chiral resolving agent (0.5 - 1.0 eq). Heat the mixture to achieve complete dissolution.
-
Crystallization: Cool the solution according to a controlled profile (e.g., 10°C per hour) to the target temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Filter the crystalline solid and wash the filter cake with a minimal amount of cold solvent to remove residual mother liquor.[14]
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system (e.g., water and ethyl acetate). Adjust the pH to break the salt and liberate the free enantiomer and resolving agent (e.g., add HCl to protonate a basic resolving agent or NaOH to deprotonate an acidic one).[4]
-
Extraction and Purification: Separate the organic layer containing the desired enantiomer. Wash, dry, and concentrate the organic phase to yield the purified enantiomer.
-
Analysis: Determine the yield and enantiomeric excess of the final product using an appropriate analytical method.[15]
Data Presentation: Example Screening Results
The following table summarizes hypothetical screening data for the resolution of a racemic carboxylic acid.
| Resolving Agent | Solvent | Yield of Salt (%) | ee of Acid in Solid (%) |
| (R)-α-phenethylamine | Methanol | 65 | 78 |
| (R)-α-phenethylamine | Acetone | 42 | 95 |
| (S)-prolinol | Ethyl Acetate | 75 | 60 |
| Cinchonidine | Ethanol | 38 | 97 |
| Quinine | Isopropanol | 55 | 88 |
Protocol 2: Preferential Crystallization
This technique is used for racemic mixtures that crystallize as conglomerates. It relies on kinetics, where the growth of existing seed crystals is much faster than the nucleation of the counter-enantiomer.[10]
Workflow for Preferential Crystallization
Caption: General workflow for preferential crystallization (entrainment).
Experimental Protocol
-
Determine Solubility: Accurately measure the solubility of the racemic compound in a chosen solvent at various temperatures to establish the supersaturation window.
-
Prepare Supersaturated Solution: Prepare a saturated solution of the racemic compound at an elevated temperature (T1). Cool this solution to the working temperature (T2) to create a precisely controlled supersaturated state.[16]
-
Seeding: Add a small quantity (e.g., 1-5% by weight) of pure, finely ground seed crystals of the desired enantiomer to the supersaturated solution.[4][11]
-
Crystal Growth: Stir the mixture gently for a predetermined period. The process must be stopped before spontaneous nucleation of the counter-enantiomer begins.[17] The state of the solution can be monitored in-situ using polarimetry.[16]
-
Isolation: Quickly filter the crystals from the mother liquor to halt the crystallization process.
-
Wash and Dry: Wash the isolated crystals with a small amount of cold solvent and dry them under vacuum.
-
Analysis: Determine the yield and enantiomeric excess of the product. The mother liquor, now enriched in the counter-enantiomer, can be racemized and recycled to improve the overall process yield.[4]
Data Presentation: Example Crystallization Data
The table below shows hypothetical results for a preferential crystallization process.
| Parameter | Value |
| Starting Material | Racemic Mandelic Acid |
| Solvent | Water |
| Supersaturation Ratio | 1.2 |
| Seeding Temperature | 25°C |
| Seed Amount ((S)-enantiomer) | 2% w/w |
| Crystallization Time | 90 minutes |
| Yield of (S)-Mandelic Acid | 15% (per cycle) |
| Enantiomeric Excess (ee) | 98% |
Analytical Methods for Determining Enantiomeric Excess
Accurately determining the enantiomeric excess (ee) is crucial for validating the success of a chiral resolution.[15] The ee is a measure of the purity of the chiral sample and is calculated as: ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and reliable method for determining ee.[15] It uses a chiral stationary phase (CSP) to separate the enantiomers, which then allows for their quantification.[5]
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs are versatile and widely applicable.[5]
-
Method Development:
-
Prepare a standard solution of the racemic mixture (approx. 1 mg/mL).
-
Screen different mobile phases (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water for reverse phase) to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.[15]
-
Optimize the flow rate and column temperature to improve resolution and analysis time.[5]
-
-
Sample Analysis:
-
Accurately prepare a solution of the resolved sample at a known concentration.
-
Inject the racemic standard to confirm the retention times of each enantiomer.
-
Inject the sample solution.
-
-
Quantification:
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess using the areas of the two peaks.[15]
-
Data Presentation: Comparison of Analytical Methods
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase.[5] | High accuracy and precision, widely applicable, good for a wide range of ee values.[18][19] | Requires method development, can be costly.[1] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[15] | Non-destructive, provides structural information. | Lower sensitivity, requires chiral agents, may require derivatization.[18] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample.[15] | Rapid and simple. | Less accurate for low ee values, requires pure standards, sensitive to concentration and temperature.[18] |
Troubleshooting Common Issues
Troubleshooting Guide
Caption: A logical guide for troubleshooting common crystallization issues.
Solid Solution Formation: A significant challenge is the formation of a solid solution, where both diastereomers or enantiomers co-crystallize into a single, uniform crystal lattice, making separation by standard crystallization impossible.[14] If a single crystallization consistently results in a product with low-to-moderate ee, a solid solution may be forming.[14]
-
Confirmation: Constructing a binary melting point phase diagram using Differential Scanning Calorimetry (DSC) can confirm the presence of a solid solution.[14]
-
Solution: The most effective strategy is to screen for different resolving agents or solvent systems to disrupt the crystal packing that favors solid solution formation.[14]
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral_resolution [chemeurope.com]
- 12. veranova.com [veranova.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. Determination of enantiomeric excess [ch.ic.ac.uk]
- 19. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Resolution with (-)-Bis[(S)-1-phenylethyl]amine HCl
Welcome to the technical support center for optimizing solvent conditions for chiral resolution using (-)-Bis[(S)-1-phenylethyl]amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your enantiomeric separations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using (-)-Bis[(S)-1-phenylethyl]amine HCl?
A1: Chiral resolution with (-)-Bis[(S)-1-phenylethyl]amine HCl, a chiral resolving agent, operates on the principle of diastereomeric salt formation.[] When this optically pure amine reacts with a racemic mixture (e.g., a racemic acid), it forms two diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different physicochemical properties, most notably different solubilities in a given solvent.[2][3] This difference allows one diastereomer to be selectively crystallized and separated from the other, which remains in the solution.[4]
Q2: Why is solvent selection the most critical parameter for this resolution?
A2: The choice of solvent is paramount because it directly governs the solubility difference between the two diastereomeric salts.[5] An ideal solvent will maximize this difference, causing the less soluble salt to precipitate with high purity and yield, while keeping the more soluble salt dissolved in the mother liquor.[3] An inappropriate solvent may result in no crystallization, the precipitation of both salts (leading to low purity), or the formation of an oil instead of crystals.[5]
Q3: Besides the solvent, what other factors influence the efficiency of the resolution?
A3: Several factors are crucial for optimizing the resolution process. These include:
-
Temperature: The cooling rate and final crystallization temperature significantly affect crystal growth, purity, and yield. Lower temperatures generally decrease the solubility of both salts.[5][6]
-
Concentration: The concentration of the salts in the solution must be sufficient to achieve supersaturation for crystallization to occur, but excessive concentration can lead to rapid precipitation and co-crystallization of the undesired diastereomer.[5]
-
Molar Ratio: The stoichiometry between the racemic compound and the resolving agent can influence the resolution's efficiency. While a 1:1 molar ratio is a common starting point, optimization may be required.[6][7]
-
Purity of Reagents: The enantiomeric purity of the resolving agent, (-)-Bis[(S)-1-phenylethyl]amine HCl, is critical. Any impurity will directly reduce the maximum possible enantiomeric excess of the final product.[8]
Q4: How should I approach selecting a starting solvent for a new resolution?
A4: A systematic solvent screening is the most effective approach.[5] It is recommended to test a range of solvents with varying properties:
-
Polar Protic Solvents: (e.g., ethanol, methanol, 2-propanol) can form hydrogen bonds and are often effective.[6]
-
Polar Aprotic Solvents: (e.g., acetonitrile, ethyl acetate) offer different selectivity.[6]
-
Non-polar Solvents: (e.g., toluene, heptane) are less common as primary solvents but can be highly effective as anti-solvents.
-
Solvent Mixtures: Using a combination of a "good" solvent (in which the salts are soluble) and a "poor" anti-solvent can be a powerful technique to carefully control precipitation.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: No crystals have formed, or an oily precipitate ("oiling out") is observed.
Q: I've combined my racemic acid with (-)-Bis[(S)-1-phenylethyl]amine HCl in a solvent, but after cooling, I only see a clear solution or an oil. What should I do?
A: This is a common issue that typically points to problems with the solvent system or supersaturation.[5] Follow these troubleshooting steps:
-
Possible Cause 1: Inappropriate Solvent Choice. The diastereomeric salts may be too soluble in the selected solvent.
-
Solution: Conduct a comprehensive solvent screen with solvents of different polarities. If the salt is highly soluble, try adding a "poor" solvent (anti-solvent) dropwise to induce crystallization.[5]
-
-
Possible Cause 2: Insufficient Supersaturation. The concentration of the diastereomeric salt is below its solubility limit at the given temperature.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration. Alternatively, cool the solution to a lower temperature (e.g., 0-5 °C or -20 °C) to decrease solubility.[9]
-
-
Possible Cause 3: High Activation Energy for Nucleation. The solution is supersaturated, but crystal formation has not initiated.
-
Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface. If available, adding a single seed crystal of the desired diastereomeric salt is the most effective method.[9]
-
-
Possible Cause 4: Melting Point of the Salt. The melting point of the diastereomeric salt may be below the crystallization temperature, causing it to separate as a liquid (oil).
-
Solution: Use a more dilute solution or switch to a solvent in which the salt is less soluble. A slower cooling rate can also be beneficial.[9]
-
Caption: Troubleshooting logic for lack of crystallization.
Issue 2: The yield of the diastereomeric salt is low.
Q: Crystals have formed, but the recovery amount is very low. How can I improve the yield?
A: Low yield indicates that a significant portion of the desired diastereomeric salt remains dissolved in the mother liquor.
-
Possible Cause 1: High Solubility of the Target Salt. The desired salt is still too soluble even at the final crystallization temperature.
-
Solution: Lower the final filtration temperature to further decrease solubility. Additionally, you can try concentrating the initial solution, but be cautious as this may reduce purity.[5]
-
-
Possible Cause 2: Insufficient Crystallization Time. The system may not have reached equilibrium, and crystallization is incomplete.
-
Solution: Increase the time the solution is held at the final, low temperature (aging or ripening) before filtration to allow for maximum crystal formation.[5]
-
Issue 3: The enantiomeric excess (ee) or diastereomeric excess (de) is low.
Q: I have isolated the salt, but after analysis, the enantiomeric purity is poor. Why is this happening?
A: Low enantiomeric or diastereomeric excess is typically caused by the co-precipitation of the more soluble diastereomer.[8]
-
Possible Cause 1: Low Selectivity of the Solvent. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[8]
-
Solution: The most effective approach is to screen for a different solvent or solvent mixture that provides a greater difference in solubility between the two salts.[5]
-
-
Possible Cause 2: Crystallization Occurred Too Quickly. A rapid cooling rate or a very high level of supersaturation can trap the undesired diastereomer in the crystal lattice.
-
Solution: Implement a slower, more controlled cooling profile. Starting with a slightly more dilute solution can also favor the formation of purer crystals.
-
-
Possible Cause 3: Insufficient Purity. The initial crystalline solid is often not completely pure.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system. This is a standard procedure to enhance diastereomeric and, consequently, enantiomeric purity.[7]
-
Data Presentation
Optimizing solvent conditions requires systematic evaluation. The following table provides a representative example of results from a solvent screening process for a hypothetical racemic acid.
Table 1: Representative Solvent Screening for Diastereomeric Salt Crystallization
| Solvent | Solvent Type | Yield (%) | Diastereomeric Excess (de, %) | Notes / Observations |
| Methanol | Polar Protic | 85 | 65 | High yield but moderate selectivity. Good for initial isolation. |
| Ethanol | Polar Protic | 78 | 75 | Good balance of yield and selectivity. A promising candidate.[6] |
| 2-Propanol | Polar Protic | 65 | 88 | Lower yield but higher purity. Excellent for recrystallization.[10] |
| Acetonitrile | Polar Aprotic | 55 | 92 | High selectivity but lower recovery. Consider for high-purity needs.[6] |
| Ethyl Acetate | Polar Aprotic | 40 | 95 | Very high purity but yield is low. May require mother liquor rework.[6] |
| Toluene | Non-polar | - | - | No precipitation. Salts are insoluble. Could be used as an anti-solvent. |
| Water | Polar Protic | - | - | Oiled out. Not a suitable primary solvent. |
| Ethanol/Water (9:1) | Mixture | 90 | 70 | Increased yield compared to pure ethanol, but with a slight drop in purity. |
Experimental Protocols
This section provides a detailed, generalized methodology for chiral resolution via diastereomeric salt crystallization.
Representative Protocol for Chiral Resolution of a Racemic Acid
1. Diastereomeric Salt Formation and Crystallization
-
In a suitable flask equipped with a stir bar, dissolve the racemic acid (1.0 eq.) and (-)-Bis[(S)-1-phenylethyl]amine HCl (1.0 eq.) in the chosen optimal solvent. The amount of solvent should be minimized but sufficient to achieve full dissolution upon heating.[9]
-
Gently heat the mixture while stirring until all solids have completely dissolved.
-
Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is often crucial for forming pure, well-defined crystals.
-
Once the solution has reached room temperature and crystallization has initiated, you may further cool the mixture in an ice bath or refrigerator (e.g., 0-5 °C) to maximize the precipitation of the less soluble salt.[9]
-
Allow the mixture to stand at this lower temperature for a period (e.g., 1-12 hours) to ensure crystallization is complete.
2. Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[9]
-
Dry the collected crystals under vacuum.
-
At this stage, determine the yield and diastereomeric excess (e.g., by HPLC or NMR). If the purity is insufficient, perform a recrystallization using the same procedure.
3. Liberation of the Enriched Enantiomer
-
Suspend the purified diastereomeric salt crystals in water or a suitable solvent.
-
Add a base (e.g., aqueous NaOH) to deprotonate the amine hydrochloride and neutralize the resolved acid, breaking the salt.[11]
-
Extract the free (-)-Bis[(S)-1-phenylethyl]amine with an organic solvent (e.g., diethyl ether or ethyl acetate). The resolving agent can often be recovered from this organic phase.
-
Acidify the remaining aqueous layer with a strong acid (e.g., aqueous HCl) to precipitate the enantiomerically enriched acid.[9]
-
Collect the purified acid by vacuum filtration, wash with cold water, and dry.
-
Analyze the final product to determine the chemical yield and enantiomeric excess (ee%).
Caption: General workflow for chiral resolution.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Troubleshooting low yield in diastereomeric salt resolution
Welcome to the technical support center for diastereomeric salt formation.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments, focusing specifically on overcoming issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common reasons for low yield in a diastereomeric salt resolution?
A1: Low yields in diastereomeric salt formation can stem from several factors. The most critical parameters to investigate are:
-
Suboptimal Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount.[1] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomer, leading to preferential crystallization of the less soluble salt.[1] If the desired salt is too soluble, it will remain in the mother liquor, resulting in a low yield.[2][3]
-
Inefficient Crystallization: Problems with supersaturation, nucleation, or crystal growth can leave a significant portion of the desired product in the solution.[4]
-
Inappropriate Stoichiometry: The molar ratio of the racemic mixture to the resolving agent is crucial for efficient salt formation and crystallization.[1][4]
-
Poor Choice of Resolving Agent: Not all resolving agents will form salts with sufficient differences in physical properties (like solubility) for easy separation.[1]
-
Unfavorable Temperature Profile: The temperature at which salt formation and crystallization occur significantly affects the solubility of the salts and, consequently, the yield.[1][5]
-
Premature Isolation: The crystallization process may not have reached its optimal point before the crystals were isolated.[2][3]
Q2: How do I select the optimal solvent or solvent mixture?
A2: Solvent selection is a critical factor. The goal is to find a solvent system where one diastereomer is sparingly soluble while the other remains in solution.[6] A solvent that is too polar may dissolve both salts, preventing any crystallization, while a non-polar solvent might cause both to precipitate, leading to poor purity.[6]
-
Solvent Screening: It is highly recommended to perform a small-scale solvent screen with a range of solvents of varying polarities (e.g., polar, non-polar, protic, aprotic).[2][6] Alcoholic solvents are often a good starting point.[6]
-
Solvent Mixtures: Using solvent mixtures can be very effective.[6] Adding a less polar co-solvent (an anti-solvent) like an ether to an alcohol can fine-tune the polarity and enhance the solubility difference between the diastereomers.[6][7]
Q3: I've screened multiple solvents and resolving agents, but the yield remains poor. What advanced strategies can I employ?
A3: If basic screening is unsuccessful, you can explore more advanced techniques:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can dramatically improve yields, sometimes approaching 100%.[1] CIDT is applicable when the undesired diastereomer in solution can epimerize (racemize) to the desired, less soluble diastereomer, which then crystallizes.[1][3] This drives the equilibrium towards the formation of the desired product.[1]
-
Recycle the Mother Liquor: The unwanted enantiomer that remains in the mother liquor can often be racemized and recycled, improving the overall process yield.[3]
-
Construct a Phase Diagram: For a deeper understanding, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovering the desired salt.[2][3][8]
Q4: My crystallization yields a product with high purity (diastereomeric excess), but the overall yield is very low. How can I improve recovery?
A4: This is a common trade-off. A low yield with high purity indicates that a significant portion of your desired product is still dissolved in the mother liquor.[2]
-
Optimize Solvent and Temperature: Experiment with solvents that further decrease the solubility of your target salt.[2][3] Lowering the final crystallization temperature can also improve recovery by reducing the salt's solubility.[1][2][3]
-
Increase Concentration: Carefully concentrate the solution by evaporating some of the solvent before crystallization.[6][7]
-
Seeding: Introduce a small amount of pure crystals of the desired diastereomeric salt (seed crystals) to a supersaturated solution.[1][4][7] This encourages the crystallization of the desired form.
-
Increase Crystallization Time: Allow the mixture to stir or stand for a longer period to ensure the system reaches equilibrium and maximizes crystal formation.[2]
Q5: I am getting an oil instead of crystals. What is happening and how can I fix it?
A5: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid crystal.[2][7] It is often caused by excessively high supersaturation or a crystallization temperature that is too high.[7]
-
Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate to prevent rapid nucleation.[2][7]
-
Change Solvent System: Switch to a less polar solvent or slowly add an anti-solvent to encourage crystallization over oiling out.[6][7]
-
Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring solid crystal formation.[7]
-
Ensure Proper Agitation: Good mixing can prevent the formation of localized areas of high supersaturation.[7]
Data Summary Tables
Table 1: Troubleshooting Guide for Low Yield
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | The diastereomeric salt is too soluble in the chosen solvent; Impurities are inhibiting crystallization. | Try a less polar solvent or solvent mixture; Increase the solution concentration; Purify the starting materials.[4][6] |
| Low Yield of Crystalline Salt | Suboptimal solvent system; Incomplete crystallization; Incorrect stoichiometry of the resolving agent. | Perform a solvent screen; Optimize the cooling profile, agitation, and final temperature; Consider seeding; Experiment with the molar ratio of the resolving agent.[4] |
| Low Diastereomeric Excess (d.e.) | Co-crystallization of the undesired diastereomer due to a small solubility difference. | Conduct a thorough solvent screen to maximize the solubility difference; Recrystallize the product.[2][6] |
| Oily Precipitate Forms | The solvent is too polar; High supersaturation; Presence of impurities. | Use a less polar solvent or add an anti-solvent; Slow the cooling rate; Ensure high purity of starting materials.[2][6][7] |
Table 2: Key Crystallization Parameter Optimization
| Parameter | Effect on Yield | Effect on Purity | Optimization Strategy |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization.[2] | Slower cooling generally improves purity.[2][6] | A slow, controlled cooling profile is often optimal.[2][6] |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield.[1][2] | Can decrease purity if the undesired salt also becomes significantly less soluble.[2] | Optimize for the best balance of yield and purity.[2] |
| Resolving Agent Stoichiometry | Using less than one equivalent may decrease the overall yield of the salt.[2] | Can be a critical optimization parameter; sometimes using 0.5 equivalents improves selectivity.[2][3] | Screen stoichiometries from 0.5 to 1.0 equivalents.[2] |
| Agitation/Stirring | Can improve yield by preventing localized supersaturation.[2] | Can either improve or decrease purity depending on the system's kinetics.[2] | Moderate, consistent agitation is generally recommended.[2] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Crystallization
Objective: To identify a suitable solvent or solvent mixture that provides a significant solubility difference between the two diastereomeric salts, leading to the selective crystallization of one.
Methodology:
-
Preparation: In separate small vials or a 96-well plate, place a small, accurately weighed amount of the racemic compound and the resolving agent (typically in a 1:1 molar ratio).[1]
-
Dissolution: Add a small volume of a primary solvent (e.g., methanol, ethanol) to each vial to dissolve the components and form the diastereomeric salts in solution.[9]
-
Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures (anti-solvents) with varying polarities to the vials.[1]
-
Equilibration: Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[1]
-
Analysis:
-
Visually inspect the vials for the quantity and quality of crystal formation.[1]
-
Isolate any crystalline material by filtration.[1]
-
Analyze the solid crystals and the remaining mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the yield and diastereomeric excess (d.e.).[1][10]
-
Protocol 2: Optimizing Crystallization Conditions
Objective: To optimize the yield and purity of the desired diastereomeric salt once a suitable solvent system has been identified.
Methodology:
-
Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures to understand the system's thermodynamics.[1]
-
Cooling Profile Optimization:
-
Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.[1]
-
Cool the solution to a final, lower temperature using different controlled cooling rates (e.g., 1°C/min, 5°C/min, and crash cooling).
-
Allow the solution to equilibrate at the final temperature for a set period.
-
Isolate the crystals from each experiment and analyze the yield and diastereomeric purity.[1]
-
-
Seeding Strategy:
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Workflow for chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. homework.study.com [homework.study.com]
Technical Support Center: (-)-Bis[(S)-1-phenylethyl]amine HCl in Asymmetric Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-Bis[(S)-1-phenylethyl]amine hydrochloride and its free base to enhance enantiomeric excess in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Bis[(S)-1-phenylethyl]amine HCl and its primary applications in improving enantiomeric excess?
A1: this compound is the salt of the chiral secondary amine, (-)-Bis[(S)-1-phenylethyl]amine. This compound is a versatile tool in asymmetric synthesis, primarily employed in three ways to achieve high enantiomeric excess (e.e.):
-
Chiral Resolving Agent: The free amine is used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[][2][3]
-
Precursor to Chiral Lithium Amides: The free amine can be deprotonated to form a chiral lithium amide base. This strong, non-nucleophilic base is highly effective in asymmetric deprotonation of prochiral ketones, leading to enantioenriched enolates that can be trapped with electrophiles.[4][5][6]
-
Chiral Auxiliary and Ligand Synthesis: It serves as a key intermediate in the synthesis of more complex chiral auxiliaries and ligands, such as phosphoramidites (e.g., Feringa ligands), which are then used in a variety of metal-catalyzed asymmetric reactions.[7]
Q2: When should I use the hydrochloride salt versus the free amine?
A2: The hydrochloride salt is the stable, solid form of the amine, making it convenient for storage and handling. However, for most applications in asymmetric synthesis, the free amine is required. The HCl salt must be neutralized to the free base before use as a resolving agent or for the preparation of its lithium amide. A detailed protocol for this conversion is provided in the "Experimental Protocols" section.
Q3: How do I determine the enantiomeric excess of my product after using (-)-Bis[(S)-1-phenylethyl]amine?
A3: The most common and reliable methods for determining enantiomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[8][9]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Shift Agents: In the presence of a chiral solvating agent (CSA) or a chiral lanthanide shift reagent, the NMR signals of the enantiomers will be shifted to different extents, allowing for their integration and the calculation of the e.e.[10][11][12][13][14]
Q4: What are the key factors to consider when using (-)-Bis[(S)-1-phenylethyl]amine as a resolving agent?
A4: The success of a diastereomeric salt resolution depends critically on several factors:
-
Solvent Choice: The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A screening of various solvents with different polarities is often necessary.[15][16]
-
Temperature: Temperature affects the solubility of the salts. A controlled cooling profile is crucial for selective crystallization.[15][17]
-
Stoichiometry: While a 1:1 molar ratio of the racemic acid to the resolving amine is a common starting point, optimizing this ratio can improve the yield and purity of the desired diastereomeric salt.[15]
-
Purity of the Resolving Agent: The enantiomeric purity of the (-)-Bis[(S)-1-phenylethyl]amine is paramount for achieving high enantiomeric excess in the resolved product.
Troubleshooting Guides
Troubleshooting Low Enantiomeric Excess in Diastereomeric Salt Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low e.e. of the crystallized product | Co-precipitation of the undesired diastereomer. | • Optimize the solvent system: Screen a wider range of solvents or solvent mixtures to maximize the solubility difference. • Slow down the crystallization process: Employ a slower cooling rate or allow the solution to stand for a longer period at a specific temperature. • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. |
| Formation of a solid solution. | • Change the solvent system: Different solvents can alter the crystal packing and potentially break the solid solution.[16] • Use a different resolving agent: A structurally different resolving agent will form diastereomers with different physical properties.[16] | |
| Low yield of the desired diastereomeric salt | High solubility of the desired salt. | • Optimize solvent and temperature: Screen for solvents that minimize the solubility of the desired salt and use lower final crystallization temperatures.[16][18] • Increase concentration: Carefully evaporate some of the solvent to induce further precipitation.[16] • Seeding: Add a small crystal of the pure desired diastereomeric salt to encourage crystallization.[16] |
| Premature isolation. | • Allow for longer crystallization times: Ensure that the crystallization process has reached equilibrium before filtration. |
Troubleshooting Asymmetric Deprotonation with the Corresponding Chiral Lithium Amide
| Problem | Potential Cause | Troubleshooting Steps |
| Low enantiomeric excess | Incomplete formation of the lithium amide. | • Ensure the use of freshly titrated n-butyllithium. • Verify that the reaction is performed under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). |
| Suboptimal reaction temperature. | • Perform the deprotonation at a lower temperature (e.g., -78 °C or -100 °C) to enhance selectivity. | |
| Presence of additives. | • The presence of lithium chloride (LiCl) can significantly influence the aggregation state and reactivity of the lithium amide, sometimes improving enantioselectivity. Consider the addition of LiCl.[5] | |
| Low reaction yield | Side reactions or decomposition. | • Ensure all reagents are pure and solvents are anhydrous. • Check for potential side reactions with the substrate or electrophile at the reaction temperature. |
Experimental Protocols
Protocol 1: Preparation of (-)-Bis[(S)-1-phenylethyl]amine (Free Base) from its Hydrochloride Salt
Objective: To obtain the free amine from its hydrochloride salt for use in subsequent asymmetric reactions.
Materials:
-
This compound
-
6 N Potassium hydroxide (KOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottomed flask, separatory funnel, etc.)
Procedure:
-
In a round-bottomed flask, suspend this compound in a mixture of 6 N KOH solution and MTBE.
-
Stir the biphasic mixture vigorously for at least 6 hours at room temperature to ensure complete neutralization.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Extract the aqueous layer with additional portions of MTBE.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free amine as an oil.
Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid
Objective: To separate the enantiomers of a racemic carboxylic acid using (-)-Bis[(S)-1-phenylethyl]amine as the resolving agent.
Materials:
-
Racemic carboxylic acid
-
(-)-Bis[(S)-1-phenylethyl]amine (free base)
-
A suitable solvent (e.g., methanol, ethanol, isopropanol - requires screening)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a minimal amount of a warm solvent.
-
In a separate flask, dissolve an equimolar amount of (-)-Bis[(S)-1-phenylethyl]amine in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize.
-
For enhanced crystallization, the flask can be cooled further in an ice bath or refrigerator.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the crystalline diastereomeric salt in a mixture of water and ethyl acetate.
-
Acidify the mixture with 1 M HCl until the aqueous layer is acidic.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or NMR analysis.
-
Protocol 3: Asymmetric Deprotonation of a Prochiral Ketone
Objective: To achieve an enantioselective deprotonation of a prochiral ketone followed by electrophilic trapping.
Materials:
-
(-)-Bis[(S)-1-phenylethyl]amine (free base)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Prochiral ketone
-
Electrophile (e.g., trimethylsilyl chloride, an alkyl halide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous conditions and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Formation of the Chiral Lithium Amide:
-
To a flame-dried, argon-purged flask, add anhydrous THF and (-)-Bis[(S)-1-phenylethyl]amine.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
-
Asymmetric Deprotonation and Trapping:
-
Slowly add a solution of the prochiral ketone in anhydrous THF to the chiral lithium amide solution at -78 °C.
-
Stir for the optimized time to allow for enolate formation.
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at low temperature or warm slowly to room temperature, depending on the specific reaction.
-
-
Work-up and Analysis:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Data Presentation
Table 1: Effect of Solvent on the Resolution of Racemic Mandelic Acid with (S)-1-Phenylethylamine *
| Solvent | Yield of Diastereomeric Salt (%) | e.e. of Recovered Mandelic Acid (%) |
| Ethanol | 75 | 85 |
| Methanol | 70 | 82 |
| Isopropanol | 82 | 92 |
| Acetonitrile | 65 | 78 |
*Data is representative and adapted from general principles of diastereomeric salt resolution. Optimal conditions will vary for specific substrates.
Table 2: Influence of Temperature on the Enantioselectivity of Asymmetric Deprotonation *
| Substrate | Temperature (°C) | e.e. of Product (%) |
| 4-tert-Butylcyclohexanone | -78 | 85 |
| 4-tert-Butylcyclohexanone | -100 | 92 |
| 2-Methylcyclohexanone | -78 | 78 |
| 2-Methylcyclohexanone | -100 | 88 |
*Data is illustrative of the general trend observed in asymmetric deprotonations using chiral lithium amides.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Pathway for Asymmetric Deprotonation using a Chiral Lithium Amide.
References
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (-)-Bis (S)-1-phenylethyl amine 99 56210-72-1 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Oiling Out in Diastereomeric Salt Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the phenomenon of "oiling out" during the crystallization of diastereomeric salts.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" in the context of diastereomeric salt crystallization?
A1: Oiling out, also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] In the formation of diastereomeric salts, this means that instead of obtaining crystals of one diastereomer, a liquid layer or droplets form, which can obstruct or entirely prevent a successful resolution.[1]
Q2: What are the primary causes of oiling out?
A2: Oiling out is often a result of high supersaturation, where the concentration of the diastereomeric salt in the solution surpasses its solubility to a degree that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[1][3] Key contributing factors include:
-
Rapid Cooling: A quick reduction in temperature can rapidly generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.[1]
-
Solvent Choice: A solvent in which the diastereomeric salt is either too soluble or too insoluble can promote oiling out.[1][4] The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.[1]
-
High Solute Concentration: Beginning with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.[1]
-
Impurities: The presence of impurities can interfere with the crystallization process and induce oiling out.[1][4][5]
Q3: How does oiling out negatively impact my chiral resolution?
A3: Oiling out can have several detrimental effects on the outcome of a diastereomeric salt resolution, including:
-
Poor Purification: The oil phase can act as a good solvent for impurities, which may become entrapped upon eventual solidification, leading to lower purity of the desired enantiomer.[1][5]
-
Amorphous Product: The oil may solidify into an amorphous or glass-like non-crystalline solid, which can be difficult to handle and purify further.[1][3]
-
Reduced Yield: The formation of an oil can lead to significant yield losses and difficulties in isolating the desired product.[3]
-
Filtration and Downstream Processing Issues: Oily or amorphous products can foul filters and complicate subsequent processing steps.[6]
Troubleshooting Guide: Oiling Out Observed
If you are encountering oiling out during your diastereomeric salt crystallization, follow this systematic troubleshooting guide.
Step 1: Control Supersaturation
High supersaturation is a primary driver of oiling out.[1] The following strategies can help you manage and control the level of supersaturation in your system.
-
Reduce Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring crystal growth over the formation of an oil.[1][3]
-
Decrease Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[1]
-
Controlled Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.[1][7]
Step 2: Re-evaluate Your Solvent System
The choice of solvent is critical in preventing oiling out.[1] A systematic solvent screening is often necessary to find the optimal conditions.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and consider using solvent mixtures.[1][7][8]
-
Co-solvent Addition: If a particular solvent system consistently leads to oiling out, consider adding a small percentage of a co-solvent. For instance, if a non-polar solvent is causing issues, adding a small amount of a more polar co-solvent might help stabilize the crystal lattice.[1]
Step 3: Implement Seeding
Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.[1][3][6]
-
Seeding within the Metastable Zone: Cool the saturated solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur) before adding seed crystals.[1][3]
-
Seed Crystal Amount: Typically, 1-5% by weight of seed crystals of the desired pure diastereomer is sufficient.[1]
Step 4: Consider the Role of Additives
In some cases, small amounts of additives can influence the crystallization process and prevent oiling out. However, the impact of additives can be system-specific, so a screening approach is recommended.[1]
Data Presentation: Illustrative Experimental Parameters
The following tables provide illustrative quantitative data on how different experimental parameters can influence the outcome of diastereomeric salt crystallization and help prevent oiling out.
Table 1: Effect of Cooling Rate on Crystallization Outcome
| Cooling Rate (°C/hour) | Observation | Diastereomeric Excess (de %) | Yield (%) |
| 20 | Oiling Out | N/A | N/A |
| 10 | Oiling Out & some solid | Low | Low |
| 5 | Crystalline Solid | 85 | 60 |
| 2 | Crystalline Solid | 95 | 75 |
| 1 | Crystalline Solid | >98 | 80 |
Table 2: Influence of Solvent System on Oiling Out
| Solvent System | Observation | Diastereomeric Excess (de %) |
| Toluene | Oiling Out | N/A |
| Ethyl Acetate | Oiling Out | N/A |
| Isopropanol | Crystalline Solid | 90 |
| Ethanol/Water (9:1) | Crystalline Solid | 96 |
| Acetone | Oiling Out | N/A |
Table 3: Impact of Seeding on Crystallization
| Seeding | Observation | Diastereomeric Excess (de %) |
| No Seeding | Oiling Out | N/A |
| Seeding at High Supersaturation | Oiling Out | N/A |
| Seeding in Metastable Zone | Crystalline Solid | >98 |
Experimental Protocols
1. Solvent Screening Protocol
-
In small vials, dissolve a known quantity of your racemic compound and resolving agent in a range of solvents and solvent mixtures with varying polarities.
-
Heat the vials gently to ensure complete dissolution.
-
Allow the vials to cool slowly to room temperature, and if necessary, further cool to a lower temperature.
-
Observe the vials for signs of crystallization or oiling out upon cooling.[1]
-
Analyze any solids that form for diastereomeric purity to identify the most selective solvent system.[1]
2. Seeding Protocol
-
Prepare a saturated solution of your diastereomeric salt at an elevated temperature.
-
Cool the solution slowly to a temperature within the metastable zone. This is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.[1]
-
Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure diastereomer.[1]
-
Continue to cool the solution slowly to the final crystallization temperature to allow for controlled crystal growth.[1]
Visualizations
Caption: Troubleshooting workflow for oiling out.
Caption: Kinetic pathways for oiling out vs. crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution Using (-)-Bis[(S)-1-phenylethyl]amine HCl
Welcome to the technical support center for chiral resolution utilizing (-)-Bis[(S)-1-phenylethyl]amine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the separation of enantiomers through diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Bis[(S)-1-phenylethyl]amine HCl and how is it used in chiral resolution?
A1: (-)-Bis[(S)-1-phenylethyl]amine hydrochloride is a chiral resolving agent. In its free-base form, this chiral amine is reacted with a racemic mixture of a chiral acid (e.g., carboxylic acids, sulfonic acids). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. After separation, the desired enantiomer of the acid is recovered by treating the isolated diastereomeric salt with a strong acid to break the salt and liberate the enantiomerically pure acid and the resolving agent.
Q2: Do I use (-)-Bis[(S)-1-phenylethyl]amine HCl directly for the resolution?
A2: No, the hydrochloride salt must be converted to its free-base form, (-)-Bis[(S)-1-phenylethyl]amine, before it can be used as a resolving agent. This is typically achieved by reacting the HCl salt with a base, such as aqueous potassium hydroxide, and extracting the free amine into an organic solvent.
Q3: What is the importance of the molar ratio between my racemic compound and the resolving agent?
A3: The molar ratio is a critical parameter in chiral resolution. An optimal molar ratio ensures the efficient formation of the less soluble diastereomeric salt, leading to higher yield and enantiomeric excess of the desired enantiomer. Deviating from the optimal ratio can lead to the formation of different stoichiometric salts or incomplete precipitation, reducing the effectiveness of the resolution. For dicarboxylic acids, controlling the molar ratio is particularly crucial as both mono- and di-salts can form.[1]
Q4: How do I choose the right solvent for the crystallization?
A4: Solvent selection is crucial and often requires screening. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. Protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) are common starting points for the resolution of acidic compounds with amine resolving agents. The solubility of the salts is temperature-dependent, so the choice of solvent will also be linked to the crystallization temperature.
Q5: My resolution is not working. What are the common causes of failure?
A5: Common issues include poor solvent choice leading to either no precipitation or co-precipitation of both diastereomers, a non-optimal molar ratio, impurities in the racemic mixture or resolving agent, and an inappropriate crystallization temperature or cooling rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of Diastereomeric Salt | 1. Improper solvent selection (salts are too soluble). 2. Insufficient concentration of reactants. 3. Inappropriate crystallization temperature. | 1. Screen a range of solvents with varying polarities. 2. Increase the concentration of the reactants by reducing the solvent volume. 3. Optimize the crystallization temperature; cooling to a lower temperature may be necessary. |
| Low Diastereomeric/Enantiomeric Excess (de/ee) | 1. Co-precipitation of the more soluble diastereomer. 2. Suboptimal molar ratio of the resolving agent. 3. Crystallization occurred too quickly. | 1. Perform one or more recrystallizations of the obtained diastereomeric salt. 2. Systematically vary the molar ratio of the resolving agent to the racemic compound to find the optimum. 3. Employ a slower cooling rate to allow for more selective crystallization. |
| Inconsistent Results | 1. Variability in experimental conditions. 2. Impurities in starting materials. | 1. Maintain strict control over all parameters, including solvent purity, temperature, stirring rate, and cooling profile. 2. Ensure the purity of the racemic compound and the resolving agent. |
| Formation of an Oil Instead of Crystals | 1. The melting point of the diastereomeric salt is below the crystallization temperature. 2. Supersaturation is too high. | 1. Try a different solvent or a solvent mixture. 2. Use a more dilute solution or a slower cooling rate. |
Data Presentation: Molar Ratio Optimization
Optimizing the molar ratio of the resolving agent to the racemic compound is a critical step. The following table illustrates the effect of the molar ratio on the enantiomeric excess (e.e.) of the product in a representative chiral resolution of a dicarboxylic acid with a chiral amine.
Table 1: Effect of Molar Ratio on the Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid with (S)-phenylethylamine. [1]
| Molar Ratio ((S)-phenylethylamine : Dicarboxylic Acid) | Product | Enantiomeric Excess (e.e.%) |
| < 3:1 | trans-(1S,2S)-cyclohexanedicarboxylic acid | 97% |
| > 3:1 | racemic trans-(1,2)-cyclohexanedicarboxylic acid | 0% |
Note: This data is for a similar resolving agent and serves as an example of the importance of molar ratio optimization. The optimal ratio for your specific system with (-)-Bis[(S)-1-phenylethyl]amine may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of the Free Base of (-)-Bis[(S)-1-phenylethyl]amine
Objective: To convert (-)-Bis[(S)-1-phenylethyl]amine HCl to its free-base form for use as a resolving agent.
Materials:
-
This compound
-
Aqueous potassium hydroxide (KOH) solution (e.g., 6 N)
-
An organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the (-)-Bis[(S)-1-phenylethyl]amine HCl in the aqueous KOH solution in a flask.
-
Transfer the mixture to a separatory funnel.
-
Add the organic solvent and shake vigorously to extract the free amine. Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free amine.
Protocol 2: General Procedure for Chiral Resolution of a Racemic Acid
Objective: To separate the enantiomers of a racemic acid using (-)-Bis[(S)-1-phenylethyl]amine.
Materials:
-
Racemic acid to be resolved
-
(-)-Bis[(S)-1-phenylethyl]amine (free base from Protocol 1)
-
A suitable solvent (e.g., methanol, ethanol)
-
Standard laboratory glassware for crystallization
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a flask, dissolve the racemic acid in a minimal amount of a warm, suitable solvent.
-
Addition of Resolving Agent: In a separate container, dissolve the desired molar equivalent of (-)-Bis[(S)-1-phenylethyl]amine in the same solvent. Add this solution to the solution of the racemic acid.
-
Crystallization: Heat the combined solution gently to ensure all solids are dissolved. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. For enhanced crystallization, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of the hot solvent.
-
Liberation of the Enantiomerically Enriched Acid: The isolated diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the salt, followed by extraction to isolate the enantiomerically enriched carboxylic acid.
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting logic for low de/ee.
References
Technical Support Center: Chiral Resolution & Temperature Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the influence of temperature on the efficiency of chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on chiral separations?
Temperature plays a complex and often unpredictable role in chiral chromatography.[1] Generally, lower temperatures tend to increase chiral selectivity by enhancing the subtle enantioselective interactions (e.g., hydrogen bonds, dipole-dipole interactions) responsible for separation.[1] Conversely, higher temperatures can improve chromatographic efficiency, leading to sharper peaks and reduced analysis times.[1] However, the ideal temperature is highly dependent on the specific analyte, chiral stationary phase (CSP), and mobile phase combination.[1]
Q2: Can increasing the temperature ever improve chiral resolution?
Yes, although less common, there are instances where increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[1][2][3] This phenomenon is tied to the complex thermodynamics of the separation. An increase in temperature might alter the conformation of the chiral stationary phase or the analyte in a way that creates a more favorable interaction for separation.[2] Separations can be either enthalpy-driven or entropy-driven, and temperature's effect will differ accordingly.[4][5]
Q3: How is the relationship between temperature and chiral separation formally described?
The thermodynamic relationship is often studied using the van't Hoff equation, which relates the natural logarithm of the retention factor (ln k) to the inverse of the absolute temperature (1/T).[6][7][8] A van't Hoff plot (ln k vs. 1/T) can be used to determine the changes in enthalpy (ΔH°) and entropy (ΔS°) for the transfer of the analyte from the mobile phase to the stationary phase.[4][5][8] These thermodynamic parameters provide insight into whether a separation is primarily driven by enthalpic or entropic factors.[4][5]
Q4: What is an "isoenantioselective temperature"?
The isoenantioselective temperature is the temperature at which the separation factor (α) is equal to 1, meaning there is no separation of the enantiomers. This occurs when the separation mechanism transitions from being enthalpy-controlled to entropy-controlled, or vice versa. Operating far from this temperature is crucial for achieving good resolution.
Q5: What are the typical temperature ranges to explore during method development?
During method development, it is worthwhile to explore a range of temperatures. For many polysaccharide-based phases, a range from 10°C to 40°C is a good starting point.[9] Some methods may even explore sub-ambient temperatures (e.g., 0°C or 5°C) if the instrumentation allows.[9][10] It's important not to exceed the manufacturer's recommended temperature limit for the specific chiral column, which is typically around 40°C for polysaccharide-based CSPs and up to 60°C for Pirkle-type phases.[9]
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting (a single peak) or are only partially separated (Resolution, Rs < 1.5).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Steps:
-
Verify CSP and Mobile Phase: Before optimizing temperature, ensure the chosen chiral stationary phase and mobile phase system are suitable for your analyte. A preliminary screening of different columns and mobile phases is often the most critical step.[10]
-
Optimize Temperature: Systematically vary the column temperature. Since the effect can be unpredictable, it is recommended to test both lower and higher temperatures within the column's stable range.[1] (See Experimental Protocol for Temperature Optimization below).
-
Optimize Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2 to 1.0 mL/min for a 4.6 mm ID column), as this can enhance peak efficiency. After finding a promising temperature, investigate the effect of flow rate on resolution.
Issue 2: On-Column Racemization or Interconversion
Symptom: You observe two distinct peaks with an elevated, plateau-like region between them, rather than a flat baseline. This suggests the enantiomers are interconverting during their passage through the column.
Troubleshooting Action:
-
Lower the Temperature: Interconversion is a kinetic process that can often be suppressed by reducing the temperature.[9] Try running the separation at lower temperatures (e.g., 10°C, 5°C, or even 0°C if possible).[9] For some atropisomers, low-temperature conditions for sample preparation, storage, and separation are critical.[5][8]
Issue 3: Reversal of Enantiomer Elution Order
Symptom: The elution order of the two enantiomers flips when the temperature is changed.
Explanation & Action:
-
This is a known phenomenon that can occur when the separation mechanism changes, often near the isoenantioselective temperature.[2][10] While not necessarily a problem, it is critical to be aware of this possibility during method development and validation to ensure correct peak identification. Document the temperature at which this occurs.
Data Presentation: Temperature Effects
The following tables summarize the typical and specific effects of temperature on chiral separation parameters.
Table 1: General Trend of Temperature Effects on Chiral HPLC Parameters
| Parameter | Effect of Decreasing Temperature | Effect of Increasing Temperature | Rationale |
| Resolution (Rs) | Generally Increases[9] | Generally Decreases[4] | Enhanced enantioselective interactions at lower temperatures. |
| Separation Factor (α) | Generally Increases[1] | Generally Decreases[4] | The difference in interaction strength between enantiomers and the CSP is magnified. |
| Retention Time (k) | Increases | Decreases[4] | Slower mass transfer and stronger interactions at lower temperatures. |
| Peak Efficiency (N) | May Decrease | Generally Increases[1] | Faster mass transfer kinetics at higher temperatures lead to sharper peaks. |
| Backpressure | Increases | Decreases | Mobile phase viscosity is higher at lower temperatures. |
Note: These are general trends. Exceptions are frequently observed depending on the specific application.[2]
Table 2: Example Data for Temperature Effect on Fmoc-N-Isoleucine
| Temperature (°C) | Observation | Elution Order |
| 5 | Fully resolved peaks | D-form elutes first |
| (Intermediate Temp) | Co-elution of enantiomers | N/A |
| 50 | Resolved peaks, improved efficiency | Reversal of elution order |
This data is based on a study of Fmoc-N-Isoleucine, illustrating a case where temperature changes can lead to co-elution and even reversal of elution order.[10]
Experimental Protocols
Key Experiment: Protocol for Temperature Optimization
This protocol outlines a systematic approach to determine the optimal temperature for a chiral separation.
Objective: To evaluate the effect of column temperature on retention factor (k), separation factor (α), and resolution (Rs) to identify the optimal operating temperature.
Materials:
-
HPLC system with a thermostatted column compartment.
-
Appropriate chiral column (e.g., polysaccharide-based or Pirkle-type).
-
Pre-mixed and degassed mobile phase.
-
Racemic standard of the analyte dissolved in mobile phase.
Methodology:
-
System Equilibration: Install the chiral column and equilibrate the entire system with the chosen mobile phase at a starting temperature (e.g., 25°C) until a stable baseline is achieved. This may take 10-20 column volumes or longer for some columns.
-
Initial Injection: Inject the racemic standard and record the chromatogram. Calculate the retention factors (k1, k2), separation factor (α), and resolution (Rs).
-
Systematic Temperature Variation:
-
Decrease Temperature: Set the column compartment to a lower temperature (e.g., 15°C). Allow the system to fully equilibrate at the new temperature, which may require 20-30 minutes.
-
Inject the sample and record the chromatogram. Recalculate the key chromatographic parameters.
-
Repeat this process for at least one other lower temperature (e.g., 10°C).
-
Increase Temperature: Return to the initial temperature (25°C) and allow the system to re-equilibrate.
-
Set the column compartment to a higher temperature (e.g., 35°C). Allow for full equilibration.
-
Inject the sample, record the chromatogram, and perform the calculations.
-
Repeat for at least one other higher temperature (e.g., 40°C), ensuring you do not exceed the column's maximum temperature limit.
-
-
Data Analysis:
-
Compile the calculated values for k, α, and Rs at each temperature into a table.
-
Plot Resolution (Rs) versus Temperature to visually identify the optimum.
-
(Optional) For a thermodynamic study, plot ln(k) vs. 1/T (in Kelvin) for each enantiomer to generate a van't Hoff plot.
-
Visualizations
Caption: Logical relationship of temperature's effect on separation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Van't Hoff analysis in chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Weakly Acidic & Basic Compounds
Welcome to the Technical Support Center for Chromatographic Resolution of Weakly Acidic and Basic Compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of ionizable compounds.
Troubleshooting Guide
This guide addresses specific issues encountered during the chromatographic resolution of weakly acidic and basic compounds in a question-and-answer format.
Issue 1: Poor Retention of a Weakly Acidic Compound in Reversed-Phase HPLC
-
Question: My weakly acidic analyte is eluting very early (poor retention) on a C18 column. How can I increase its retention time?
-
Answer: Poor retention of weakly acidic compounds in reversed-phase liquid chromatography (RPLC) typically occurs when the analyte is ionized, making it more polar.[1] To increase retention, you need to suppress the ionization of the acidic analyte. This is achieved by adjusting the mobile phase pH to be at least 2 pH units below the analyte's pKa.[1][2] In this non-ionized state, the compound is less polar and will interact more strongly with the non-polar stationary phase, leading to increased retention.[1][3]
Issue 2: Poor Retention of a Weakly Basic Compound in Reversed-Phase HPLC
-
Question: My weakly basic analyte has very low retention on a C18 column. What is the strategy to improve its retention?
-
Answer: Similar to weakly acidic compounds, poor retention of weakly basic compounds in RPLC is due to ionization, which increases their polarity.[1] To enhance retention, the mobile phase pH should be adjusted to be at least 2 pH units above the analyte's pKa to keep it in its non-ionized, less polar form.[1] This will increase its affinity for the hydrophobic stationary phase.
Issue 3: Peak Tailing for Basic Compounds
-
Question: I am observing significant peak tailing for my weakly basic analyte, even after adjusting the mobile phase pH. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds is a common issue in reversed-phase chromatography and is often caused by secondary ionic interactions between the positively charged basic analytes and negatively charged residual silanol groups on the silica-based stationary phase.[4]
-
Solution 1: Mobile Phase Modification: Operate at a low pH (e.g., <3) to protonate the silanol groups, minimizing their interaction with the ionized basic compound.[5] The use of acidic additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) at concentrations of 0.05% to 0.1% (v/v) is common.[3]
-
Solution 2: Use of Additives: Incorporate a small amount of a basic modifier (a "sacrificial base") like triethylamine (TEA) into the mobile phase to compete with the analyte for binding to the active silanol sites.
-
Solution 3: Stationary Phase Selection: Utilize a column with a stationary phase designed to minimize silanol interactions. Options include end-capped columns, columns with embedded polar groups, or polymer-based columns that lack surface silanols.[4][6]
-
Issue 4: Inconsistent Retention Times
-
Question: The retention times for my ionizable analytes are drifting between injections. What is causing this instability?
-
Answer: Fluctuating retention times for weakly acidic or basic compounds are often due to an unstable mobile phase pH, especially when the pH is close to the analyte's pKa (within ±1.5 pH units).[7][8]
-
Solution 1: Use a Buffer: Employ a buffer system to maintain a stable pH. The buffer's pKa should be within ±1 pH unit of the desired mobile phase pH for optimal buffer capacity.[3][9] A good starting concentration for the buffer is typically 25-50 mM.[9]
-
Solution 2: pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to minimize the impact of small pH variations on the ionization state.[1]
-
Solution 3: Mobile Phase Preparation: Ensure consistent and accurate preparation of the mobile phase for every run.[5]
-
Issue 5: Difficulty in Resolving a Mixture of Weakly Acidic and Basic Compounds
-
Question: I am struggling to get a good separation of a mixture containing both weakly acidic and weakly basic compounds. What approach should I take?
-
Answer: Separating mixtures of acidic and basic compounds can be challenging because the optimal pH conditions for one class of compounds may be detrimental for the other.
-
Solution 1: Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase. For example, a long-chain alkyl sulfonate can be used at an acidic pH to form a neutral ion-pair with basic analytes, increasing their retention.[3] Conversely, a positively charged ion-pairing reagent like tetra-alkyl ammonium can be used to retain acidic compounds.[10]
-
Solution 2: pH Optimization: Carefully select a mobile phase pH that provides a suitable compromise in the ionization state for all analytes, allowing for their separation. This may require screening a range of pH values.[8]
-
Solution 3: Gradient Elution: Employ a gradient elution method where the mobile phase composition changes over time to improve the resolution of complex mixtures.[11]
-
Frequently Asked Questions (FAQs)
Q1: How does pKa influence the chromatographic behavior of weakly acidic and basic compounds?
A1: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized.[1][8] The ionization state of a weakly acidic or basic compound is dependent on the mobile phase pH relative to its pKa. In reversed-phase chromatography, the non-ionized form is less polar and therefore more retained on a non-polar stationary phase. By controlling the mobile phase pH, you can manipulate the ionization state and thus the retention of the analyte.[1]
Q2: What are the recommended starting conditions for mobile phase pH when developing a method for a weakly acidic or basic compound?
A2: A good starting point for method development is to use a mobile phase pH that ensures the analyte is predominantly in its non-ionized form to maximize retention in RPLC.[1]
-
For Weakly Acidic Compounds: Start with a mobile phase pH that is at least 2 units below the analyte's pKa. A pH range of 2-4 is often a stable starting point for many weak acids.[12]
-
For Weakly Basic Compounds: Begin with a mobile phase pH that is at least 2 units above the analyte's pKa.[1] However, to mitigate peak tailing from silanol interactions, a low pH mobile phase (e.g., pH < 3) is also a very common starting point.[4][5]
Q3: Which buffers are commonly used in HPLC for controlling mobile phase pH?
A3: The choice of buffer depends on the desired pH range and compatibility with the detector (e.g., volatility for LC-MS).
-
Phosphate Buffer: Very common and effective at pH values around 2, 7, and 10.[3]
-
Acetate Buffer: Effective in the pH range of 3.8 to 5.8.[12]
-
Formate Buffer: Buffers in the pH range of 2.8 to 4.8 and is volatile, making it suitable for LC-MS.[12]
-
Ammonium Salts (Formate, Acetate, Carbonate): These are volatile and widely used for LC-MS applications.[3][12]
Q4: What should I consider when selecting a stationary phase for weakly acidic or basic compounds?
A4:
-
For General RPLC: Standard C18 or C8 columns are often the first choice.[13]
-
To Minimize Tailing of Basic Compounds: Consider columns with advanced surface chemistry, such as those with extensive end-capping or embedded polar groups, which shield the residual silanols.[6][14] Polymer-based columns are also an option as they are stable over a wide pH range and do not have silanol groups.[6][13]
-
For Chiral Separations: Chiral stationary phases (CSPs) are necessary. The choice of CSP will depend on the specific structure of the analyte.[15]
Q5: How can I improve the resolution of enantiomers for a weakly acidic or basic chiral compound?
A5: Chiral separations often require specific mobile phase additives to improve peak shape and resolution.
-
For Acidic Compounds: The addition of a small amount of an acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can suppress the ionization of the analyte and improve peak shape.[16][17]
-
For Basic Compounds: A small amount of a basic additive (e.g., 0.1% diethylamine) is often used in the mobile phase to improve the chromatography of basic enantiomers.[16]
Data and Protocols
Data Presentation
Table 1: Mobile Phase pH Effects on Analyte Retention in RPLC
| Analyte Type | Mobile Phase pH vs. pKa | Ionization State | Polarity | Expected Retention on C18 |
| Weak Acid | pH < pKa - 2 | Non-ionized | Less Polar | Increased |
| Weak Acid | pH > pKa + 2 | Ionized | More Polar | Decreased |
| Weak Base | pH > pKa + 2 | Non-ionized | Less Polar | Increased |
| Weak Base | pH < pKa - 2 | Ionized | More Polar | Decreased |
Table 2: Common Mobile Phase Additives for RPLC
| Additive | Typical Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Acidic modifier, ion-pairing agent |
| Formic Acid | 0.1% (v/v) | Acidic modifier, suitable for LC-MS |
| Acetic Acid | 0.1% (v/v) | Acidic modifier |
| Ammonium Hydroxide | 20 mM | Basic modifier for high pH, LC-MS compatible |
| Triethylamine (TEA) | 0.1% (v/v) | Sacrificial base to reduce peak tailing |
Experimental Protocols
Protocol 1: Method Development for a Weakly Acidic Compound (pKa ≈ 4.5) in RPLC
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 25 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. This pH is 2 units below the pKa.
-
Organic Component (B): Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 20 minutes.
-
-
Injection: Dissolve the sample in a mixture of the initial mobile phase (e.g., 95:5 A:B) to avoid peak distortion. Inject a small volume (e.g., 5-10 µL).
-
Optimization:
-
If retention is too low, consider a shallower gradient.
-
If resolution is poor, adjust the gradient or try switching the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.
-
If peak shape is poor, ensure the buffer capacity is sufficient.
-
Protocol 2: Troubleshooting Peak Tailing for a Weakly Basic Compound in RPLC
-
Initial Assessment: Confirm that peak tailing is occurring with a standard C18 column and a buffered mobile phase (e.g., pH 7).
-
Low pH Approach:
-
Mobile Phase: Prepare a mobile phase with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This will bring the pH to approximately 2.8.[3]
-
Analysis: Re-run the analysis with the low pH mobile phase. The acidic conditions should protonate the surface silanols and improve peak shape.
-
-
Alternative Column Approach:
-
If tailing persists at low pH, switch to a column with an embedded polar group or a modern, highly end-capped C18 column.
-
Equilibrate the new column with the mobile phase and re-inject the sample.
-
-
High pH Approach (if column permits):
-
Select a pH-stable column (e.g., a hybrid or polymer-based column).
-
Mobile Phase: Prepare a mobile phase using a buffer such as ammonium carbonate, adjusted to pH 10. This will keep the basic analyte in its neutral, non-ionized form.
-
Analysis: Run the separation at high pH and observe the peak shape.
-
Visualizations
Caption: Troubleshooting workflow for common issues in resolving weakly ionizable compounds.
Caption: Logical workflow for initial method development for weakly ionizable compounds.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scribd.com [scribd.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Technical Support Center: Enhancing Crystal Quality of (-)-Bis[(S)-1-phenylethyl]amine Diastereomeric Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the crystal quality of (-)-Bis[(S)-1-phenylethyl]amine diastereomeric salts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral resolution of racemic compounds using (-)-Bis[(S)-1-phenylethyl]amine as a resolving agent.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of Diastereomeric Salt | Improper solvent selection. The chosen solvent may be too good at dissolving both diastereomeric salts. | Conduct a thorough solvent screen with a range of polarities. Consider using anti-solvent crystallization to induce precipitation.[1] |
| Suboptimal molar ratio of the racemic compound to the resolving agent. | The optimal molar ratio is often 1:1. Experiment with slight variations to find the ideal condition for your specific compound. | |
| Inappropriate crystallization temperature. | Optimize the cooling profile. A slower, more controlled cooling rate can promote better crystal formation. | |
| Incorrect solvent volume. The concentration of the reactants is crucial. | Adjust the concentration of the solution. Supersaturation is necessary for crystallization to occur. | |
| Formation of Oil or Amorphous Solid Instead of Crystals | The salt is "oiling out" of the solution, which can be due to high supersaturation or an inappropriate solvent. | Reduce the level of supersaturation by using a more dilute solution. Screen for alternative solvents or solvent mixtures. Seeding with a small amount of crystalline material can sometimes induce proper crystallization. |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) | Inefficient chiral discrimination by the resolving agent in the chosen solvent. | The solvent plays a critical role in the differentiation of diastereomeric salts. A comprehensive solvent screen is essential to maximize the solubility difference between the two diastereomers. |
| Co-precipitation of the more soluble diastereomer. | Recrystallization of the obtained diastereomeric salt can significantly improve its purity. | |
| Racemization during the process. | Ensure that the experimental conditions (e.g., temperature, pH) are mild enough to prevent racemization of the chiral centers. | |
| Poor Crystal Morphology (e.g., needles, plates) | Rapid crystallization or high supersaturation. | Employ a slower cooling rate and lower supersaturation to encourage the growth of well-defined crystals. The use of additives or different solvent systems can also influence crystal habit. |
| Difficulty in Recovering the Resolving Agent | High water solubility of the resolving agent salt. | After liberation of the desired enantiomer, the resolving agent can often be recovered from the mother liquor. Adjusting the pH and using solvent extraction can facilitate this recovery. |
| Inconsistent Results | Variability in experimental conditions. | Strictly control all parameters, including solvent purity, temperature, cooling rate, and stirring speed, to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I am not getting any crystals?
A1: The first and most critical step is to perform a systematic solvent screen. The solubility difference between the two diastereomeric salts is highly dependent on the solvent system.[1] A good starting point is to test a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), as well as their mixtures with non-polar solvents like hexanes or toluene which can act as anti-solvents.
Q2: How can I improve the diastereomeric excess of my crystalline product?
A2: Improving diastereomeric excess often involves optimizing the crystallization conditions to favor the precipitation of the less soluble diastereomer. This can be achieved by:
-
Slowing down the crystallization process: A slower cooling rate allows for a more selective crystallization process.
-
Recrystallization: One or more recrystallization steps of the isolated diastereomeric salt can significantly enhance its purity.
-
Solvent Selection: As mentioned above, the choice of solvent is paramount in maximizing the solubility difference between the diastereomers.
Q3: My crystals are very fine needles and are difficult to filter. What can I do?
A3: Fine needles are often a result of rapid crystallization. To obtain larger, more easily filterable crystals, you should aim to slow down the crystal growth rate. This can be achieved by:
-
Decreasing the rate of cooling.
-
Reducing the degree of supersaturation (i.e., using a slightly more dilute solution).
-
Screening for a different solvent system that may favor a different crystal habit.
Q4: How can I optimize the solvent for my chiral resolution?
A4: A systematic approach to solvent screening is recommended. This can be done on a small scale using vials or a 96-well plate. Prepare saturated solutions of both diastereomeric salts (if available) in a variety of solvents at a higher temperature. Observe the amount of precipitate that forms upon cooling to room temperature and then to a lower temperature (e.g., 0-5 °C). The ideal solvent will show a significant difference in the amount of precipitate for the two diastereomers.
Q5: What is the role of seeding in improving crystal quality?
A5: Seeding is the process of adding a small amount of pre-existing crystals of the desired diastereomeric salt to the supersaturated solution. This can help to:
-
Induce crystallization when spontaneous nucleation is difficult.
-
Control the crystal form (polymorph).
-
Improve the crystal size distribution.
-
Potentially increase the diastereomeric purity by providing a template for the less soluble diastereomer to crystallize upon.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic compound (1 equivalent) in a minimal amount of an appropriate solvent at an elevated temperature.
-
Addition of Resolving Agent: In a separate flask, dissolve (-)-Bis[(S)-1-phenylethyl]amine (0.5 - 1.0 equivalent) in the same solvent, heating if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the racemic compound solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield, melting point, and diastereomeric excess (d.e.) of the obtained salt using appropriate analytical techniques (e.g., HPLC, NMR).
Protocol 2: Liberation of the Enantiomer from the Diastereomeric Salt
-
Suspension: Suspend the purified diastereomeric salt in a suitable solvent (e.g., water, dichloromethane).
-
Basification: Add an aqueous solution of a base (e.g., NaOH, Na2CO3) to the suspension with stirring until the pH is basic (pH > 10). This will break the salt and liberate the free amine.
-
Extraction: Extract the liberated enantiomerically enriched compound into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified enantiomer.
Data Presentation
The following table provides illustrative data on the resolution of a hypothetical racemic acid with (-)-Bis[(S)-1-phenylethyl]amine in various solvent systems. This data is for exemplary purposes to demonstrate the impact of solvent choice on yield and diastereomeric excess.
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e., %) |
| Methanol | 45 | 85 |
| Ethanol | 42 | 92 |
| Isopropanol | 38 | 95 |
| Ethyl Acetate | 35 | 88 |
| Acetone | 40 | 90 |
| Toluene/Methanol (9:1) | 30 | 98 |
Note: This data is illustrative and actual results will vary depending on the specific racemic compound and experimental conditions.
Visualizations
Caption: Experimental workflow for diastereomeric salt crystallization.
Caption: Troubleshooting logic for common crystallization issues.
References
Technical Support Center: Recovery of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recovery of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride after chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind recovering the chiral amine after resolution?
A1: The recovery process involves converting the separated diastereomeric salt back into its free amine form and then isolating it as the desired hydrochloride salt.[1][2] This is typically achieved by first treating the diastereomeric salt with a base to neutralize the resolving agent and liberate the free amine.[1][3] The free amine, being less polar, can then be extracted into an organic solvent.[3][4] Finally, the purified amine is reacted with hydrochloric acid to precipitate the this compound salt, which can be isolated by filtration.
Q2: Why is it necessary to convert the recovered amine to a hydrochloride salt?
A2: Converting the free amine to its hydrochloride salt offers several advantages. Salts are typically crystalline solids, which are easier to handle, purify, and store than the often liquid or oily freebase form.[5] Amine salts also tend to have a longer shelf life, are more stable, and are often odorless compared to the free amine.[5] Furthermore, for pharmaceutical applications, salt forms can improve properties like solubility and bioavailability.[5]
Q3: What are the critical parameters to control during the recovery process?
A3: Key parameters include ensuring complete basification to liberate the free amine (verifiable with pH paper), choosing an appropriate extraction solvent to ensure efficient separation from the aqueous layer, and using anhydrous conditions during the hydrochloride salt formation to prevent the product from oiling out or being contaminated with water.[3][6] Temperature control during crystallization is also crucial for obtaining a high-purity product.
Q4: What is a "solid solution" and why is it a problem in resolution?
A4: A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt (the one you want to crystallize) also incorporates the more soluble diastereomer.[7] This is problematic because it leads to a single solid phase containing both diastereomers, making purification by simple recrystallization ineffective and limiting the achievable enantiomeric purity.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Recovered Amine | 1. Incomplete basification of the diastereomeric salt. 2. Inefficient extraction of the free amine. 3. Mechanical losses during transfers and filtration. 4. Degradation of the target analyte. | 1. Add base (e.g., 50% aq. NaOH) until the aqueous layer is strongly basic; test with pH paper.[3] 2. Perform multiple extractions (e.g., 2-3 times) with a suitable organic solvent like diethyl ether or dichloromethane.[3][4] Consider adjusting the solvent polarity or using techniques like sonication to improve extraction efficiency.[8] 3. Ensure quantitative transfer of solutions and wash filter cakes with fresh, cold solvent. 4. If the compound is sensitive, consider adding antioxidants or performing the extraction under an inert atmosphere.[8] |
| Product Oils Out Instead of Crystallizing | 1. Presence of water during hydrochloride salt formation. 2. Impurities are present. 3. Supersaturation of the solution. | 1. Use anhydrous HCl (e.g., HCl gas or a solution of HCl in a dry solvent like dioxane or isopropanol).[6][9] Ensure all glassware and solvents are thoroughly dried. 2. Wash the crude free amine or perform a preliminary purification step before salt formation. 3. Try cooling the solution slowly, scratching the inside of the flask with a glass rod, or adding a seed crystal to induce crystallization. |
| Low Purity / Enantiomeric Excess (ee) | 1. Incomplete separation of diastereomeric salts during the initial resolution.[7] 2. Formation of a solid solution.[7] 3. Contamination during workup. | 1. Repeat the recrystallization of the diastereomeric salt until there is no further change in the measured optical rotation.[10] 2. If a solid solution is suspected, a different resolving agent or solvent system may be necessary.[7] 3. Ensure clean glassware and pure reagents. Wash the final hydrochloride salt with a cold, non-polar solvent to remove organic impurities. |
| Final Product is Wet or Gummy | 1. Use of aqueous HCl instead of anhydrous HCl.[6] 2. Insufficient drying. 3. Atmospheric moisture absorption. | 1. Amine hydrochlorides can be very soluble in water; use anhydrous HCl for precipitation.[6] 2. Dry the final product thoroughly under vacuum, possibly in a desiccator with a drying agent.[6] 3. Filter and handle the product quickly, especially in a humid environment.[6] |
Experimental Protocol: Recovery from Diastereomeric Tartrate Salt
This protocol outlines the general steps for recovering the free amine from its tartrate salt and converting it to the hydrochloride form.
-
Liberation of the Free Amine:
-
The isolated diastereomeric tartrate salt is suspended or dissolved in water.
-
A strong base, such as 50% aqueous sodium hydroxide (NaOH) solution, is added portion-wise with stirring until the solution is strongly basic (confirm with pH paper).[3] This neutralizes the tartaric acid and liberates the free (-)-Bis[(S)-1-phenylethyl]amine.
-
-
Extraction:
-
The basic aqueous mixture is transferred to a separatory funnel.
-
The free amine is extracted into an organic solvent in which it is soluble but the tartrate salt is not (e.g., diethyl ether, dichloromethane).[3][4]
-
The extraction is typically repeated 2-3 times to maximize recovery. The organic layers are combined.
-
-
Washing and Drying:
-
The combined organic extracts may be washed with water or brine to remove residual base and salts.
-
The organic layer is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove dissolved water.[11]
-
-
Solvent Removal:
-
The drying agent is removed by filtration.
-
The solvent is removed from the filtrate using a rotary evaporator to yield the crude free amine, which may be a liquid or oil.[3]
-
-
Formation and Isolation of the Hydrochloride Salt:
-
The recovered free amine is dissolved in a dry, non-polar or moderately polar solvent (e.g., dry diethyl ether, acetone, or isopropanol).[6][9]
-
Anhydrous hydrochloric acid is added. This can be done by bubbling dry HCl gas through the solution or by adding a solution of HCl in a dry solvent (e.g., HCl in dioxane).[6][9]
-
The this compound, being an ionic salt, is insoluble in the solvent and will precipitate as a crystalline solid.[5][6]
-
The solid product is collected by vacuum filtration, washed with a small amount of cold, dry solvent, and dried under vacuum.[6]
-
Visualizations
Caption: General workflow for the recovery of the chiral amine hydrochloride.
Caption: Decision tree for troubleshooting common recovery issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. welchlab.com [welchlab.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
Common mistakes to avoid in chiral amine resolution experiments
Welcome to the technical support center for chiral amine resolution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions. Chiral resolution of amines is a critical step in the development of pharmaceuticals, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.
Diastereomeric Salt Crystallization
Frequently Asked Questions & Troubleshooting
Q1: I am not getting any crystals to form after adding the resolving agent. What are the common causes and how can I fix this?
A1: The complete absence of crystallization is a common issue that can often be resolved by systematically evaluating several factors:
-
Supersaturation: The solution may not be sufficiently supersaturated.
-
Solution: Try to increase the concentration of your racemic amine and resolving agent. You can also attempt to reduce the solubility by cooling the solution or by adding an anti-solvent (a solvent in which the diastereomeric salts are less soluble).
-
-
Solvent Choice: The solvent system is critical for successful crystallization.
-
Solution: The ideal solvent should dissolve the diastereomeric salts at a higher temperature but lead to supersaturation upon cooling. A screening of different solvents or solvent mixtures is often necessary.
-
-
Induction Time: Crystallization may be slow to initiate.
-
Solution: Introduce a seed crystal of the desired diastereomeric salt to induce crystallization. If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.
-
Q2: The purity of my crystallized diastereomeric salt is low. What could be the problem?
A2: Low diastereomeric purity can stem from several issues, primarily related to the co-precipitation of the more soluble diastereomer.
-
Solution Composition: The stoichiometry of the resolving agent can significantly impact the purity.[1]
-
Crystallization Conditions: The rate of cooling and the final temperature can affect the selectivity of the crystallization.
-
Solution: A slower cooling rate can allow for more selective crystallization of the less soluble diastereomer. Experiment with different temperature profiles.
-
-
Solid Solution Formation: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult.[3]
-
Solution: This is a more challenging problem and may require exploring different resolving agents or employing alternative resolution techniques.[3]
-
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A3: Low yields indicate that a significant amount of the target diastereomer remains in the mother liquor.
-
Suboptimal Solubility: The desired salt may still be too soluble in the chosen solvent.[1]
-
Solution: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1]
-
-
Equilibrium Limitations: The separation may be limited by the eutectic point of the diastereomeric mixture.[1]
-
Solution: Understanding the phase diagram is crucial.[2] It may be that a high yield of pure product is not achievable in a single step under equilibrium conditions.
-
-
Recycling Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[1][4]
Kinetic Resolution
Frequently Asked Questions & Troubleshooting
Q1: My enzymatic kinetic resolution shows very low or no conversion of the racemic amine. What are the potential causes?
A1: Low or no conversion in an enzymatic kinetic resolution can be attributed to several factors related to the enzyme's activity and the reaction conditions.[5]
-
Enzyme Inactivation: The enzyme may have lost its activity.
-
Sub-optimal Reaction Conditions: The reaction environment may not be conducive to enzyme activity.
-
Inhibitors: The reaction mixture may contain inhibitors.[5]
-
Solution: Purify the starting materials to remove any potential inhibitors.
-
-
Poor Mass Transfer: Inadequate mixing can be an issue, especially with immobilized enzymes.[5]
-
Solution: Ensure efficient stirring or shaking.[5]
-
Q2: The conversion in my kinetic resolution is acceptable, but the enantioselectivity (E-value) is low. How can I improve it?
A2: Low enantioselectivity directly impacts the enantiomeric excess (ee) of the product and the unreacted substrate.
-
Enzyme Choice: The inherent selectivity of the enzyme is the primary factor.
-
Solution: Screening different enzymes (e.g., various lipases or transaminases) is often the most effective approach.[5]
-
-
Reaction Temperature: Temperature can influence enantioselectivity.
-
Solution: Lowering the reaction temperature can sometimes increase the E-value, although this will also decrease the reaction rate.[5] A balance must be found.
-
-
Acyl Donor/Solvent: The nature of the acyl donor and the solvent can also play a role.
-
Solution: For lipase-catalyzed resolutions, modifying the acyl donor or changing the solvent can improve enantioselectivity.[5]
-
Q3: I am attempting a dynamic kinetic resolution (DKR), but the yield of the desired enantiomer is not approaching the theoretical 100%. What could be the problem?
A3: In DKR, the unsuccessful racemization of the unreacted enantiomer is the most common issue.
-
Racemization Catalyst Inactivity: The racemization catalyst may not be effective under the reaction conditions.
-
Solution: Ensure the racemization catalyst is compatible with the enzymatic resolution conditions (pH, temperature, solvent). The two processes can sometimes have conflicting optimal conditions.[4]
-
-
Substrate-Catalyst Mismatch: The chosen racemization catalyst may not be suitable for your specific amine.
-
Solution: Screen different racemization catalysts. For example, palladium-based nanocatalysts have been shown to be effective for the racemization of primary amines.[6]
-
Chromatographic Resolution
Frequently Asked Questions & Troubleshooting
Q1: I am observing poor peak shape (e.g., tailing or fronting) for my chiral amine analytes in HPLC or SFC. What is the cause and how can I fix it?
A1: Poor peak shape for chiral amines is often due to interactions with the stationary phase or an unsuitable mobile phase.[7]
-
Silanol Interactions: Free silanol groups on silica-based chiral stationary phases (CSPs) can interact strongly with basic amines, causing peak tailing.[7]
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at concentrations of 0.1-0.5%.[7]
-
-
Analyte Ionization State: The ionization state of the amine affects its interaction with the CSP.[7]
-
Solution: The use of additives like trifluoroacetic acid (TFA) in combination with an amine like TEA can improve chiral recognition by promoting ionization of the analyte.[8]
-
-
Column Overload: Injecting too much sample can lead to broad and asymmetric peaks.[9]
-
Solution: Reduce the injection volume or the concentration of your sample.[9]
-
Q2: I am not getting any separation of my chiral amine enantiomers. What should I try?
A2: A complete lack of separation indicates that the chosen chiral stationary phase and mobile phase are not suitable for your analyte.
-
CSP Selection: The choice of CSP is the most critical factor.
-
Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.[9]
-
Temperature and Flow Rate: These parameters can also influence resolution.
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Primary Amine Separation
| Chiral Stationary Phase (CSP) | Separation Mode | Success Rate (Baseline Separations) | Recommended Additives | Reference |
| Cyclofructan-based (Larihc CF6-P) | SFC | 16 out of 25 analytes | 0.3% TFA / 0.2% TEA | [8] |
| Cyclofructan-based (Larihc CF6-P) | Polar Organic | 13 out of 25 analytes | 0.3% TFA / 0.2% TEA | [8] |
| Polysaccharide-based | Normal Phase | Varies by column (e.g., ChiralPak IF: 20 out of 39) | Butylamine | [10] |
| Crown ether-based (Crownpak) | SFC | 9 out of 12 racemates | None specified, water added to modifier | [11] |
Experimental Protocols
Protocol: Diastereomeric Salt Crystallization of a Racemic Amine
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent at an elevated temperature.
-
Addition of Resolving Agent: Add the chiral resolving agent (0.5-1.0 equivalent), also dissolved in a minimal amount of the same warm solvent.
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a strong base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent.
-
Analysis: Determine the enantiomeric excess (ee) of the recovered amine using chiral HPLC or GC.
Protocol: Enzymatic Kinetic Resolution of a Racemic Amine
-
Reaction Setup: In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) and the acylating agent (0.5-1.0 equivalent) in an appropriate anhydrous organic solvent.[13]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.[13]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the ee of the remaining amine and the formed amide.[13]
-
Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.[5][13]
-
Separation: The remaining unreacted amine and the formed amide can be separated by standard techniques such as column chromatography or acid-base extraction.[5][13]
Visualizations
Caption: Overview of common chiral amine resolution strategies.
Caption: Troubleshooting low purity in diastereomeric salt crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of (-)-Bis[(S)-1-phenylethyl]amine Diastereomeric Salts
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification strategies for diastereomeric salts of (-)-Bis[(S)-1-phenylethyl]amine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the resolution of chiral amines.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the purification of (-)-Bis[(S)-1-phenylethyl]amine using diastereomeric salt formation?
A1: The purification of a specific enantiomer from a racemic mixture of a chiral amine, such as (-)-Bis[(S)-1-phenylethyl]amine, is achieved through a process called chiral resolution. This involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility in a given solvent, one diastereomer will be less soluble and will preferentially crystallize out of the solution.[1][2] The less soluble salt can then be isolated by filtration, and the desired enantiomer of the amine can be recovered by treating the salt with a base.
Q2: Which chiral resolving agents are commonly used for the resolution of chiral amines like (-)-Bis[(S)-1-phenylethyl]amine?
A2: A variety of chiral acids can be used as resolving agents. The choice of the resolving agent is critical and often determined empirically through screening. Commonly used and effective resolving agents for chiral amines include:
-
(+)-Camphor-10-sulfonic acid[6]
-
Derivatives of tartaric acid, such as Di-p-toluoyl-L-tartaric acid
The effectiveness of a resolving agent depends on its ability to form a stable, crystalline salt with one enantiomer of the amine that has a significantly lower solubility than the salt formed with the other enantiomer.
Q3: How do I select an appropriate solvent for the crystallization of the diastereomeric salt?
A3: Solvent selection is a critical parameter that significantly influences the efficiency of the resolution. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, while the other should remain in solution. Common solvents for this purpose include alcohols like methanol, ethanol, and isopropanol, as well as aqueous mixtures of these alcohols.[1][3] The choice of solvent can even influence which enantiomer crystallizes as the less soluble salt.[3] A screening of different solvents is often necessary to identify the optimal conditions for a specific diastereomeric salt pair.
Q4: What are the key parameters to control during the crystallization process?
A4: Several factors influence the success of the crystallization:
-
Cooling Rate: Slow and controlled cooling is crucial for the formation of pure crystals of the desired diastereomer.[7] Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, reducing the enantiomeric excess of the product.
-
Temperature: The final temperature of the crystallization will affect the yield. Lower temperatures generally lead to higher yields but may also increase the risk of co-precipitation.
-
Concentration: The concentration of the diastereomeric salts in the solution should be optimized to be near the saturation point of the less soluble salt at a higher temperature.
-
Seeding: If crystallization does not initiate spontaneously, adding a small seed crystal of the desired pure diastereomeric salt can induce crystallization.[7]
Q5: How can I recover the purified amine from the diastereomeric salt?
A5: Once the less soluble diastereomeric salt is isolated and purified, the chiral amine can be liberated by treatment with a base, such as sodium hydroxide or potassium carbonate.[1][2][7] This deprotonates the amine, breaking the salt. The free amine can then be extracted into an organic solvent (e.g., diethyl ether, dichloromethane), leaving the salt of the resolving agent in the aqueous layer.[1] The organic extract is then dried and the solvent evaporated to yield the purified enantiomer of the amine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crystal formation | The diastereomeric salt is too soluble in the chosen solvent. | - Try a different solvent or a mixture of solvents in which the salt is less soluble.- Increase the concentration of the solution by evaporating some of the solvent.- Cool the solution to a lower temperature. |
| The solution is not supersaturated. | - Concentrate the solution.- Add a seed crystal of the desired diastereomeric salt to induce crystallization.[7] | |
| Low yield of the desired diastereomeric salt | The crystallization time was too short. | - Allow the solution to stand for a longer period (e.g., 24 hours) to ensure complete crystallization.[2] |
| The desired salt is still significantly soluble at the final crystallization temperature. | - Cool the solution to a lower temperature (e.g., in an ice bath).- Concentrate the mother liquor and attempt a second crystallization.[2] | |
| Low diastereomeric/enantiomeric excess (de/ee) | The cooling rate was too fast, leading to co-precipitation of the more soluble diastereomer. | - Allow the solution to cool slowly and undisturbed to room temperature before further cooling.[7] |
| The chosen solvent does not provide sufficient discrimination in solubility between the diastereomers. | - Screen for a more selective solvent system.[3] | |
| The initial diastereomeric salt crystals were not washed properly. | - Wash the filtered crystals with a small amount of the cold crystallization solvent to remove residual mother liquor. | |
| Impurities in the starting materials are interfering with the crystallization. | - Ensure the racemic amine and the resolving agent are of high purity. | |
| Oily precipitate instead of crystals | The melting point of the diastereomeric salt is below the crystallization temperature, or the salt is "oiling out". | - Try a different solvent.- Lower the initial dissolution temperature.- Use a more dilute solution. |
Quantitative Data
Table 1: Solubility of Diastereomeric Salts of 1-Phenylethylamine
| Chiral Resolving Agent | Diastereomeric Salt | Solvent | Solubility | Reference |
| (+)-Tartaric Acid | (-)-1-phenylethylammonium (+)-tartrate | Methanol | Sparingly soluble/precipitates | [1][2][8] |
| (+)-Tartaric Acid | (+)-1-phenylethylammonium (+)-tartrate | Methanol | Soluble | [1][8] |
| (S)-Mandelic Acid | (S)-1-phenylethylammonium (S)-mandelate | Water | Precipitates (as less soluble salt with equimolar reagents) | [5] |
| (S)-Mandelic Acid | (R)-1-phenylethylammonium (S)-mandelate | Water | More soluble (with equimolar reagents) | [5] |
| (+)-Camphor-10-sulfonic Acid | D-Phenylglycine-(+)-camphor-10-sulfonate | Water | Less soluble | [6] |
| (+)-Camphor-10-sulfonic Acid | L-Phenylglycine-(+)-camphor-10-sulfonate | Water | Freely soluble | [6] |
Note: The solubility behavior can be highly dependent on the specific experimental conditions, including temperature and concentration.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of (-)-Bis[(S)-1-phenylethyl]amine
This protocol provides a general workflow for the chiral resolution of a racemic amine using a chiral acid.
-
Salt Formation:
-
Dissolve the racemic (-)-Bis[(S)-1-phenylethyl]amine in a suitable solvent (e.g., methanol, ethanol) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with gentle heating.
-
Add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixed solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, the solution should be left undisturbed for several hours or overnight.[2]
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the precipitated salt.[7]
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The diastereomeric purity of the crystals can be improved by recrystallization from the same solvent.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 10% aqueous sodium hydroxide) dropwise until the salt is fully dissolved and the solution is basic (pH > 10).[1][7]
-
Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.[1]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched (-)-Bis[(S)-1-phenylethyl]amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified amine using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation with a polarimeter.
-
Visualizations
Experimental Workflow for Diastereomeric Salt Resolution
Caption: A generalized workflow for the purification of a chiral amine via diastereomeric salt crystallization.
Troubleshooting Logic for Low Diastereomeric Excess
Caption: A decision tree for troubleshooting low diastereomeric excess in a crystallization process.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Solved Which diastereomeric 1-phenylethylamine salt is | Chegg.com [chegg.com]
Scaling up chiral resolution reactions for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of chiral resolution reactions for industrial applications.
Section 1: Crystallization-Based Resolutions
Crystallization-based methods, such as diastereomeric salt formation and preferential crystallization, are widely used for industrial-scale chiral separations due to their cost-effectiveness and scalability.[1][2] However, scaling up these processes can present significant challenges.
Frequently Asked questions (FAQs)
Q1: What are the primary methods for industrial-scale chiral resolution via crystallization?
A1: The most popular method for process-scale operations is the crystallization of diastereomeric salts. This technique involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties like solubility, allowing for their separation by crystallization.[3][4] Preferential crystallization is another technique used for compounds that crystallize as conglomerates, where each enantiomer crystallizes separately.[5]
Q2: My crystallization is resulting in a low enantiomeric excess (ee). What are the potential causes?
A2: A low enantiomeric excess is a common issue when scaling up. A primary culprit can be the formation of a solid solution, where both the desired and undesired diastereomers or enantiomers co-crystallize into a single, uniform crystal lattice.[2][6] This prevents effective separation. Other factors include suboptimal solvent choice, inappropriate cooling rates, and insufficient purity of the starting materials or resolving agent.[7] The temperature is a critical parameter as the solubility of diastereomeric salts is temperature-dependent; rapid cooling can lead to co-precipitation.[7]
Q3: How can I determine if a solid solution is forming?
A3: A classic indicator of solid solution formation is consistently achieving only low-to-moderate enantiomeric excess after crystallization.[6] The most definitive method to confirm its presence is by constructing a binary melting point phase diagram using Differential Scanning Calorimetry (DSC).[6] In a solid solution, the melting point will change continuously and gradually as the composition of the two enantiomers or diastereomers varies.[6]
Troubleshooting Guide: Low Enantiomeric Excess in Crystallization
If you are experiencing low enantiomeric excess, follow this troubleshooting workflow:
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Enantiomeric Purity Determination: Spotlight on (-)-Bis[(S)-1-phenylethyl]amine HCl
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of methodologies for determining enantiomeric purity, with a special focus on the application of the chiral resolving agent (-)-Bis[(S)-1-phenylethyl]amine HCl. We present supporting experimental data, detailed protocols, and comparative analyses with alternative methods to inform the selection of the most suitable technique for your research needs.
The separation of enantiomers, mirror-image isomers with often vastly different physiological effects, is a cornerstone of modern pharmaceutical development. Classical resolution via the formation of diastereomeric salts remains a widely used and effective technique. In this context, (-)-Bis[(S)-1-phenylethyl]amine hydrochloride emerges as a valuable tool for the resolution of racemic carboxylic acids and other acidic compounds.
Principle of Chiral Resolution with (-)-Bis[(S)-1-phenylethyl]amine HCl
Chiral resolution using (-)-Bis[(S)-1-phenylethyl]amine HCl relies on the formation of diastereomeric salts with a racemic mixture of an acidic analyte. The two enantiomers of the acid react with the single enantiomer of the chiral amine to form two distinct diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. Once a diastereomerically pure salt is isolated, the enantiomerically pure acid can be liberated by treatment with a strong acid, and the chiral resolving agent can be recovered.
Comparison of Methods for Enantiomeric Purity Determination
While classical resolution is a powerful technique, several other methods are at the disposal of the modern researcher. The choice of method depends on factors such as the nature of the analyte, the required accuracy, the available instrumentation, and the scale of the analysis.
| Method | Principle | Advantages | Disadvantages | Typical Analytes |
| Classical Resolution with (-)-Bis[(S)-1-phenylethyl]amine HCl | Formation of diastereomeric salts with different solubilities, followed by fractional crystallization. | Scalable, cost-effective for large quantities, well-established technique. | Can be time-consuming, requires screening of solvents, success is analyte-dependent. | Racemic carboxylic acids, acidic compounds. |
| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals for each enantiomer. | Rapid analysis, requires small sample amounts, non-destructive. | Peak separation can be small, requires a suitable CSA, may not be suitable for all analytes. | Amines, alcohols, carboxylic acids. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High accuracy and precision, applicable to a wide range of compounds, automated. | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Broad applicability, including amines, acids, alcohols, and neutral compounds. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. | Volatile amines, alcohols, esters. |
Experimental Protocols
I. Chiral Resolution of a Racemic Carboxylic Acid using (-)-Bis[(S)-1-phenylethyl]amine HCl
This protocol provides a general procedure for the resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry may be required for specific analytes.
Materials:
-
Racemic carboxylic acid
-
(-)-Bis[(S)-1-phenylethyl]amine HCl
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve (-)-Bis[(S)-1-phenylethyl]amine HCl (0.5-1.0 equivalents) in the same hot solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
The less soluble diastereomeric salt is now isolated. The enantiomeric purity of this salt can be improved by recrystallization.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Add 1M HCl until the solution is acidic (pH 1-2), which will protonate the carboxylic acid and liberate the free amine hydrochloride.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sulfate, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved acid can be determined by a suitable method such as chiral HPLC or by converting it to a diastereomeric ester or amide and analyzing by achiral HPLC or NMR.
-
II. Determination of Enantiomeric Excess of an Amine using a Chiral Solvating Agent (CSA) by ¹H NMR Spectroscopy
Materials:
-
Amine sample of unknown enantiomeric purity
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the amine sample (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the amine.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
-
NMR Analysis:
-
Shake the NMR tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
In the presence of the CSA, the signals corresponding to the protons of the two enantiomers should be resolved into two separate peaks or sets of peaks.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the areas of the two resolved signals.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100
-
III. Enantiomeric Separation of Amines by Chiral HPLC
Materials:
-
Amine sample
-
Chiral HPLC column (e.g., polysaccharide-based or cyclodextrin-based)
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
-
Amine additive (e.g., diethylamine, trifluoroacetic acid)
Procedure:
-
Method Development:
-
Select a chiral stationary phase known to be effective for the separation of amines.
-
Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive are often required to improve peak shape and resolution.
-
-
Sample Preparation:
-
Dissolve a small amount of the amine sample in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV).
-
-
Quantification:
-
The enantiomeric purity is determined by the relative peak areas of the two enantiomers in the chromatogram.
-
Visualizing the Workflow
To better understand the process of chiral resolution and the logic behind method selection, the following diagrams are provided.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: A simplified decision tree for selecting a suitable method for enantiomeric purity analysis.
Conclusion
The determination of enantiomeric purity is a multifaceted challenge that requires a tailored approach based on the specific characteristics of the analyte and the objectives of the analysis. (-)-Bis[(S)-1-phenylethyl]amine HCl stands as a robust and scalable option for the classical resolution of racemic acids. For analytical purposes, techniques such as chiral HPLC and NMR spectroscopy with chiral solvating agents offer high accuracy and efficiency. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the stereochemical integrity of their chiral compounds.
A Comparative Guide to Chiral Resolving Agents: Evaluating (-)-Bis[(S)-1-phenylethyl]amine HCl
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. This guide provides a comparative analysis of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride, a chiral resolving agent, against other commonly used alternatives. The comparison is based on the principles of chiral resolution by diastereomeric salt formation and supported by available experimental data to serve as a benchmark for performance.
Principles of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a process used to separate a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers. Since enantiomers have identical physical properties, direct separation is not feasible. The most common method to achieve this separation is through the formation of diastereomeric salts.[1] This process involves reacting the racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine). The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.[2][3] Once the diastereomeric salts are separated, the original enantiomers can be recovered by a simple acid-base reaction.
The effectiveness of a chiral resolving agent is determined by several factors, including the difference in solubility between the formed diastereomeric salts, the yield of the desired diastereomer, and the enantiomeric excess (ee) of the final product.[4] The choice of solvent and crystallization conditions also plays a crucial role in the success of the resolution.[1]
(-)-Bis[(S)-1-phenylethyl]amine HCl: An Overview
This compound is a chiral resolving agent used for the separation of racemic compounds.[5] Its structure features two chiral centers, which can enhance its chiral recognition capabilities. The bulky bis-phenylethyl groups can lead to more defined crystal packing in the diastereomeric salts, potentially resulting in greater differences in solubility and, consequently, more efficient separation.
Performance Comparison of Chiral Resolving Agents
A direct, quantitative comparison of chiral resolving agents is challenging due to the scarcity of studies that evaluate multiple agents on the same racemic compound under identical conditions. The success of a resolution is highly dependent on the specific substrate and the experimental conditions.[4] However, we can establish a performance benchmark by examining data from various resolutions reported in the literature.
The following table summarizes the performance of several common chiral resolving agents in the resolution of various racemic acids. This data is intended to be illustrative and provide a general sense of the efficacy of these agents.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| 4-Chloromandelic Acid | (R)-(+)-Benzyl-1-phenylethylamine | Absolute Ethanol | Not specified | >99% (after recrystallization) |
| Racemic Ibuprofen | (+)-(R)-Phenylethylamine | Not Specified | Not Specified | Not Specified |
| Racemic Ketoprofen | (-)-Cinchonidine | Ethyl acetate / Methanol | 31% (after recrystallization) | 97% |
| Racemic Lactic Acid | (R)-1-phenylethylamine | Not specified | Not specified | Not specified |
| Racemic Mandelic Acid | (1R,2S)-(-)-Ephedrine | Ethanol | Not specified | Not specified |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Supercritical CO₂ | - | 82.5% |
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions. The data presented here are for illustrative purposes.
Other Common Chiral Resolving Agents
A variety of chiral resolving agents are available to researchers. The choice of agent is often empirical and requires screening to find the optimal match for a given racemic mixture.[1] Some of the most common classes of resolving agents include:
-
Tartaric Acid and its Derivatives: (+)-Tartaric acid is a widely used and cost-effective resolving agent for racemic bases.[2] Derivatives such as O,O'-dibenzoyl-L-tartaric acid (DBTA) are also highly effective.[4]
-
(R)- or (S)-1-Phenylethylamine: This is a versatile and frequently used chiral amine for the resolution of racemic carboxylic acids.[7][8] Its effectiveness is well-documented for a variety of substrates.
-
Alkaloids: Naturally occurring chiral bases like brucine, strychnine, and quinine have historically been used for the resolution of racemic acids. Cinchonidine is another example of an effective alkaloid resolving agent.[9]
-
Camphorsulfonic Acid: This is a strong chiral acid used for the resolution of racemic bases.[2]
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent and for the determination of enantiomeric excess. These protocols should be optimized for each specific substrate and resolving agent combination.
General Protocol for Chiral Resolution of a Racemic Acid
-
Diastereomeric Salt Formation: In a suitable flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral amine resolving agent (e.g., (-)-Bis[(S)-1-phenylethyl]amine) in the same hot solvent. Slowly add the resolving agent solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization. Further cooling in an ice bath can increase the yield of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The filtrate, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable hot solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., HCl) until the solution is acidic. This will protonate the amine resolving agent, making it water-soluble, and liberate the free carboxylic acid.
-
Extraction and Isolation: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified enantiomer.
Protocol for Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in a suitable mobile phase solvent.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (CSP) column. The choice of column depends on the analyte.
-
Mobile Phase: A mixture of solvents such as hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid. The exact composition should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizing the Workflow
The following diagrams illustrate the logical flow of the chiral resolution process and the relationship between the key components.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
References
- 1. onyxipca.com [onyxipca.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Efficacy of (-)-Bis[(S)-1-phenylethyl]amine HCl vs (+)-Bis[(R)-1-phenylethyl]amine HCl
A comprehensive review of available literature reveals a notable absence of direct comparative studies on the efficacy of (-)-Bis[(S)-1-phenylethyl]amine HCl and (+)-Bis[(R)-1-phenylethyl]amine HCl. While both enantiomers are widely utilized as chiral auxiliaries and precursors for chiral ligands in asymmetric synthesis, research detailing head-to-head quantitative comparisons of their performance in specific chemical transformations is not publicly available.
The primary application of these chiral diamines lies in their ability to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a desired product. This is crucial in the development of pharmaceuticals and other bioactive molecules where the chirality of a compound dictates its biological activity.
While direct efficacy data is lacking, a comparison of their fundamental physical properties can be made.
Physicochemical Properties
| Property | (-)-Bis[(S)-1-phenylethyl]amine | (+)-Bis[(R)-1-phenylethyl]amine |
| CAS Number | 56210-72-1 | 23294-41-9 |
| Molecular Formula | C₁₆H₁₉N | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol | 225.33 g/mol |
| Appearance | Liquid | Liquid |
| Optical Rotation | [α]²⁰/D ~ -159° (c=2 in ethanol) | [α]²⁰/D ~ +199° (neat) |
Application in Asymmetric Synthesis: A General Workflow
Both (-)-Bis[(S)-1-phenylethyl]amine and (+)-Bis[(R)-1-phenylethyl]amine serve as valuable tools for chemists to control the three-dimensional arrangement of atoms in a molecule. They are typically employed as chiral auxiliaries, where they are temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
Below is a generalized workflow illustrating the use of a chiral bis(1-phenylethyl)amine as a chiral auxiliary in an asymmetric alkylation reaction.
Experimental Protocols
As no direct comparative studies were identified, specific experimental protocols detailing a comparison of the two enantiomers cannot be provided. However, the general protocol for using such chiral auxiliaries involves the following key steps:
-
Formation of the Chiral Adduct: The chiral auxiliary, either (-)-Bis[(S)-1-phenylethyl]amine or (+)-Bis[(R)-1-phenylethyl]amine, is reacted with a prochiral substrate (e.g., a carboxylic acid derivative) to form a new compound where the auxiliary is covalently bonded.
-
Diastereoselective Reaction: The chiral adduct is then subjected to a reaction (e.g., alkylation, aldol reaction, Michael addition). The stereocenter(s) on the chiral auxiliary sterically hinder one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer.
-
Cleavage of the Auxiliary: After the desired stereocenter has been created, the chiral auxiliary is removed through a chemical reaction (e.g., hydrolysis or hydrogenolysis), yielding the enantiomerically enriched product. The chiral auxiliary can often be recovered and reused.
Conclusion
A Comparative Guide to the Chiral Resolution of Profens Using (-)-Bis[(S)-1-phenylethyl]amine HCl and Other Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of (-)-Bis[(S)-1-phenylethyl]amine HCl and other chiral resolving agents for the enantiomeric separation of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, namely ibuprofen, ketoprofen, and naproxen. The separation of enantiomers is critical in drug development as often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause undesirable side effects.[1]
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a classical and widely used method for separating enantiomers. The process involves reacting a racemic mixture of a chiral acid (like a profen) with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Finally, the desired enantiomer is recovered from the purified diastereomeric salt by treatment with an acid.
dot
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Performance Comparison of Chiral Resolving Agents
Table 1: Chiral Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Compound | Diastereomeric Excess (%de) | Yield (%) | Enantiomeric Excess (%ee) of S-Ibuprofen | Reference |
| (S)-(-)-α-Methylbenzylamine (S-MBA) | Ibuprofen | 40 | 53 | - | Lee et al., 2023[2] |
| (S)-(-)-α-Methylbenzylamine (S-MBA) with KOH | Ibuprofen | - | - | 80 | Lee et al., 2023[2] |
Table 2: Chiral Resolution of Racemic Ketoprofen
| Chiral Resolving Agent | Racemic Compound | Enantiomeric Purity (%) | Yield of S-Enantiomer (%) | Reference |
| Cinchonidine | Ketoprofen | >95 | - | Patent US5162576A |
| (R)-α-phenylethylamine | Ketoprofen | - | - | Rendic et al., 1975[2] |
Table 3: Chiral Resolution of Racemic Naproxen
| Chiral Resolving Agent | Racemic Compound | Enantiomeric Purity (%) | Yield of (S)-Naproxen (%) | Reference |
| N-octyl-D-glucamine | Naproxen | 99 | >95 | Harrington & Lodewijk, 1997[3] |
X-ray Crystallography of Diastereomeric Salts
The formation of well-defined crystals is fundamental to the success of chiral resolution by fractional crystallization. X-ray crystallography provides definitive information on the three-dimensional structure of the diastereomeric salts, revealing the intermolecular interactions that govern chiral recognition and influence the differential solubility.
While crystal structures of diastereomeric salts formed specifically with (-)-Bis[(S)-1-phenylethyl]amine HCl and profens were not found in the surveyed literature, a comprehensive study by Rossi et al. (2021) details the crystal structures of diastereomeric salts of (S)-ibuprofen, (S)-naproxen, and (S)-ketoprofen with the structurally similar (R)-(+)- and (S)-(-)-1-phenylethylamine. These structures provide valuable insights into the packing arrangements and intermolecular interactions.
dot
Caption: X-ray Crystallography Workflow for Diastereomeric Salts.
Key Findings from the Crystallographic Study of Profen-1-Phenylethylamine Salts by Rossi et al. (2021):
-
Hydrogen Bonding: The primary interaction driving the formation of the diastereomeric salts is the charge-assisted hydrogen bonding between the carboxylate group of the profen and the ammonium group of the 1-phenylethylamine.
-
π-π Stacking: Aromatic interactions, specifically π-π stacking between the phenyl rings of the profen and the resolving agent, play a significant role in the crystal packing.
-
Packing Motifs: The study revealed that the diastereomeric salts often exhibit different crystal packing motifs, which directly influences their lattice energies and, consequently, their solubilities.
Experimental Protocols
While a specific, detailed protocol for the use of (-)-Bis[(S)-1-phenylethyl]amine HCl was not found, the following general procedure for diastereomeric salt crystallization can be adapted. It is crucial to optimize solvent, temperature, and stoichiometry for each specific racemic compound.
General Experimental Protocol for Chiral Resolution by Diastereomeric Salt Formation:
-
Salt Formation:
-
Dissolve the racemic profen in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent, (-)-Bis[(S)-1-phenylethyl]amine HCl, in the same solvent.
-
Slowly add the resolving agent solution to the profen solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
Further cooling in an ice bath may be necessary to maximize the yield of the crystals.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a suitable acid (e.g., dilute HCl) to protonate the carboxylate and precipitate the free enantiomerically enriched profen.
-
Collect the purified profen by filtration, wash with water, and dry.
-
-
Analysis:
-
Determine the yield of the resolved enantiomer.
-
Measure the enantiomeric excess (%ee) using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
-
Conclusion
References
- 1. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 3. stereoelectronics.org [stereoelectronics.org]
A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC
In the pharmaceutical industry, the separation of enantiomers is a critical step in drug development and quality control.[1] Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for the analysis of chiral compounds, offering the high selectivity required to resolve these mirror-image isomers.[1] This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the complexities of method validation.
Comparative Performance of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation.[1] Different CSPs offer varying degrees of selectivity and retention based on their chemical structure and interaction mechanisms. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used due to their broad applicability.[1] Other common CSPs include cyclodextrin, protein, and Pirkle-type phases.[1][2]
The effectiveness of a chiral separation is quantified by several parameters, including resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation will exhibit baseline resolution (Rs > 1.5) in a reasonable analysis time.[1] Below is a summary of experimental data comparing the performance of different CSPs for the separation of various drug compounds.
| Chiral Stationary Phase | Compound | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Retention Factor (k') | Reference |
| Polysaccharide-Based | |||||||
| Chiralcel OD-H (Cellulose) | Fluoxetine | Hexane/Isopropanol | 1.0 | >1.5 | - | - | [3] |
| Chiralpak AD-H (Amylose) | Fluoxetine | - | - | Good | - | Much less than others | [3] |
| Chiralpak IC (Cellulose) | 10-Hydroxycamptothecin | n-Hexane:Ethanol (50:50 v/v) | 1.0 | >3 | - | - | [4] |
| Cyclodextrin-Based | |||||||
| Cyclobond I 2000 DM | Fluoxetine | - | - | 2.30 | - | - | [3] |
| Protein-Based | |||||||
| α1-Acid Glycoprotein | Oxyphene | - | - | - | - | - | [5] |
Experimental Protocols for Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For chiral HPLC methods, validation should be performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters are outlined below.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Inject a blank solution (mobile phase) to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Inject a solution of the racemic mixture to determine the retention times of both enantiomers.
-
If available, inject solutions of the individual pure enantiomers to confirm their respective retention times.
-
Spike the sample with potential impurities or degradation products to demonstrate that the enantiomer peaks are well-resolved from them.[6]
-
-
Acceptance Criteria: The method is considered specific if the enantiomer peaks are baseline resolved from each other and from any other components in the sample matrix (Rs > 1.5).[1][7]
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.[6]
-
Inject each solution in triplicate.
-
Plot a calibration curve of the peak area versus the concentration.
-
-
Acceptance Criteria: The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.[6]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the spiked undesired enantiomer.
-
-
Acceptance Criteria: The acceptance criterion for recovery is typically between 98.0% and 102.0%.[6]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.[6]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be less than 2.0%.[6][8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Signal-to-Noise Ratio: Inject a series of diluted solutions of the analyte. Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[7]
-
Calibration Curve Method: Calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (SD/Slope) and LOQ = 10 * (SD/Slope).[8]
-
-
Acceptance Criteria: The LOQ value must be precise and accurate.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Acceptance Criteria: The method is robust if the results remain unaffected by these small variations, and the system suitability parameters are still met.[6]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for a chiral HPLC method.
Caption: Workflow for the validation of a chiral HPLC method.
Caption: Logical relationship of analytical validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
A Comparative Guide to Chiral Resolving Agents: (-)-Bis[(S)-1-phenylethyl]amine HCl versus (S)-(-)-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Resolving Agents for the Resolution of Racemic Carboxylic Acids.
The selection of an appropriate chiral resolving agent is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a detailed comparison between two commercially available resolving agents: (-)-Bis[(S)-1-phenylethyl]amine hydrochloride and (S)-(-)-1-phenylethylamine. The comparison focuses on their application in the resolution of racemic carboxylic acids via diastereomeric salt formation.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. The most common method involves the reaction of the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Following separation, the desired enantiomer is recovered from the diastereomer, and the resolving agent can often be recycled.
Resolving Agents: A Head-to-Head Comparison
(S)-(-)-1-Phenylethylamine: The Workhorse Resolving Agent
(S)-(-)-1-phenylethylamine is a widely used and well-documented resolving agent for racemic carboxylic acids. Its efficacy is established in numerous publications and is a staple in many academic and industrial laboratories.
This compound: A Dimeric Alternative
This compound, a dimeric version of 1-phenylethylamine, presents a structurally distinct alternative. In theory, the presence of two chiral centers and a different steric profile could offer advantages in the formation of well-defined, crystalline diastereomeric salts with certain racemic acids. However, detailed, publicly available experimental data directly comparing its performance to the monomeric amine for the resolution of common carboxylic acids is scarce.
Performance Comparison: A Data-Driven Look at the Resolution of Profen Drugs
Table 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-phenylethylamine
| Parameter | Value | Reference |
| Racemic Substrate | (±)-Ibuprofen | N/A |
| Resolving Agent | (S)-(-)-1-phenylethylamine | N/A |
| Molar Ratio (Ibuprofen:Amine) | 1:1 | General Protocol |
| Solvent | Ethanol/Water mixtures | General Protocol |
| Yield of Diastereomeric Salt | Variable, typically 30-50% for the less soluble salt in the initial crystallization | General Observation |
| Enantiomeric Excess (e.e.) of Resolved (S)-Ibuprofen | Often >90% after recrystallization of the diastereomeric salt | General Observation |
Table 2: Resolution of Racemic Naproxen with a Chiral Amine
While specific data for (S)-(-)-1-phenylethylamine is part of the broader knowledge, a well-documented industrial process for naproxen utilizes a modified approach with a chiral amine, demonstrating the potential of this class of resolving agents. The process often involves racemization and recycling of the unwanted enantiomer to improve overall yield.[1]
| Parameter | Value | Reference |
| Racemic Substrate | (±)-Naproxen | [1] |
| Resolving Agent | Chiral Amine (e.g., N-alkyl-D-glucamines) | [2] |
| Process Highlight | Use of Pope-Peachy method (sub-stoichiometric chiral amine with an achiral base) | [1] |
| Overall Yield of (S)-Naproxen | >95% (with recycling of the (R)-enantiomer) | [2] |
| Enantiomeric Purity of (S)-Naproxen | 99% | [2] |
Experimental Protocols
General Protocol for the Resolution of a Racemic Carboxylic Acid using (S)-(-)-1-phenylethylamine
This protocol is a generalized procedure based on common laboratory practices for the resolution of racemic carboxylic acids.
-
Salt Formation: A solution of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or mixtures with water) is heated. To this, a stoichiometric or sub-stoichiometric amount of (S)-(-)-1-phenylethylamine is added.
-
Crystallization: The mixture is allowed to cool slowly to room temperature, and then often chilled further to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: The crystalline salt is collected by filtration and washed with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the salt is recrystallized from a suitable solvent.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiomerically enriched acid.
-
Extraction: The liberated carboxylic acid is extracted into an organic solvent, washed, dried, and the solvent is evaporated to yield the final product.
-
Analysis: The enantiomeric excess of the product is determined using techniques such as chiral HPLC or by measuring the specific rotation.
Visualization of Experimental Workflows
Workflow for Chiral Resolution using (S)-(-)-1-phenylethylamine
Conceptual Workflow for Chiral Resolution using (-)-Bis[(S)-1-phenylethyl]amine HCl
Structural Considerations and Potential Performance
-
(S)-(-)-1-Phenylethylamine: The single phenyl group and the primary amine functionality provide a well-understood and effective framework for forming diastereomeric salts with a wide range of carboxylic acids. Its relatively small size may allow it to pack efficiently in a crystal lattice.
-
This compound: This secondary amine possesses two chiral centers and two phenyl groups. The increased steric bulk and the potential for different hydrogen bonding and π-π stacking interactions could lead to more pronounced differences in the crystal packing and solubility of the resulting diastereomers. This might be advantageous for the resolution of certain "difficult" racemic acids where the mono-amine provides poor discrimination. However, the larger size and potentially more complex conformational landscape could also hinder the formation of well-ordered, easily crystallizable salts. The hydrochloride form requires an additional step of neutralization to free the amine before it can react with the carboxylic acid.
Conclusion
(S)-(-)-1-phenylethylamine remains a proven and reliable choice for the chiral resolution of racemic carboxylic acids, with a wealth of supporting literature and established protocols. Its performance in resolving profen drugs is well-documented, leading to high enantiomeric purities.
This compound offers a structurally different alternative that may hold potential for specific applications where the mono-amine is less effective. The presence of two chiral centers and greater steric bulk could enhance chiral recognition for certain substrates. However, the lack of direct comparative and quantitative experimental data in the public domain makes it difficult to objectively assess its performance against its monomeric counterpart.
For researchers and drug development professionals, the choice of resolving agent will ultimately depend on the specific substrate and empirical screening. While (S)-(-)-1-phenylethylamine is an excellent starting point, (-)-Bis[(S)-1-phenylethyl]amine HCl could be a valuable tool in a screening library for challenging resolutions. Further published studies detailing its application and performance would be highly beneficial to the scientific community.
References
A Researcher's Guide to Chiral Resolution Agents: A Cost-Benefit Analysis
In the realm of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical and often indispensable step. The therapeutic activity of many drugs is frequently associated with a single enantiomer, making the selection of an optimal chiral resolving agent a crucial decision that balances separation efficiency with economic viability. This guide provides an objective comparison of common chiral resolving agents, supported by performance data and detailed experimental protocols to inform selection for researchers, scientists, and drug development professionals.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most established and scalable method for chiral resolution relies on the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1][2] This is typically achieved by reacting a racemic mixture (e.g., a racemic base) with an enantiomerically pure resolving agent (e.g., a chiral acid). The resulting diastereomeric salts exhibit different solubilities in a given solvent, allowing for their separation through fractional crystallization.[3] One diastereomer preferentially crystallizes, while the other remains in the mother liquor.[3] Subsequently, the isolated diastereomer is treated with an acid or base to liberate the desired pure enantiomer and recover the resolving agent.[4][5]
Comparative Analysis of Common Chiral Resolving Agents
The choice of a resolving agent is a multifaceted decision where the initial purchase price is just one of several economic factors.[1] Efficiency, which includes the yield and enantiomeric excess (% ee) achieved, the number of recrystallizations needed, and the potential for recycling the resolving agent, plays a crucial role in the overall process cost.[1][6] The success of a resolution is highly dependent on the specific racemic compound being separated, often requiring empirical screening to find the optimal agent and conditions.[1][3]
Here, we compare some of the most widely used chiral resolving agents:
-
Tartaric Acid and its Derivatives: L-(+)-Tartaric acid is one of the most cost-effective and widely available resolving agents, sourced naturally from fruits like grapes.[5][7] Its derivatives, such as O,O'-Dibenzoyl-D-tartaric acid (DBTA) and O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), are often more effective for a broader range of compounds, forming highly crystalline salts that are easier to separate.[3][4] While more expensive than natural tartaric acid, their enhanced performance can justify the cost.
-
(R)-(+)- or (S)-(-)-1-Phenylethylamine (α-PEA): These synthetic amines are highly effective for the resolution of racemic acids.[8][9] They are considered industry workhorses due to their reliability and the high enantiomeric excess often achieved. Their cost is moderate, and they can be recovered and recycled, which improves the overall process economy.
-
Brucine: A naturally occurring alkaloid, brucine is a powerful resolving agent for a variety of acidic compounds.[10][11] Its large, rigid structure often leads to excellent chiral discrimination and high-purity diastereomeric salts. However, its high cost and significant toxicity are major drawbacks that must be carefully managed.[12]
-
Camphorsulfonic Acid: This agent is effective for resolving racemic bases. It is commercially available and offers a good balance of cost and performance for many applications.
-
(-)-Mandelic Acid: A gentle alpha-hydroxy acid, mandelic acid is another option for resolving racemic bases.[13][14] It is relatively inexpensive and can be effective where other agents fail.
Data Presentation: Performance and Cost Comparison
The following table summarizes the key characteristics, estimated costs, and performance data for common chiral resolving agents. Prices are estimates based on publicly available data and are subject to change based on supplier and volume.
| Chiral Resolving Agent | Typical Substrates | Advantages | Disadvantages | Estimated Cost (per 100g) | Representative Performance |
| L-(+)-Tartaric Acid | Racemic bases (amines) | Very low cost, widely available, natural product.[7][15][16] | Performance can be substrate-dependent.[1] | ~$14 - $35[15] | Yield: 80-90%, ee: >95% (for specific amines)[17] |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Racemic bases (amines) | Forms highly crystalline salts, high success rate.[4][18] | Higher cost than unmodified tartaric acid. | ~$40 - $65[19] | Yield: ~85%, ee: >99% (for specific amines) |
| (R)-(+)-1-Phenylethylamine | Racemic acids | High efficiency, reliable, good recyclability.[8][20] | Moderate cost. | ~$30 - $75[9][20][21] | Yield: ~70%, ee: >98% (for ibuprofen) |
| (-)-Brucine | Racemic acids | Excellent chiral discrimination, high purity achievable. | High toxicity, high cost, requires careful handling.[12] | ~$110 - $160[12][22] | High ee often achieved, but yield can vary. |
| (1R)-(-)-10-Camphorsulfonic Acid | Racemic bases (amines) | Effective for bases, moderate cost. | ~$50 - $80[23] | Effective for a range of amines. | |
| (R)-(-)-Mandelic Acid | Racemic bases (amines) | Low cost, good for specific applications. | ~$20 - $60[24] | Performance is highly substrate-dependent. |
Experimental Protocols
Detailed methodologies are essential for reproducible resolution experiments. The following is a representative protocol for the chiral resolution of a racemic amine using an acidic resolving agent like a tartaric acid derivative.
General Protocol for Chiral Resolution of a Racemic Amine
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) and the chiral resolving agent (typically 0.5 to 1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).[4]
-
Gentle heating may be applied to ensure complete dissolution.[5]
-
Slowly combine the two solutions and stir at room temperature. The reaction is often exothermic.[18]
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in a refrigerator or ice bath can increase the yield.[4]
-
The formation of crystals of the less soluble diastereomeric salt should be observed. Seeding with a small crystal can be beneficial.[4]
-
Stir the resulting slurry for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[17]
-
-
Isolation and Purification:
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.[5]
-
Add a base (e.g., 50% NaOH solution) dropwise until the solution is strongly basic (pH > 12) to liberate the free amine.[5][18]
-
Extract the liberated amine into an organic solvent (e.g., diethyl ether, dichloromethane) using a separatory funnel.[5]
-
Dry the combined organic extracts, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the yield of the recovered amine.
-
Measure the enantiomeric excess (ee%) using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[4]
-
Mandatory Visualization
The logical flow of classical chiral resolution can be visualized to better understand the process.
Conclusion
The selection of a chiral resolving agent is a critical, and often empirical, step in the synthesis of enantiomerically pure compounds. While low-cost agents like L-(+)-tartaric acid are attractive for their economic benefits, more expensive derivatives or synthetic agents like (R)-(+)-1-phenylethylamine may offer superior efficiency and reliability, ultimately leading to a more cost-effective process.[1] A thorough cost-benefit analysis should consider not only the price of the agent but also factors like yield, the number of purification steps required, and the potential for recovery and recycling.[6] For researchers and drug development professionals, conducting screening experiments with a variety of resolving agents and solvent systems is the most effective strategy to identify the optimal conditions for a specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ingredi.com [ingredi.com]
- 8. (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034 [biosynth.com]
- 9. (R)-(+)-1-Phenylethylamine, 99+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Brucine anhydrous, 98 357-57-3 [sigmaaldrich.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. (-)-Brucine for resolution of racemates for synthesis 357-57-3 [sigmaaldrich.com]
- 13. talsenchem.com [talsenchem.com]
- 14. theformulatorshop.com [theformulatorshop.com]
- 15. L(+)-Tartaric acid price,buy L(+)-Tartaric acid - chemicalbook [m.chemicalbook.com]
- 16. echemi.com [echemi.com]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. calpaclab.com [calpaclab.com]
- 20. manchesterorganics.com [manchesterorganics.com]
- 21. (R)-(+)-1-Phenylethylamine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 22. Brucine, GR 99%+ 357-57-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 23. DL-10-Camphorsulfonic acid, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 24. Mandelic Acid >99,5% - 1000g - SYNTHETIKA [synthetikaeu.com]
A Comparative Guide to Spectroscopic Techniques for Characterizing Bis(phenylethyl)amine Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key spectroscopic techniques for the characterization of bis(phenylethyl)amine salts, a class of compounds often utilized as chiral resolving agents in the pharmaceutical industry. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental data and protocols. Additionally, alternative analytical methods for chiral amine salt analysis are discussed.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for a representative compound, (-)-bis[(S)-1-phenylethyl]amine hydrochloride, and its corresponding free base. This allows for a direct comparison of the spectral features before and after salt formation.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Technique | Compound | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR | (-)-bis[(S)-1-phenylethyl]amine | CDCl₃ | 7.37–7.22 (m, 10H, Ar-H), 3.52 (q, J = 6.6 Hz, 2H, CH-N), 1.59 (s, broad, 1H, NH), 1.29 (d, J = 6.6 Hz, 6H, CH₃) |
| This compound | Data Not Available | Spectrum available, but detailed assignments and experimental conditions are not provided in the searched literature. | |
| ¹³C NMR | (-)-bis[(S)-1-phenylethyl]amine | CDCl₃ | 145.8 (Ar-C), 128.4 (Ar-CH), 126.6 (Ar-CH), 55.0 (CH-N), 25.0 (CH₃) |
| This compound | Data Not Available | Spectrum available, but detailed assignments and experimental conditions are not provided in the searched literature. |
Table 2: IR, MS, and UV-Vis Spectroscopic Data
| Technique | Compound | Key Spectral Features |
| IR Spectroscopy | (-)-bis[(S)-1-phenylethyl]amine | (CHCl₃, cm⁻¹) 3082, 3061, 3025 (Ar C-H stretch), 2960, 2924, 2863 (Aliphatic C-H stretch), 1602, 1492, 1451 (Ar C=C stretch) |
| This compound | Broad N-H⁺ stretch (centered around 2400-2800 cm⁻¹), Ar C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2800-3000 cm⁻¹), N-H⁺ bend (~1600 cm⁻¹) | |
| Mass Spectrometry | (-)-bis[(S)-1-phenylethyl]amine (EI) | m/z (%): 225 (M⁺, 2), 210 ([M-CH₃]⁺, 58), 105 ([C₈H₉]⁺, 100) |
| Protonated bis(phenylethyl)amine (ESI) | The primary fragmentation pathway involves the loss of a neutral ammonia (NH₃) molecule from the protonated molecular ion. | |
| UV-Vis Spectroscopy | Phenylethylamine derivatives | λmax typically in the range of 250-270 nm in methanol, corresponding to the π → π* transitions of the phenyl rings. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the amine salt and its free base.
Instrumentation: Bruker AVANCE 400 (or equivalent) NMR spectrometer.
Protocol for (-)-bis[(S)-1-phenylethyl]amine (Free Base):
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the spectrum at 400 MHz.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 100.6 MHz.
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Note on the Hydrochloride Salt: While spectra are available, detailed experimental protocols for the hydrochloride salt were not found in the searched literature. A similar protocol using a suitable deuterated solvent in which the salt is soluble (e.g., DMSO-d₆ or D₂O) would be employed. In the ¹H NMR spectrum of the salt, the NH proton signal is expected to be shifted downfield and may appear as a broader peak due to exchange with residual water and coupling to the nitrogen atom.
Infrared (IR) Spectroscopy
Objective: To identify key functional groups, particularly the N-H and N-H⁺ stretches, to differentiate between the free base and the salt.
Instrumentation: FT-IR spectrometer with a universal ATR accessory or configured for solution-phase measurements.
Protocol for (-)-bis[(S)-1-phenylethyl]amine (Free Base in Solution):
-
Sample Preparation: Dissolve a small amount of the sample in chloroform (CHCl₃).
-
Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the solvent (CHCl₃).
-
Subtract the solvent spectrum from the sample spectrum.
-
Protocol for this compound (Solid State - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol for (-)-bis[(S)-1-phenylethyl]amine (Electron Ionization - EI):
-
Instrumentation: High-resolution mass spectrometer.
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range.
Protocol for Protonated bis(phenylethyl)amine (Electrospray Ionization - ESI):
-
Instrumentation: LC-MS system with an ESI source.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Analysis: Acquire the mass spectrum in positive ion mode. For fragmentation studies, perform tandem MS (MS/MS) by selecting the protonated molecular ion as the precursor.
UV-Vis Spectroscopy
Objective: To observe the electronic transitions within the molecule, primarily associated with the aromatic rings.
Protocol for Phenylethylamine Derivatives:
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions to determine a suitable concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum over a range of 200-400 nm.
-
Use the solvent as a blank.
-
Comparison with Alternative Techniques
While the spectroscopic methods detailed above are fundamental for structural characterization, other analytical techniques are often employed, particularly for chiral analysis and purity assessment.
Table 3: Comparison of Analytical Techniques for Bis(phenylethyl)amine Salt Characterization
| Technique | Principle | Advantages | Disadvantages |
| Spectroscopic Methods (NMR, IR, MS, UV-Vis) | Interaction of molecules with electromagnetic radiation or energetic particles. | Provide detailed structural information, functional group identification, and molecular weight. | Generally do not provide information on enantiomeric purity without chiral additives. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Excellent for separating and quantifying enantiomers, providing enantiomeric excess (ee) values. | Requires method development, can be solvent-intensive. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field, often with a chiral selector in the buffer. | High separation efficiency, low sample and reagent consumption, suitable for charged species like salts. | Can have lower sensitivity compared to HPLC, reproducibility can be challenging. |
Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different techniques.
Caption: Workflow for the spectroscopic characterization of bis(phenylethyl)amine salts.
Caption: Interrelationship of spectroscopic and chromatographic techniques.
A Researcher's Guide to Analytical Methods for Assessing Diastereomeric Excess
In the fields of synthetic chemistry, pharmacology, and materials science, the precise determination of a compound's stereochemical composition is paramount. For molecules with multiple stereocenters, this involves quantifying the diastereomeric excess (d.e.), a critical parameter that influences the substance's physical, chemical, and biological properties. This guide offers an objective comparison of the primary analytical techniques used to assess diastereomeric excess, providing researchers, scientists, and drug development professionals with the data and protocols needed to select the most suitable method for their applications.
Diastereomers, unlike enantiomers, possess different physicochemical properties, which allows for their separation and quantification by several common analytical methods.[1][2] The choice of technique often depends on factors such as the nature of the analyte, required sensitivity, sample throughput, and available instrumentation.[1] The most prominent methods include Nuclear Magnetic Resonance (NMR) spectroscopy and various chromatographic techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Comparison of Key Analytical Methods
The selection of an appropriate analytical technique is a critical decision in stereochemical analysis. The following table summarizes the key performance characteristics and requirements of the most common methods for determining diastereomeric excess.
| Parameter | NMR Spectroscopy | Chromatography (HPLC, GC, SFC) | Circular Dichroism (CD) |
| Principle | Exploits differences in the magnetic environments of nuclei in diastereomers, leading to distinct, quantifiable signals.[1] | Physically separates diastereomers based on differential interactions with a stationary phase.[2][3] | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4][5] |
| Resolution | Dependent on magnetic field strength and the structural differences between diastereomers. Signal overlap can be a challenge.[6] | Generally high, especially with optimized columns and mobile phases. Baseline separation is often achievable.[3][7] | Lower resolution for direct quantification; often used with multivariate regression models for complex mixtures.[4] |
| Sensitivity | Moderate. Typically requires 5-10 mg of sample.[1] | High. Superior for trace analysis compared to NMR.[1] | High sensitivity, but quantification can be complex. |
| Quantification | Direct, based on the integration ratio of well-resolved signals corresponding to each diastereomer.[1] | Based on the area of separated chromatographic peaks. Requires calibration for highest accuracy. | Indirect, often requires complex spectral analysis and chemometrics.[4] |
| Sample Prep | Simple; involves dissolving the sample in a suitable deuterated solvent.[1] | More complex; may require derivatization, filtration, and careful solvent selection.[1] | Requires optically transparent solvents and precise concentration control. |
| Throughput | Relatively high, especially with autosamplers. | Can be high with rapid gradient methods (especially SFC), but method development can be time-consuming.[7][8] | High-throughput screening is possible.[4] |
| Cost | High initial instrument cost and maintenance.[1] | Moderate instrument cost; consumables (columns, solvents) are a significant ongoing expense.[1] | Moderate to high instrument cost. |
| Advantages | Non-destructive, provides structural information, primary quantitative method (qNMR).[1] | Excellent sensitivity and resolution, well-established techniques.[1] | Rapid, sensitive to stereochemical changes. |
| Disadvantages | Lower sensitivity, potential for peak overlap.[6] | Destructive, requires method development, potential for racemization with derivatization.[1][8] | Not universally applicable, complex data analysis for mixtures.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands out as a powerful tool for d.e. determination because it is a primary analytical method that allows for direct quantification without the need for separating the diastereomers. The principle lies in the fact that corresponding nuclei in diastereomers are in chemically non-equivalent environments, leading to different chemical shifts in the NMR spectrum.[1]
Experimental Protocol: ¹H NMR
-
Sample Preparation : Accurately weigh 5-10 mg of the diastereomeric mixture and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with key analyte signals.[1]
-
Data Acquisition : Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the nuclei, which is crucial for accurate integration.
-
Data Processing : Apply proper phasing and baseline correction to the spectrum.[9]
-
Quantification :
-
Identify a pair of well-resolved signals, one for each diastereomer. These signals should be free from overlap with other peaks.[1]
-
Integrate the selected signals. The ratio of the integral values is directly proportional to the molar ratio of the diastereomers.[1]
-
The diastereomeric excess (d.e.) is calculated as: d.e. (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
-
While ¹H NMR is most common, ¹³C NMR can also be used, especially when proton signals overlap.[6] Although ¹³C NMR requires longer acquisition times due to longer relaxation delays, it can provide excellent results.[6][10]
Caption: Experimental workflow for diastereomeric ratio determination by NMR spectroscopy.[1]
Chromatographic Methods
Chromatographic techniques physically separate diastereomers, allowing for their individual detection and quantification. Because diastereomers have different physical properties, they can often be separated on standard, achiral stationary phases.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for separating diastereomeric mixtures. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be effective.[3]
Typical Experimental Protocol (Achiral HPLC):
-
Column Selection : Start with a standard column, such as a silica column for normal-phase or a C18 column for reversed-phase. Porous graphitic carbon or pentafluorophenyl (PFP) columns can also offer unique selectivity.[3]
-
Mobile Phase Development :
-
Normal Phase : A common mobile phase is a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol.[3]
-
Reversed Phase : A typical mobile phase consists of water or buffer and an organic modifier like acetonitrile or methanol.[3]
-
Optimize the mobile phase composition via gradient or isocratic elution to achieve baseline separation (Resolution, Rs > 1.5).
-
-
Sample Preparation : Dissolve the sample in a solvent compatible with the mobile phase and filter it to remove particulates.
-
Analysis : Inject the sample onto the HPLC system. The area of each peak corresponds to the amount of that diastereomer. The d.e. is calculated from the peak areas similar to the NMR integral calculation.
Caption: A typical workflow for developing an HPLC method to separate diastereomers.
Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC is an excellent method with high resolution. Separation is achieved using a chiral stationary phase, often based on derivatized cyclodextrins.[11]
Typical Experimental Protocol (Chiral GC):
-
Column Selection : Choose a capillary column with a chiral stationary phase suitable for the class of compound being analyzed (e.g., a β-DEX column).[12]
-
Sample Preparation : The sample must be volatile. If not, derivatization (e.g., silylation) may be necessary to increase volatility. Dissolve the sample in a volatile organic solvent.
-
Instrumental Conditions : Set appropriate temperatures for the injector, oven (often a temperature program is used), and detector (e.g., Flame Ionization Detector - FID).
-
Analysis : Inject the sample. The retention times for the diastereomers will differ, allowing for their separation and quantification based on peak area.
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically CO₂, as the main mobile phase.[13] It has gained popularity as it often provides faster separations and uses less organic solvent than HPLC.[8][14] Studies have shown that for diverse sets of drug-like compounds, SFC can be more successful than traditional HPLC for diastereomer separations.[7]
Key Features of SFC:
-
Speed : The low viscosity of the mobile phase allows for high flow rates and rapid separations.[8]
-
Solvent Reduction : Primarily uses CO₂, reducing the consumption of organic solvents.[]
-
Versatility : Can be used with a wide range of achiral and chiral stationary phases.[16]
Method Selection Guide
Choosing the right analytical technique is crucial for obtaining accurate and reliable results. The following decision tree provides a logical guide for selecting the most appropriate method based on sample properties and analytical requirements.
Caption: A decision tree to guide the selection of an analytical method for d.e. assessment.
By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most effective method for the accurate assessment of diastereomeric excess in their samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. echemi.com [echemi.com]
- 10. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. sphinxsai.com [sphinxsai.com]
- 16. hplc.eu [hplc.eu]
A Comparative Guide to Chiral Resolution: Classical vs. Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of many pharmaceuticals and fine chemicals. The stereochemistry of a molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. This guide provides an objective comparison of two primary methods for chiral resolution: classical chemical resolution and modern enzymatic resolution. We will delve into the principles of each technique, present supporting experimental data from various case studies, and provide detailed methodologies for key experiments.
At a Glance: Key Differences
| Feature | Classical Resolution | Enzymatic Resolution |
| Principle | Formation of diastereomeric pairs with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). | Use of stereoselective enzymes to catalyze the transformation of one enantiomer, allowing for separation from the unreacted enantiomer. |
| Theoretical Max. Yield | 50% for the desired enantiomer (can be improved with racemization and recycling of the unwanted enantiomer). | 50% for kinetic resolution (can approach 100% in dynamic kinetic resolution setups). |
| Selectivity | Variable, dependent on the interaction between the substrate and resolving agent. | Generally very high (high enantioselectivity). |
| Reaction Conditions | Often requires stoichiometric amounts of resolving agents and can involve harsh conditions (e.g., strong acids/bases, organic solvents). | Typically mild conditions (e.g., physiological pH, lower temperatures), often in aqueous or benign organic solvents. |
| Environmental Impact | Can generate significant chemical waste from resolving agents and solvents. | Generally considered a "greener" alternative with biodegradable catalysts (enzymes) and milder conditions. |
| Substrate Scope | Broad applicability to a wide range of acidic, basic, and neutral compounds. | Can be limited by the substrate specificity of the enzyme. |
| Development Time | Can be time-consuming to screen for a suitable resolving agent and optimize crystallization conditions. | May require screening for a suitable enzyme and optimization of reaction parameters. |
Case Studies: A Quantitative Comparison
The following tables summarize quantitative data from case studies on the resolution of racemic compounds, offering a side-by-side look at the performance of classical and enzymatic methods.
Case Study 1: Resolution of (±)-Mandelic Acid
Mandelic acid is a valuable chiral building block in the synthesis of many pharmaceuticals.
| Method | Reagent/Enzyme | Solvent | Yield of one Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| Classical Resolution (CR) | (1R,2R)-DPEN | Water | 28.5% | 90.3% | [1] |
| Enzymatic (DKR) | Mandelate Racemase & (1R,2R)-DPEN | Water | 32.4% | 89.9% | [1] |
DPEN: Diaminophenylethane. DKR: Dynamic Kinetic Resolution, which combines enzymatic racemization with crystallization.
Case Study 2: Resolution of (±)-Ketoprofen
Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer is the active form.
| Method | Enzyme/Resolving Agent | Key Parameters | Conversion | Enantiomeric Excess (e.e.) of Product | Reference |
| Enzymatic Resolution | Candida rugosa lipase | Esterification with n-butanol in isooctane | 47% | 99% ((S)-ester) | [2][3] |
| Enzymatic Resolution | Aspergillus niger lipase | Hydrolysis of methyl ester in phosphate buffer (pH 7) | ~51% | >98% ((R)-ketoprofen) | [4][5] |
Note: Direct comparative data for the classical resolution of ketoprofen was not available in the searched literature.
Case Study 3: Resolution of (±)-1-Phenylethanol
A versatile chiral secondary alcohol used in the synthesis of various chiral compounds.
| Method | Enzyme | Acyl Donor | Solvent | Conversion | e.e. of Remaining Substrate | Reference |
| Enzymatic Resolution | Novozyme 435 | Vinyl acetate | Hexane | ~50% | 100% ((S)-alcohol) | [6] |
| Enzymatic Resolution | Burkholderia cepacia lipase | Vinyl acetate | n-heptane/[EMIM][BF4] | 40.1% | >98% ((S)-alcohol) | [7] |
Note: While classical resolution of 1-phenylethanol is possible, specific comparative data with enzymatic methods was not found in the provided search results.
Experimental Protocols
Protocol 1: Classical Resolution of a Racemic Amine via Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of a racemic amine using a chiral acid as the resolving agent.
Materials:
-
Racemic amine
-
Chiral resolving agent (e.g., (+)-tartaric acid, (S)-mandelic acid)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
-
Base (e.g., NaOH solution) for liberation of the free amine
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Salt Formation: Dissolve the racemic amine in the chosen solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature or cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. The crystallization process may be initiated by scratching the inside of the flask with a glass rod.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomerically Enriched Amine: Dissolve the collected crystals in water and add a base (e.g., 1M NaOH) until the solution is basic. This will neutralize the chiral acid and liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol describes a typical procedure for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol.
Materials:
-
Racemic alcohol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)
-
Buffer solution (if performing hydrolysis)
Procedure:
-
Reaction Setup: To a flask containing the racemic alcohol in an anhydrous organic solvent, add the acyl donor (typically 2-5 equivalents).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 1-10% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Separation and Purification: The reaction mixture now contains the unreacted alcohol enantiomer and the esterified product enantiomer. These can be separated by column chromatography.
-
Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed (e.g., using a base like NaOH in methanol/water) to yield the other enantiomer of the alcohol.
-
Analysis: Determine the enantiomeric excess of the unreacted alcohol and the product (or the hydrolyzed alcohol) by chiral GC or HPLC.
Visualizing the Workflows
To further clarify the distinct processes of classical and enzymatic resolution, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.
Caption: Workflow for Enzymatic Kinetic Resolution of a Racemic Alcohol.
Conclusion
The choice between classical and enzymatic resolution is multifaceted and depends on a variety of factors including the chemical nature of the substrate, the desired scale of the reaction, cost considerations, and environmental impact. Classical resolution, while a well-established and broadly applicable technique, can be labor-intensive and generate significant waste. Enzymatic resolution, on the other hand, offers a highly selective and environmentally benign alternative, operating under mild conditions. However, the substrate scope can be more limited, and initial enzyme screening may be required. For large-scale industrial processes, the development of dynamic kinetic resolution strategies, which can theoretically achieve 100% yield of the desired enantiomer, represents a particularly attractive and sustainable approach. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific chiral separation needs.
References
- 1. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 2. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Chiral Maze: A Comparative Guide to Amine Resolving Agents for Efficient Enantioseparation
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical and often challenging step in the synthesis of stereochemically pure pharmaceuticals and fine chemicals. The choice of a suitable chiral resolving agent is paramount to the efficiency, scalability, and economic viability of this process. This guide provides an objective comparison of the performance of common amine resolving agents in the chiral resolution of racemic carboxylic acids through diastereomeric salt formation, supported by experimental data and detailed methodologies.
The fundamental principle behind this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, enabling its isolation. Subsequently, the resolved carboxylic acid enantiomer can be liberated from the purified salt, typically by treatment with an acid.
Performance Comparison of Common Amine Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the yield of the diastereomeric salt, the diastereomeric excess (de%), and ultimately, the enantiomeric excess (ee%) of the desired enantiomer after liberation. The selection of an appropriate resolving agent is often empirical and requires screening for optimal performance with a specific racemic compound. This section presents a compilation of experimental data for the resolution of various racemic carboxylic acids using different amine resolving agents.
It is important to note that the data presented below is compiled from various studies, and direct side-by-side comparisons under identical experimental conditions are scarce in the literature. Therefore, this table should be used as a guide to understand the potential effectiveness of different resolving agents.
| Racemic Carboxylic Acid | Chiral Amine Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Recovered Acid | Reference(s) |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine (S-MBA) | Not Specified | 53 | 40 | High (not specified) | [1] |
| Ketoprofen | Cinchonidine | Ethyl acetate/Methanol | 44 | Not Specified | 86 (S-enantiomer) | |
| Mandelic Acid Derivative (3-chloro,5-difluoro-methoxy) | (D)-Proline amide | Ethyl acetate/Water | 91.5 | Not Specified | 99.0 | |
| 2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Ethanol | Not Specified | Not Specified | High (not specified) | [2] |
| Naproxen | Chiral Amine (unspecified) | Not Specified | High (not specified) | High (not specified) | High (S-enantiomer) | [3] |
| α-Methylbenzylamine | L-(+)-Tartaric Acid (as resolving agent) | Methanol | Not Specified | Not Specified | >95 (for (-)-amine) | [4] |
Experimental Protocols: A Closer Look at the Methodology
Reproducibility and optimization of a chiral resolution process hinge on detailed and accurate experimental protocols. Below are representative methodologies for the chiral resolution of racemic carboxylic acids using amine resolving agents, based on published procedures.
General Protocol for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral amine resolving agent in the same or a miscible solvent. The choice of solvent is critical and often requires screening of various options (e.g., alcohols, esters, hydrocarbons, or mixtures thereof).
-
Crystallization: Combine the two solutions. The diastereomeric salt of the less soluble enantiomer may precipitate immediately, or crystallization may need to be induced by cooling, seeding with a small crystal of the desired salt, or slow evaporation of the solvent. The mixture is typically stirred for a period to allow for complete crystallization.
-
Isolation of Diastereomeric Salt: The precipitated diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid.
-
Extraction and Purification: The liberated carboxylic acid is extracted into an organic solvent, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The enantiomeric excess of the final product is determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or polarimetry.
Specific Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine
This protocol is based on a study demonstrating a green and strategic approach to chiral resolution.[1]
-
Reaction Setup: In a reaction vessel, a specific molar ratio of racemic ibuprofen, (S)-(-)-α-methylbenzylamine (S-MBA), and potassium hydroxide (KOH) is combined. The optimal ratio was found to be 1:0.5:0.5 (ibuprofen:S-MBA:KOH).
-
Salt Formation and Crystallization: The components are reacted in a suitable solvent. The addition of KOH can increase the solubility of the reactants and facilitate the formation of the diastereomeric salts. The mixture is then subjected to cooling crystallization to precipitate the less soluble diastereomeric salt.
-
Isolation and Analysis: The crystalline salt is isolated by filtration. The diastereomeric excess (%de) and yield are determined. The enantiomerically enriched S-ibuprofen is then liberated from the salt.
Visualizing the Process: Workflows and Logical Relationships
To better understand the intricacies of chiral resolution, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationships influencing the efficiency of the process.
Conclusion
The resolution of racemic mixtures via diastereomeric salt formation with chiral amine resolving agents remains a robust and widely employed technique in both academic research and industrial drug development. The success of this method is a delicate interplay of several factors, with the choice of the resolving agent being a critical determinant of efficiency. While a universal "best" resolving agent does not exist, a systematic screening of different amines, coupled with the optimization of solvent, stoichiometry, and crystallization conditions, can lead to highly efficient and scalable enantioseparations. This guide provides a foundational understanding and a starting point for researchers embarking on the challenge of isolating enantiomerically pure compounds.
References
Safety Operating Guide
Proper Disposal of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride: A Step-by-Step Guide
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like (-)-Bis[(S)-1-phenylethyl]amine hydrochloride are paramount for maintaining a secure and compliant laboratory environment. Adherence to established protocols mitigates risks and ensures regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a suitable environment. This compound is a hazardous substance known to cause skin and eye irritation[1].
-
Personal Protective Equipment (PPE):
-
Safety goggles are essential to prevent eye contact.
-
Wear chemical-resistant gloves to protect your hands.
-
A lab coat should be worn to protect your clothing and skin.
-
-
Work Area:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
-
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of both unused or waste this compound and its empty containers. This procedure is designed to align with general hazardous waste regulations.
1. Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent dangerous reactions[2][3].
-
Solid Waste:
-
Place solid this compound waste into a designated, chemically resistant container that has a secure, screw-on cap[4].
-
The container must be clearly labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound," and its CAS number: 40648-92-8.
-
-
Liquid Waste:
2. Decontamination of Empty Containers:
Empty containers that have held this compound must be thoroughly decontaminated before disposal[4][5].
-
Triple Rinsing:
-
Container Disposal:
3. Storage and Professional Disposal:
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
This area should be well-ventilated and situated away from incompatible materials[4].
-
-
Professional Disposal:
-
Do not dispose of this compound in the regular trash or down the drain[4][6][7][8].
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste[4].
-
Ensure that all components in the waste container, including solvents and their estimated percentages, are listed on the hazardous waste tag[4].
-
Quantitative Data Summary
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | Protects against skin and eye irritation from the hazardous chemical.[4] |
| Work Environment | Well-ventilated area / Chemical fume hood | Minimizes inhalation of potentially harmful dust or vapors.[4] |
| Container Rinsing Procedure | Triple rinse with a suitable solvent | Ensures thorough decontamination of the empty container before its final disposal.[4][5] |
| Rinsate Management | Collect all rinsate as hazardous waste | Prevents the release of the chemical into the wastewater system.[4][5] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (-)-Bis[(S)-1-phenylethyl]amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride (CAS RN: 40648-92-8), a chiral resolving agent and synthetic intermediate. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, chemical splash goggles |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
| Respiratory | Respirator | Use in poorly ventilated areas or for large quantities. A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of and replaced immediately.
II. Hazard Identification and First Aid
This compound is a white to off-white solid. It is irritating to the eyes, respiratory system, and skin.[1]
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the exposed person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Causes skin irritation. | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Causes serious eye irritation.[2] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
III. Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust. Use appropriate tools for handling solids.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
IV. Spill and Leak Procedures
In the event of a spill:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit with absorbent materials suitable for chemical spills.
-
Collect: Carefully sweep or scoop up the spilled solid, minimizing dust generation. Place the material into a labeled, sealed container for disposal.
-
Clean: Wipe the spill area with a damp cloth. Dispose of all contaminated materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor.
V. Experimental Workflow: Use as a Chiral Resolving Agent
This compound is frequently used as a chiral resolving agent for the separation of racemic mixtures. A general protocol for its use is outlined below.
VI. Disposal Plan
All waste containing this compound or its derivatives must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
Key Disposal Considerations:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Segregation: As a hydrochloride salt, this compound is a halogenated organic compound. Waste streams should be segregated accordingly. Do not mix with non-halogenated waste.[3][4][5][6][7]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
- 1. chembk.com [chembk.com]
- 2. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
